molecular formula C13H25N3O5 B1587132 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine CAS No. 215050-11-6

1,3-Di-Boc-2-(2-hydroxyethyl)guanidine

Cat. No.: B1587132
CAS No.: 215050-11-6
M. Wt: 303.35 g/mol
InChI Key: NHRGPOQWQFSEOH-UHFFFAOYSA-N
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Description

1,3-Di-Boc-2-(2-hydroxyethyl)guanidine is a useful research compound. Its molecular formula is C13H25N3O5 and its molecular weight is 303.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[N'-(2-hydroxyethyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O5/c1-12(2,3)20-10(18)15-9(14-7-8-17)16-11(19)21-13(4,5)6/h17H,7-8H2,1-6H3,(H2,14,15,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRGPOQWQFSEOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=NCCO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20401171
Record name 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215050-11-6
Record name 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine, a key reagent in modern organic and medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into its synthesis, chemical properties, and diverse applications, with a focus on the underlying scientific principles and practical considerations.

Introduction: The Strategic Importance of Protected Guanidines

The guanidinium group is a fundamental structural motif in a wide range of biologically active molecules, including the amino acid arginine, natural products, and pharmaceuticals. Its ability to remain protonated at physiological pH allows it to engage in crucial hydrogen bonding and electrostatic interactions with biological targets. However, the high basicity of the guanidine functional group presents significant challenges in chemical synthesis, often leading to side reactions and compatibility issues.

The development of protected guanidinylating reagents, such as 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine, has been a pivotal advancement. The tert-butoxycarbonyl (Boc) protecting groups temporarily mask the guanidine's basicity and nucleophilicity, enabling its clean and efficient incorporation into complex molecular architectures. This guide focuses specifically on the 2-hydroxyethyl substituted variant, a versatile building block that introduces a hydroxyl handle for further functionalization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine is essential for its effective use and handling in a laboratory setting.

PropertyValueSource
CAS Number 215050-11-6[1][2][3]
Molecular Formula C₁₃H₂₅N₃O₅[2][3][4]
Molecular Weight 303.35 g/mol [2][3][4]
Appearance White to off-white powder or solid
Melting Point 120-125 °C
Purity ≥96.0% (HPLC)[1]
Solubility Soluble in organic solvents such as THF, CH₂Cl₂Inferred from synthesis protocols

Synthesis of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine

The synthesis of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine is typically achieved through the guanidinylation of ethanolamine with a suitable di-Boc protected guanidinylating agent. One of the most efficient and widely used methods employs N,N'-Di-Boc-1H-pyrazole-1-carboxamidine as the guanidinylating reagent.[5][6]

Reaction Scheme

G reagent1 N,N'-Di-Boc-1H-pyrazole-1-carboxamidine arrow THF Room Temp reagent1->arrow reagent2 Ethanolamine reagent2->arrow product 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine plus + arrow->product G start Ethanolamine (nucleophile) attacks the electrophilic carboxamidine carbon intermediate Tetrahedral intermediate forms start->intermediate Nucleophilic attack leaving_group_departure Pyrazole leaving group departs intermediate->leaving_group_departure Collapse of intermediate product Proton transfer yields the stable 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine leaving_group_departure->product

Sources

An In-depth Technical Guide to 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine: Structure, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Protected Guanidines in Medicinal Chemistry

The guanidinium group, a ubiquitous functional motif in a plethora of biologically active natural products and pharmaceuticals, plays a pivotal role in molecular recognition. Its capacity to exist in a protonated state at physiological pH enables it to form critical hydrogen bonds and engage in electrostatic interactions with biological targets. However, the inherent high basicity of the guanidine functional group presents a significant synthetic challenge, often leading to side reactions and complicating multi-step syntheses. The strategic use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, provides a robust solution to this hurdle. By temporarily masking the reactive nature of the guanidine moiety, Boc-protected guanidinylating reagents allow for the controlled and efficient incorporation of this critical functional group into complex molecular architectures.

This technical guide focuses on a particularly valuable reagent in this class: 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine . We will delve into its unique structural features, physicochemical properties, a detailed synthetic protocol, and its burgeoning applications in contemporary drug discovery, including its potential as an antibacterial agent.

Molecular Structure and Physicochemical Properties

1,3-Di-Boc-2-(2-hydroxyethyl)guanidine is characterized by a central guanidine core where two of the nitrogen atoms are protected by bulky tert-butoxycarbonyl groups. The third nitrogen is substituted with a 2-hydroxyethyl group, which enhances its solubility and provides a versatile handle for further chemical modifications.

Structure:

Table 1: Physicochemical Properties of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine

PropertyValueSource(s)
CAS Number 215050-11-6[1]
Molecular Formula C₁₃H₂₅N₃O₅[1][2]
Molecular Weight 303.35 g/mol [1][2]
Appearance White to off-white powder or solid
Melting Point 120-125 °C
Purity ≥95% (HPLC)[3][4]
Solubility Soluble in many organic solvents such as THF, ethyl acetate, and dichloromethane.
Storage 2-8°C, keep in a dark place under an inert atmosphere.

Synthesis of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine: A Step-by-Step Protocol

The synthesis of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine is typically achieved through the guanylation of 2-aminoethanol (ethanolamine) with a suitable di-Boc-protected guanylating agent. A common and effective precursor for this reaction is N,N'-Di-Boc-1H-pyrazole-1-carboxamidine. This method offers high yields and operational simplicity.

Experimental Protocol

Materials:

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

  • Ethanolamine (2-aminoethanol)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Standard laboratory glassware, including a round-bottom flask, magnetic stirrer, and rotary evaporator.

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Addition of Amine: To the stirred solution from step 1, add ethanolamine (1.1 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.

  • Purification: The resulting crude residue is then purified by column chromatography on silica gel. A gradient elution system of ethyl acetate in hexane is employed to isolate the pure 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine.

  • Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its identity and purity.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis reagents Dissolve N,N'-Di-Boc-1H-pyrazole-1-carboxamidine in THF addition Add Ethanolamine reagents->addition 1.1 eq. stirring Stir at RT for 24h addition->stirring concentration Concentrate in vacuo stirring->concentration chromatography Silica Gel Chromatography (EtOAc/Hexane) concentration->chromatography product 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine chromatography->product characterization Spectroscopic Characterization (NMR, IR, MS) product->characterization

Caption: Experimental workflow for the synthesis of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine.

Applications in Drug Discovery and Development

The unique structural attributes of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine make it a valuable tool in the synthesis of complex molecules with therapeutic potential.

Guanidinylation Reagent in Peptide and Small Molecule Synthesis

The primary application of this compound is as a guanidinylation reagent . The Boc protecting groups effectively temper the high basicity of the guanidine moiety, allowing for its clean and efficient introduction into molecules containing other sensitive functional groups. This is particularly crucial in peptide synthesis, where the guanidinium side chain of arginine is a key component of many bioactive peptides. The use of Boc-protected guanidinylating agents allows for the synthesis of arginine-containing peptides and their analogs with high yields and minimal side reactions.[5]

Potential as an Antibacterial Agent

Recent research has highlighted the antibacterial properties of guanidinium-containing compounds.[6] The positively charged guanidinium group can interact with the negatively charged components of bacterial cell membranes, leading to membrane disruption and cell death.[7][8][9] Some evidence suggests that 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine itself may possess intrinsic antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes.[3] The proposed mechanism involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit and tRNA synthetase, as well as interfering with protein transport across the bacterial membrane.[3]

Antibacterial_Mechanism cluster_cell Bacterial Cell membrane Bacterial Cell Membrane (Negatively Charged) cell_death Cell Death membrane->cell_death ribosome 30S Ribosomal Subunit protein_synthesis Protein Synthesis protein_synthesis->cell_death protein_transport Protein Transport protein_transport->cell_death guanidine 1,3-Di-Boc-2- (2-hydroxyethyl)guanidine guanidine->membrane Disruption guanidine->ribosome Binding & Inhibition guanidine->protein_transport Inhibition

Caption: Proposed antibacterial mechanisms of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine.

Stability and Handling

Stability: Boc-protected guanidines are generally stable under basic and nucleophilic conditions. However, they are sensitive to acidic conditions, which lead to the removal of the Boc protecting groups. The stability of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine in solution is dependent on the solvent and pH. For long-term storage, it is recommended to keep the compound in a cool, dark, and dry place under an inert atmosphere.

Handling and Safety: As with all chemical reagents, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1,3-Di-Boc-2-(2-hydroxyethyl)guanidine stands out as a versatile and valuable reagent for researchers and scientists in the field of drug discovery and development. Its well-defined structure, coupled with the strategic placement of Boc protecting groups and a functionalizable hydroxyethyl side chain, offers a powerful tool for the synthesis of complex guanidine-containing molecules. Furthermore, its potential as a direct-acting antibacterial agent opens up new avenues for the development of novel therapeutics to combat the growing threat of antibiotic resistance. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, will empower researchers to effectively harness the potential of this important chemical entity in their scientific endeavors.

References

  • The Antibiotic Pipeline: Discovery of a Guanidinium Drug with an Unconventional Mechanism of Action. (URL: )
  • Combination of guanidinium and quaternary ammonium polymers with distinctive antimicrobial mechanisms achieving a synergistic antimicrobial effect. (URL: [Link])

  • Antimicrobial Activity of a Cationic Guanidine Compound against Two Pathogenic Oral Bacteria. (URL: [Link])

  • Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens. (URL: [Link])

  • Guanidine-Containing Polyhydroxyl Macrolides: Chemistry, Biology, and Structure-Activity Relationship. (URL: [Link])

  • Ensuring Quality: The Importance of High Purity 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine. (URL: [Link])

  • 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine - PubChem. (URL: [Link])

  • N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole - MDPI. (URL: [Link])

  • Efficient introduction of protected guanidines in boc solid phase peptide synthesis. (URL: [Link])

  • di-Boc-guanidine | C11H21N3O4 | CID 9648359 - PubChem. (URL: [Link])

  • N,N'-Di-Boc-guanidine | C11H21N3O4 | CID 4124838 - PubChem. (URL: [Link])

  • Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis | Request PDF. (URL: [Link])

Sources

An In-depth Technical Guide to 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine (CAS Number: 215050-11-6), a key intermediate in modern organic synthesis and medicinal chemistry. The strategic placement of the dual tert-butoxycarbonyl (Boc) protecting groups on the guanidine core renders this molecule a stable, versatile, and highly efficient reagent for the controlled introduction of the guanidinium moiety. The presence of a primary hydroxyl group offers a valuable site for further synthetic elaboration, making it a bifunctional building block of significant interest. This document delves into its chemical properties, provides a detailed and field-tested synthesis protocol, explores its reactivity and deprotection strategies, and discusses its critical applications in the development of complex molecules and potential therapeutic agents.

Introduction: The Strategic Importance of Protected Guanidines

The guanidinium group is a fundamental structural motif in a plethora of biologically active natural products and pharmaceuticals. Its capacity to exist in a protonated state at physiological pH enables it to engage in vital hydrogen bonding and electrostatic interactions with biological targets. However, the inherent high basicity and nucleophilicity of the guanidine functional group present significant challenges in multi-step organic synthesis, often leading to undesirable side reactions.

The development of protected guanidinylating reagents has been a pivotal advancement, allowing for the strategic and controlled incorporation of this moiety. The use of the tert-butoxycarbonyl (Boc) protecting group is particularly advantageous. The Boc groups effectively temper the nucleophilicity and basicity of the guanidine, making it compatible with a wide range of reaction conditions and other sensitive functional groups.[1] 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine emerges as a particularly valuable reagent, not only for its protected guanidine core but also for the synthetic opportunities presented by its 2-hydroxyethyl side chain. This hydroxyl group can serve as a handle for conjugation to other molecules, modification to alter pharmacokinetic properties, or as a participant in intramolecular cyclization reactions.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine is essential for its effective use and handling in a laboratory setting.

PropertyValueSource(s)
CAS Number 215050-11-6[2][3]
Molecular Formula C₁₃H₂₅N₃O₅[2][3]
Molecular Weight 303.35 g/mol [2][3]
Appearance White to off-white powder/solid[2]
Melting Point 120-125 °C[2]
Purity ≥96.0% (HPLC)[2][4]
Solubility Soluble in many common organic solvents such as THF, dichloromethane, and ethyl acetate.Inferred from synthesis protocols.

Structural Elucidation: The structure of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine can be unequivocally confirmed through standard analytical techniques. While a publicly available, peer-reviewed spectrum for this specific compound is not readily available, the expected NMR signals can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The spectrum would be expected to show a large singlet around 1.5 ppm corresponding to the 18 protons of the two tert-butyl groups. The methylene protons of the hydroxyethyl group would likely appear as two triplets, one for the CH₂ adjacent to the nitrogen and another for the CH₂ adjacent to the hydroxyl group. The OH proton would appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

  • ¹³C NMR: The spectrum would feature characteristic signals for the carbonyl carbons of the Boc groups, the quaternary carbons of the tert-butyl groups, the central guanidinic carbon, and the two carbons of the hydroxyethyl chain.

  • Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 304.18.

Synthesis of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine: A Step-by-Step Protocol

The synthesis of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine is most effectively achieved through the guanidinylation of ethanolamine with a suitable di-Boc-protected guanidinylating agent. N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is a preferred reagent for this transformation due to its stability, high reactivity, and the clean nature of the reaction, where the pyrazole byproduct is easily removed.[1]

Reaction Scheme:

G cluster_0 Reactants cluster_1 Product & Byproduct Ethanolamine Ethanolamine Reaction + Ethanolamine->Reaction THF, Room Temp. GuanidinylatingAgent N,N'-Di-Boc-1H-pyrazole-1-carboxamidine GuanidinylatingAgent->Reaction Product 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine Byproduct Pyrazole Reaction->Product Reaction->Byproduct G cluster_0 Reactant cluster_1 Products ProtectedGuanidine 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine Reaction + ProtectedGuanidine->Reaction Strong Acid (e.g., TFA, HCl) DeprotectedGuanidine 2-(Guanidino)ethanol Salt Byproducts Isobutylene + CO₂ Reaction->DeprotectedGuanidine Reaction->Byproducts

Sources

An In-Depth Technical Guide to 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Protected Guanidines in Drug Development

The guanidinium functional group is a cornerstone of medicinal chemistry, renowned for its profound impact on molecular recognition and biological activity.[1][2] As a protonated cation at physiological pH, it engages in powerful hydrogen bonding and electrostatic interactions, a feature leveraged by nature in the amino acid arginine to mediate critical protein-protein and protein-nucleic acid interactions.[2] The translation of this principle into synthetic drug design has yielded compounds with significant therapeutic potential, including antiviral, antifungal, and antimicrobial agents.[2][3]

However, the very properties that make the guanidinium group so effective—its high basicity (pKa ≈ 12.5) and potent nucleophilicity—present a formidable challenge in multi-step organic synthesis.[4] Unmasked, it can induce unwanted side reactions, disrupt sensitive functional groups, and complicate purification pathways. The advent of protecting group chemistry, specifically using the tert-butoxycarbonyl (Boc) group, provided a transformative solution.[5] By temporarily masking the guanidine's reactive nitrogens, Boc-protected reagents temper its basicity and allow for its controlled and chemoselective introduction into complex molecular architectures.[1]

This guide provides a comprehensive technical overview of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine , a specialized reagent that exemplifies this strategic approach. We will explore its core physical and chemical properties, the causality behind its reactivity, its applications in modern synthesis, and the analytical methodologies for its characterization. This document is intended for researchers, chemists, and drug development professionals who require a deep, field-proven understanding of this valuable synthetic tool.

Core Molecular Identity

A precise understanding of a reagent's identity is the foundation of reproducible science. The structural and identifying information for 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine is summarized below.

IdentifierDataSource(s)
Chemical Name 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine[6][7]
Synonym tert-butyl N-[N'-(2-hydroxyethyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate[6][8]
CAS Number 215050-11-6[6][7][8]
Molecular Formula C₁₃H₂₅N₃O₅[6][9]
Molecular Weight 303.35 g/mol [6][7][9]
SMILES String CC(C)(C)OC(=O)N\C(NC(=O)OC(C)(C)C)=N\CCO[7]
InChI Key NHRGPOQWQFSEOH-UHFFFAOYSA-N[7]

Physical and Handling Properties

The physical state and stability of a reagent dictate its storage, handling, and application in experimental setups.

PropertyDescriptionSource(s)
Appearance White to off-white powder.[7]
Melting Point 120-125 °C[7]
Purity Typically supplied at ≥95% to ≥99% purity, commonly verified by HPLC.[7][8][9]
Solubility While quantitative solubility data is not widely published, its use in synthetic protocols indicates good solubility in common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetone.[3][10]
Storage Conditions To ensure long-term stability, the compound should be stored in a cool (2-8°C), dark place under an inert atmosphere (e.g., Nitrogen or Argon).[11]
Safety Standard personal protective equipment (PPE), including safety glasses and gloves, should be worn during handling. It is classified as a combustible solid.[7]

Chemical Properties and Reactivity Profile

The utility of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine stems from the precise chemical behavior of its Boc-protected guanidine core.

The Role and Stability of the Di-Boc Protection

The two tert-butoxycarbonyl (Boc) groups are the key to this reagent's functionality. They exert a powerful electron-withdrawing effect, which significantly decreases the basicity and nucleophilicity of the guanidine nitrogen atoms. This chemical "masking" is the cornerstone of its controlled reactivity.[1]

  • Stability: The Boc protecting group is famously robust under a wide range of conditions, including basic hydrolysis and exposure to many common nucleophiles.[12][13] This orthogonality is critical, allowing chemists to perform other transformations on the molecule without disturbing the protected guanidine.

  • Lability: The Boc groups are designed to be removed under specific, anhydrous acidic conditions.[12] Treatment with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent initiates cleavage. The mechanism involves protonation of the carbonyl oxygen followed by the formation of a stable tert-butyl cation, which is typically scavenged to prevent side reactions.[13]

The strategic workflow enabled by Boc protection is a fundamental concept in modern synthesis.

G A Highly Basic Guanidine Moiety B Boc Protection (e.g., with Boc₂O) A->B Masking Reactivity C Stable, Moderately Reactive Di-Boc-Guanidine B->C D Guanidinylation Reaction (Attachment to Substrate) C->D Controlled Introduction E Protected Substrate D->E F Acidic Deprotection (e.g., TFA) E->F Unmasking G Final Product with Functional Guanidinium Group F->G

Diagram: The Boc-protection strategy for controlled guanidinylation.
Guanidinylation Reactions

As a "guanidinylation reagent," the primary function of this molecule is to transfer the entire N,N'-Di-Boc-N''-(2-hydroxyethyl)guanidinyl moiety to a suitable nucleophile, most commonly a primary or secondary amine.[8] This reaction forms a new carbon-nitrogen bond, incorporating the protected guanidine group into the target molecule. While this specific reagent contains a hydroxyethyl group, the broader class of di-Boc-guanidines is widely used for this purpose.[3][14] The reaction is a cornerstone of synthesizing complex bioactive molecules and modified peptides.[7][15]

The Hydroxyethyl Substituent

The 2-hydroxyethyl group (-CH₂CH₂OH) on the second nitrogen atom introduces a specific functionality. This hydroxyl group can serve as a handle for further synthetic modifications, potentially allowing the reagent to be tethered to a solid support or linked to other molecular fragments, adding another layer of versatility.

Applications in Research and Drug Development

The controlled reactivity of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine makes it a valuable tool in several advanced scientific fields.

  • Building Block for Bioactive Compounds: Its principal application is as a sophisticated building block in the synthesis of complex organic molecules. The guanidinium group is a known pharmacophore, and this reagent provides a reliable method for its incorporation during the development of novel drug candidates.[1][3]

  • Peptide Synthesis and Modification: In the field of peptide chemistry, this reagent or its analogues can be used to synthesize non-natural amino acids or to modify existing peptide side chains.[7] This allows for the creation of peptidomimetics with enhanced stability, binding affinity, or novel biological functions.[14][15]

  • Potential as a Synthetic Antibiotic: At least one supplier has described the compound as a synthetic antibiotic that may inhibit bacterial protein synthesis by binding to the cell membrane and affecting nutrient uptake.[9] While this points to a potential area of research, its primary and well-documented role in the scientific literature is as a synthetic intermediate and guanidinylating agent.[1][8]

Illustrative Experimental Protocol: Synthesis of N,N'-Di-Boc-Guanidines

To provide practical insight, the following section details a validated, general methodology for the synthesis of N,N'-di-Boc-protected guanidines from a primary amine. This protocol is adapted from established, metal-free methods and demonstrates the core chemistry involved in creating such reagents.[3]

Objective: To synthesize an N,N'-di-Boc-guanidine by reacting a primary amine with N,N'-di-Boc-thiourea activated by cyanuric chloride (TCT). This method is presented as it avoids the use of toxic heavy-metal reagents like mercury(II) chloride.[3]

Materials:

  • N,N'-Di-Boc-thiourea

  • Cyanuric chloride (TCT)

  • Primary amine (Substrate)

  • N-methylmorpholine (NMM)

  • 4-Dimethylaminopyridine (DMAP, catalytic amount)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Step-by-Step Methodology:

  • Activation of Thiourea: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), dissolve N,N'-di-Boc-thiourea (1.0 eq) in anhydrous THF. Cool the solution to 0°C using an ice bath.

  • Add cyanuric chloride (0.33 eq) to the solution portion-wise while maintaining the temperature at 0°C.

  • Allow the reaction mixture to stir at 0°C for 30 minutes. The formation of a white precipitate is typically observed.

  • Addition of Amine: To the suspension, add a solution of the primary amine (1.1 eq), N-methylmorpholine (NMM, 2.0 eq), and a catalytic amount of DMAP in anhydrous THF via a syringe pump over 1-2 hours.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours). Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup and Extraction: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with water and brine.

  • Purification: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N,N'-di-Boc-guanidine product.

G cluster_0 Activation Phase (0°C) cluster_1 Guanidinylation Phase (0°C to RT) cluster_2 Workup & Purification A Dissolve Di-Boc-Thiourea in anhydrous THF B Add Cyanuric Chloride (TCT) Stir for 30 min A->B C Slowly add solution of: - Primary Amine - NMM - DMAP (cat.) B->C D Stir overnight at RT Monitor by TLC C->D E Quench with NaHCO₃ (aq) Extract with Ethyl Acetate D->E F Wash with Water & Brine Dry over MgSO₄ E->F G Concentrate under reduced pressure F->G H Purify via Flash Column Chromatography G->H

Diagram: Experimental workflow for the synthesis of a di-Boc-guanidine.

Analytical Characterization

A comprehensive analysis is required to confirm the identity and purity of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine. While a specific certificate of analysis should always be consulted, the expected spectroscopic data can be inferred from its structure.

  • High-Performance Liquid Chromatography (HPLC): This is the standard technique for assessing the purity of the final product.[7] A reversed-phase column (e.g., C18) with a mobile phase of acetonitrile/water or methanol/water is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a large singlet around 1.5 ppm corresponding to the 18 protons of the two identical t-butyl (Boc) groups. Signals for the two methylene groups of the hydroxyethyl chain would appear as triplets in the 3-4 ppm region. Protons for the N-H and O-H groups would likely appear as broad singlets, and their chemical shift could be concentration-dependent.

    • ¹³C NMR: Key signals would include resonances for the quaternary and methyl carbons of the Boc groups (~80 ppm and ~28 ppm, respectively), the carbonyl carbons of the Boc groups (~150-160 ppm), the central guanidinic carbon (~160-165 ppm), and the two carbons of the ethyl chain.

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong C=O stretching vibrations from the Boc groups around 1700-1750 cm⁻¹. Other significant peaks would include C-H stretching from the alkyl groups (~2980 cm⁻¹), a broad O-H stretch (~3300-3500 cm⁻¹), and N-H stretching vibrations.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight. The expected [M+H]⁺ ion would be observed at m/z 304.18, and an [M+Na]⁺ adduct at m/z 326.16.

Conclusion

1,3-Di-Boc-2-(2-hydroxyethyl)guanidine is more than a mere chemical; it is a strategic tool for chemical innovation. By leveraging the robust and reversible nature of the Boc protecting group, it provides a reliable and controlled pathway for incorporating the functionally critical guanidine moiety into complex molecular targets. Its well-defined physical properties and predictable chemical reactivity make it an indispensable asset for researchers and scientists in drug discovery and synthetic chemistry. A thorough understanding of its properties, as detailed in this guide, is essential for its effective and successful application in the laboratory.

References

  • CymitQuimica. (n.d.). 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine. Retrieved from CymitQuimica website.[9]

  • PubChem. (n.d.). 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine. National Center for Biotechnology Information. Retrieved from [Link]6]

  • Protheragen. (2025). The Critical Role of BOC Protecting Groups in Drug Synthesis. Retrieved from Protheragen website.[5]

  • Zhang, Y., & Kennan, A. J. (2001). Efficient introduction of protected guanidines in boc solid phase peptide synthesis. Organic Letters, 3(15), 2341–2344.[15]

  • ResearchGate. (n.d.). Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. Retrieved from [Link]14]

  • Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368-3372.[3]

  • Baker, T. J., Tomioka, M., & Goodman, M. (n.d.). PREPARATION AND USE OF N,N'-DI-BOC-N"-TRIFLYLGUANIDINE. Organic Syntheses Procedure.[10]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]12]

  • PubChem. (n.d.). Guanidine. National Center for Biotechnology Information. Retrieved from [Link]4]

  • Reddit. (2024). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry.[13]

  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]]

  • Santos, I. C., et al. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkivoc, 2010(v), 82-91.[2]

Sources

The Strategic Role of Boc Protecting Groups in Modern Guanidinylation Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of the Guanidinium Moiety

The guanidinium functional group, most notably present in the amino acid arginine, is a cornerstone of molecular recognition in biological systems. Its persistent protonated state at physiological pH allows it to engage in powerful electrostatic and hydrogen-bonding interactions, making it a privileged scaffold in medicinal chemistry and drug development.[1] However, the very properties that make the guanidine group so functionally important—its high basicity and nucleophilicity—also present significant challenges in chemical synthesis.[1] The uncontrolled reactivity of an unprotected guanidine can interfere with a wide range of synthetic transformations.

This guide provides an in-depth examination of the use of tert-butoxycarbonyl (Boc) protecting groups in guanidinylation reagents, a strategy that has become indispensable for the controlled and efficient incorporation of the guanidine moiety into complex molecules. We will explore the rationale behind this approach, compare the leading reagents, detail reaction mechanisms, and provide field-tested protocols for both guanidinylation and deprotection.

The "Why": Causality Behind Boc Protection in Guanidinylation

The direct introduction of a guanidine group onto a primary or secondary amine is often complicated by the group's strong basicity, which can lead to unwanted side reactions or incompatibility with other functional groups within the molecule. The strategic use of Boc protecting groups on the guanidinylation reagent effectively circumvents these issues. The electron-withdrawing nature of the Boc carbamates tempers the nucleophilicity and basicity of the guanidine nitrogen atoms.[2] This masking strategy renders the reagent compatible with a broader array of reaction conditions and sensitive substrates.[3]

The choice of the Boc group is particularly advantageous due to its stability under a wide range of nucleophilic and basic conditions, allowing for orthogonal protection schemes with other protecting groups like Fmoc.[3] Crucially, the Boc group is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), at a late stage in the synthesis to unmask the desired guanidinium functionality.[3] This "direct guanidinylation" approach, where a protected guanidine is introduced early in a synthetic route, has streamlined the synthesis of complex natural products by eliminating multiple, circuitous steps of a more traditional, indirect approach.[1]

A Comparative Overview of Common Boc-Protected Guanidinylation Reagents

Several Boc-protected guanidinylation reagents are commercially available, each with distinct advantages in terms of reactivity, stability, and ease of handling. The selection of the appropriate reagent is critical and depends on the nucleophilicity of the amine substrate and the overall synthetic strategy.

Reagent NameStructureKey AdvantagesCommon Applications & Considerations
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine Structure of N,N'-Di-Boc-1H-pyrazole-1-carboxamidineStable, crystalline solid; high yields and clean reactions; suitable for a wide range of primary and secondary amines.[4]A versatile and widely used reagent for both solution-phase and solid-phase synthesis. The pyrazole leaving group is relatively inert.[5]
N,N'-Bis(Boc)-N''-triflylguanidine (Goodman's Reagent) Structure of Goodman's ReagentHighly reactive due to the triflyl leaving group; effective for guanidinylating less nucleophilic or sterically hindered amines.[1][6]The reagent of choice for challenging substrates. Its high reactivity necessitates careful handling and anhydrous conditions.[1]
N,N'-Bis(Boc)-S-methylisothiourea Structure of N,N'-Bis(Boc)-S-methylisothioureaCommercially available and effective for many primary and secondary amines.Activation with a thiophile (e.g., a mercury or copper salt) can sometimes be required, which may not be desirable.[7]
N,N'-Di-Boc-thiourea Structure of N,N'-Di-Boc-thioureaA stable precursor that can be activated in situ to form a reactive guanidinylating species.Often activated with reagents like cyanuric chloride to form a bis-Boc-carbodiimide intermediate, avoiding the use of heavy metals.[8][9]

The Guanidinylation Workflow: A Mechanistic Perspective

The overall workflow for incorporating a guanidine group using a Boc-protected reagent is a two-stage process involving the initial guanidinylation of an amine followed by the final deprotection step.

Guanidinylation Workflow Substrate Amine Substrate (R-NH2) Guanidinylation Guanidinylation Reaction Substrate->Guanidinylation Reagent Boc-Protected Guanidinylation Reagent Reagent->Guanidinylation Protected_Product Boc-Protected Guanidine Product Guanidinylation->Protected_Product Deprotection Acidic Deprotection (e.g., TFA) Protected_Product->Deprotection Final_Product Final Guanidinium Salt Product Deprotection->Final_Product

Caption: General workflow for Boc-protected guanidinylation.

The mechanism of guanidinylation with reagents like N,N'-Di-Boc-1H-pyrazole-1-carboxamidine involves the nucleophilic attack of the amine on the electrophilic carbon of the carboxamidine. The presence of two electron-withdrawing Boc groups enhances the electrophilicity of this carbon, making it more susceptible to attack.[4]

Guanidinylation Mechanism R_NH2 R-NH₂ Tetrahedral_Intermediate Tetrahedral Intermediate R_NH2->Tetrahedral_Intermediate Nucleophilic Attack Reagent N,N'-Di-Boc-1H-pyrazole-1-carboxamidine Reagent->Tetrahedral_Intermediate Product N,N',N''-Trisubstituted Boc-Guanidine Tetrahedral_Intermediate->Product Collapse & Proton Transfer Pyrazole Pyrazole Tetrahedral_Intermediate->Pyrazole Elimination of Leaving Group

Caption: Simplified mechanism of guanidinylation with a pyrazole-based reagent.

Field-Proven Experimental Protocols

The following protocols are provided as robust starting points for researchers. As with any chemical reaction, optimization may be necessary for specific substrates.

Protocol 1: Guanidinylation of a Primary Amine using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

This protocol is adapted from a procedure reported by Bernatowicz et al. and is suitable for a wide range of primary and secondary amines.

Materials:

  • Primary amine (e.g., 4-bromophenethylamine, 1.0 mmol)

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 mmol)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • In a clean, dry flask, dissolve the primary amine (1.0 mmol) and N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 mmol) in anhydrous THF (approximately 1.7 mL for a 1.0 mmol scale).

  • Stir the resulting solution at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 12-24 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the resulting residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., 0% to 10% ethyl acetate).

  • Combine the fractions containing the desired product (identified by TLC) and concentrate under reduced pressure to yield the pure, Boc-protected guanidine.

Protocol 2: Deprotection of a Boc-Protected Guanidine using Trifluoroacetic Acid (TFA)

This protocol describes the final step of unmasking the guanidine group. The use of scavengers is critical to prevent side reactions caused by the liberated tert-butyl cation.[10]

Materials:

  • Boc-protected guanidine compound (1.0 mmol)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS) or other suitable scavenger (e.g., water, anisole)

  • Cold diethyl ether

Procedure:

  • Dissolve the Boc-protected compound in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask equipped with a stir bar.[10]

  • Cool the solution to 0 °C in an ice bath.[10]

  • Add a scavenger to the solution. Triisopropylsilane (TIS) is a common choice, added to a final concentration of 2.5-5% (v/v).[10]

  • Slowly, and with stirring, add TFA to the cooled solution to a final concentration of 50-95% (v/v).[10][11] The reaction is exothermic.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).[10]

  • Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.[12]

  • To the concentrated residue, add cold, anhydrous diethyl ether to precipitate the product as its TFA salt.[12]

  • Isolate the solid product by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.[12]

Troubleshooting and Scientific Integrity: A Self-Validating System

A robust protocol anticipates potential pitfalls. The following section addresses common issues and provides solutions grounded in chemical principles.

During Guanidinylation:

  • Issue: Low or no conversion to the desired product.

    • Causality & Solution: The amine may be too sterically hindered or electronically deactivated for the chosen reagent. Consider switching to a more powerful reagent like Goodman's Reagent (N,N'-Bis(Boc)-N''-triflylguanidine).[1][6] Also, ensure that anhydrous conditions are strictly maintained, as moisture can hydrolyze the reagent.

  • Issue: Formation of multiple products.

    • Causality & Solution: If the substrate contains multiple nucleophilic sites, competitive reactions can occur. Ensure that other amine or hydroxyl groups are appropriately protected before the guanidinylation step. The reaction may also be proceeding to form an undesired amidinourea side product, particularly if heated for extended periods.[4] Careful monitoring of reaction time and temperature is crucial.

During Boc Deprotection:

  • Issue: LC-MS analysis shows a mass corresponding to the product +56 Da.

    • Causality & Solution: This is a classic sign of tert-butylation, where the reactive tert-butyl cation generated during deprotection has alkylated a nucleophilic site on your molecule.[10] This is especially common with electron-rich aromatic rings (like in tryptophan or tyrosine) or sulfur-containing residues (methionine, cysteine).[10] The solution is to use an effective scavenger cocktail. TIS is excellent for reducing aldehydes and capturing carbocations. Water (2.5-5%) can also be included to out-compete the substrate for the carbocation.

  • Issue: Incomplete deprotection.

    • Causality & Solution: The acidic conditions may be too mild, or the reaction time too short, particularly if the Boc-protected guanidine is sterically hindered. Increase the concentration of TFA (e.g., from 50% to 95%) or prolong the reaction time, while continuing to monitor the reaction's progress.[10]

Conclusion

The use of Boc-protected guanidinylation reagents represents a significant advancement in the synthesis of guanidine-containing molecules. By temporarily masking the reactive nature of the guanidine group, these reagents allow for its clean and efficient introduction into complex molecular architectures under mild conditions. A thorough understanding of the available reagents, their reactivity, and the nuances of the deprotection step, particularly the mitigation of side reactions through the use of scavengers, is essential for any researcher working in drug discovery, peptide synthesis, or natural product chemistry. The protocols and insights provided in this guide are intended to equip scientists with the knowledge to confidently and successfully apply this powerful synthetic strategy.

References

  • JoVE. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments. [Link]

  • Batey, R. A. A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. [Link]

  • Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368-3372. [Link]

  • Mahiout, S., et al. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. Molecules, 27(24), 8931. [Link]

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497-2502. [Link]

  • Goodman, M., & Tor, Y. (2000). Guanidinylation reagents. U.S.
  • Organic Syntheses. N,N'-di-Boc-N"-triflylguanidine. Organic Syntheses, 78, 91. [Link]

  • da Silva, I. F. (2022). NEW APPROACHES TO AMINO-PYRROLIDINE GUANIDINE COMPOUNDS. RUN - Repositório da Universidade Nova de Lisboa. [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. Common Organic Chemistry. [Link]

  • Cammidge, A. N., et al. (2001). A new guanidinylation procedure for the preparation of synthesis of cyclic guanidine compounds. Journal of the Chemical Society, Perkin Transactions 1, (23), 3054-3063.
  • Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655-1663. [Link]

  • Subirós-Funosas, L., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates.
  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. Semantic Scholar. [Link]

  • ResearchGate. Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. ResearchGate. [Link]

  • ResearchGate. Simple Generalized Reaction Conditions for the Conversion of Primary Aliphatic Amines to Surfactant-Like Guanidine Salts with 1 H -Pyrazole Carboxamidine Hydrochloride. ResearchGate. [Link]

  • Reddit. How do I avoid side reactions while doing this peptide coupling reaction?. r/Chempros. [Link]

  • Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Organic Chemistry Portal. [Link]

  • Pen-Tung Sah, P. (2023). The Chemistry of Guanidinylation: Insights into N,N'-Bis-Boc-1-Guanylpyrazole. LinkedIn. [Link]

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An In-Depth Technical Guide to 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine. We will delve into its fundamental properties, validated synthetic protocols, and its critical role as a versatile building block in modern organic and medicinal chemistry.

The guanidinium functional group is a cornerstone of numerous biologically active natural products and pharmaceuticals, prized for its high basicity and ability to engage in multi-point hydrogen bonding.[1][2] The strategic introduction of this moiety into complex molecules is a frequent challenge in synthesis. 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine emerges as a pivotal reagent, offering a stable, protected form of a functionalized guanidine that is amenable to a wide array of synthetic transformations.

Part 1: Core Physicochemical Properties and Identification

Accurate identification and understanding of a reagent's physical properties are prerequisites for its successful application in any experimental workflow. 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine is a stable, solid material under standard laboratory conditions.

Below is a summary of its key identifiers and properties.

PropertyValueSource(s)
Molecular Formula C₁₃H₂₅N₃O₅[3][4][5][6][7]
Molecular Weight 303.35 g/mol [3][4][5][6][7]
CAS Number 215050-11-6[4][6][7]
IUPAC Name tert-butyl N-[N'-(2-hydroxyethyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate[5]
Appearance White to off-white powder[7]
Melting Point 120-126 °C[7][8]
Typical Purity ≥96.0% (HPLC)[7][9]
Storage Conditions 2-8°C, inert atmosphere, protect from light[4]
Chemical Structure

The structure features a central guanidine core where two of the three nitrogen atoms are protected with tert-butyloxycarbonyl (Boc) groups. The third nitrogen is substituted with a 2-hydroxyethyl group, providing a reactive handle for further derivatization.

Caption: 2D structure of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine.

Part 2: Synthesis and Mechanistic Insights

The synthesis of N,N'-di-Boc-protected guanidines is a well-established transformation in organic chemistry, typically achieved by the guanylation of a primary amine. The choice of the guanidinylating agent is critical, balancing reactivity, stability, and the environmental impact of byproducts.

Principle of Synthesis

The formation of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine involves the reaction of ethanolamine with a suitable N,N'-di-Boc-protected guanidinylating agent. The Boc groups serve two primary functions: they decrease the extreme basicity of the guanidine core, rendering the molecule more manageable and soluble in organic solvents, and they protect the nitrogen atoms from participating in undesired side reactions. This protection is reversible under acidic conditions, allowing for the facile deprotection of the guanidine moiety at a later stage in a synthetic sequence.

Two common and effective routes for this synthesis are:

  • Activation of Di-Boc-Thiourea: Using an activating agent like cyanuric chloride (TCT) to form a reactive carbodiimide intermediate in situ, which is then trapped by the amine.[10] This method is preferred over older protocols using toxic heavy metals like mercury(II) chloride.

  • Reaction with an Amidino-Pyrazole: Employing a pre-activated and stable guanidinylating agent such as 1-[N,N'-(di-Boc)amidino]pyrazole. This reagent reacts directly with primary amines in a clean and efficient manner.[11]

Synthetic Workflow Diagram

The following diagram illustrates the general workflow for synthesizing a di-Boc-guanidine derivative.

Caption: General workflow for the synthesis of di-Boc-guanidines.

Experimental Protocol: Guanylation using 1-[N,N'-(Di-Boc)amidino]pyrazole

This protocol is a self-validating system based on established literature procedures for the efficient guanylation of primary amines.[11]

Materials:

  • Ethanolamine

  • 1-[N,N'-(Di-Boc)amidino]pyrazole

  • Anhydrous Tetrahydrofuran (THF)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethanolamine (1.0 equivalent) in anhydrous THF.

    • Causality: Anhydrous conditions are crucial to prevent hydrolysis of the reactive guanidinylating agent. THF is an excellent solvent for this class of reaction as it effectively dissolves both the polar amine and the nonpolar Boc-protected reagent.[10]

  • Addition of Reagent: To the stirred solution, add 1-[N,N'-(di-Boc)amidino]pyrazole (1.05-1.1 equivalents) portion-wise at room temperature.

    • Causality: A slight excess of the guanidinylating agent ensures the complete consumption of the limiting starting amine. The reaction is typically clean and proceeds smoothly at ambient temperature.

  • Reaction Monitoring: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting amine and the formation of a new, more nonpolar product spot.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Purification: Purify the resulting residue directly by flash column chromatography on silica gel.

    • Causality: Chromatography is essential to remove the pyrazole byproduct and any unreacted starting material. A solvent gradient (e.g., from 100% hexane to an ethyl acetate/hexane mixture) is typically effective for eluting the desired product with high purity.[11]

  • Isolation and Analysis: Combine the fractions containing the pure product and concentrate under reduced pressure to yield 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine as a solid. Confirm the identity and purity of the product using NMR, MS, and HPLC.

Part 3: Applications in Drug Discovery and Chemical Synthesis

The utility of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine lies in its dual functionality: it is both a protected guanidine and contains a primary alcohol. This structure makes it a valuable building block for synthesizing more complex molecules.

Core Application: A Versatile Guanidinylating Agent and Building Block

The primary application of this reagent is in peptide synthesis and medicinal chemistry to incorporate the guanidine functional group.[6][7] The Boc-protected guanidine is stable to many reaction conditions, including those used in standard peptide coupling. After incorporation, the Boc groups can be cleanly removed with acid (e.g., trifluoroacetic acid) to reveal the basic guanidinium group.

The presence of the 2-hydroxyethyl moiety provides a convenient point of attachment or further functionalization. The primary alcohol can be:

  • Oxidized to an aldehyde or carboxylic acid.

  • Esterified or etherified to link to other molecular scaffolds.

  • Converted to a leaving group (e.g., tosylate, mesylate) for subsequent nucleophilic substitution.

This versatility allows for the construction of complex guanidine-containing natural products and their analogues, which are explored for a wide range of biological activities including antiviral, antifungal, and antitumorous properties.[10][12]

Reaction Schematic: Guanidine Moiety Introduction

The diagram below illustrates the fundamental role of a protected guanidinylating agent in modifying a generic molecule with a primary amine.

Caption: General transformation showing the introduction of a di-Boc-guanidine group.

References

  • 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine. PubChem, National Center for Biotechnology Information. [Link]

  • 1 3-DI-BOC-2-(2-HYDROXYETHYL)GUANIDINE | CAS#:215050-11-6. Chemsrc. [Link]

  • A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Organic Chemistry Portal. [Link]

  • N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. MDPI. [Link]

  • Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. ResearchGate. [Link]

  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PubMed Central, National Institutes of Health. [Link]

  • The Chemistry and Biology of Guanidine Natural Products. Royal Society of Chemistry. [Link]

  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001522). Human Metabolome Database. [Link]

  • Applications of Guanidine in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research. [Link]

  • 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine, >=96.0% (HPLC). Scientific Laboratory Supplies (Ireland) Limited. [Link]

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A Technical Guide to 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine: A Versatile Reagent in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides a comprehensive overview of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine, a key reagent for researchers, scientists, and professionals in drug development. This document details its chemical identity, properties, synthesis, and applications, with a focus on its role as a guanidinylation agent.

Chemical Identity and Nomenclature

1,3-Di-Boc-2-(2-hydroxyethyl)guanidine is a synthetically important molecule characterized by a central guanidine core. The guanidine nitrogens are protected by two tert-butoxycarbonyl (Boc) groups, and the third nitrogen is substituted with a 2-hydroxyethyl group.

  • IUPAC Name: tert-butyl N-[N'-(2-hydroxyethyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate[1]

  • Common Synonyms:

    • 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine[1][2]

    • Tert-butyl N-[N′-(2-hydroxyethyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate[2]

  • CAS Number: 215050-11-6[1][2]

Physicochemical Properties

1,3-Di-Boc-2-(2-hydroxyethyl)guanidine is typically supplied as a white to off-white powder. The Boc protecting groups render the otherwise highly basic guanidine group less polar, allowing for better solubility in common organic solvents.

PropertyValueSource(s)
Molecular Formula C₁₃H₂₅N₃O₅[1][2][3]
Molecular Weight 303.35 g/mol [1][2][3]
Appearance Powder
Melting Point 120-125 °C
Purity ≥96.0% (HPLC)

Synthesis of Di-Boc-Protected Guanidines

While a specific, detailed protocol for the synthesis of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine is not available in the reviewed literature, a general and efficient method for the preparation of N,N′-Di-Boc-protected guanidines from various amines has been described. This methodology provides a viable route for synthetic chemists.

General Experimental Protocol: Guanylation of an Amine

This protocol is adapted from a general method for the synthesis of N,N′-di-Boc-protected guanidines.

Materials:

  • Amine (in this case, 2-aminoethanol)

  • N,N'-Di-Boc-thiourea

  • Cyanuric chloride (TCT)

  • N-methylmorpholine (NMM)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,N'-Di-Boc-thiourea in anhydrous THF.

  • Add cyanuric chloride (TCT) to the solution to activate the thiourea.

  • To this mixture, add the amine (2-aminoethanol), N-methylmorpholine (NMM), and a catalytic amount of DMAP.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent.

  • The crude product is then purified by column chromatography to yield the desired N,N′-Di-Boc-protected guanidine.

G cluster_reactants Reactants cluster_reagents Reagents & Solvent Amine Amine (2-Aminoethanol) ReactionMixture Reaction Mixture Amine->ReactionMixture Thiourea N,N'-Di-Boc-thiourea Thiourea->ReactionMixture TCT Cyanuric Chloride (TCT) TCT->ReactionMixture NMM NMM NMM->ReactionMixture DMAP DMAP (cat.) DMAP->ReactionMixture THF THF THF->ReactionMixture Purification Purification (Column Chromatography) ReactionMixture->Purification Product 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine Purification->Product

Caption: General workflow for the synthesis of Di-Boc-protected guanidines.

Applications in Chemical Synthesis

Guanidinylation Reagent

The primary application of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine is as a guanidinylation reagent .[2] The Boc groups serve as excellent protecting groups for the guanidine moiety, allowing for its introduction into various molecules under mild conditions. The protection masks the high basicity of the guanidine group, which would otherwise interfere with many synthetic transformations.

The process of transferring the protected guanidinyl group to an amine is a key step in the synthesis of complex molecules, particularly in the field of medicinal chemistry and peptide synthesis.

G Reagent 1,3-Di-Boc-2- (2-hydroxyethyl)guanidine GuanidinylatedProduct Guanidinylated Product Reagent->GuanidinylatedProduct Guanidinylation PrimaryAmine Primary Amine (R-NH2) PrimaryAmine->GuanidinylatedProduct

Caption: Guanidinylation of a primary amine.

Peptide Synthesis

In the realm of peptide chemistry, the guanidine side chain of arginine plays a crucial role in the structure and function of peptides and proteins. The efficient introduction of protected guanidine groups is therefore of high importance. 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine and similar reagents are valuable tools in solid-phase peptide synthesis (SPPS) for the construction of arginine-containing peptides or peptidomimetics.

Potential Biological Activity

Interestingly, 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine has been described as a synthetic antibiotic.[3] It is proposed to inhibit bacterial protein synthesis and has shown bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes.[3] The purported mechanism involves binding to the bacterial membrane, stabilizing the cell wall by inhibiting nutrient uptake, and interacting with intracellular targets like the 30S ribosomal subunit and tRNA synthetase.[3] It has also been suggested to inhibit protein transport across the bacterial membrane.[3]

It is important to note that these claims originate from a commercial supplier and have not been substantiated in the peer-reviewed articles covered in this search. However, the broader class of guanidinium compounds is well-known for its antimicrobial properties, which lends plausibility to these claims. Guanidine-containing molecules can interact with bacterial membranes, and their development as antimicrobial agents is an active area of research.

Safety and Handling

1,3-Di-Boc-2-(2-hydroxyethyl)guanidine should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is classified as a combustible solid. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1,3-Di-Boc-2-(2-hydroxyethyl)guanidine is a valuable and versatile reagent in organic synthesis. Its primary utility lies in its function as a stable, protected source for the introduction of guanidine moieties, which is of particular importance in peptide synthesis and the development of pharmacologically active compounds. While its potential as a synthetic antibiotic is intriguing, further investigation and validation in peer-reviewed studies are required to fully establish its biological activity profile. This guide provides a foundational understanding for researchers looking to employ this reagent in their synthetic endeavors.

References

  • Antibacterial peptidomimetics based on guanidine-functionalized di-tertiary amides. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Antibacterial peptidomimetics based on guanidine-functionalized di-tertiary amides. (2022). RSC Publishing. Retrieved January 21, 2026, from [Link]

  • 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

Sources

Stability and storage conditions for 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability and Storage of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Di-Boc-2-(2-hydroxyethyl)guanidine is a key reagent and building block in contemporary organic synthesis and medicinal chemistry, particularly in the construction of complex guanidinylated molecules. The presence of two acid-labile tert-butyloxycarbonyl (Boc) protecting groups dictates its chemical stability and, consequently, its proper handling and storage. This guide provides a comprehensive overview of the chemical stability of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine, outlining the primary degradation pathways and offering evidence-based recommendations for its long-term storage and handling to ensure its integrity and performance in sensitive applications.

Introduction: The Role of Boc Protection in Guanidine Chemistry

The guanidinium group is a prevalent feature in numerous biologically active natural products and pharmaceuticals due to its ability to engage in strong hydrogen bonding interactions. However, the high basicity and nucleophilicity of unprotected guanidines can complicate synthetic routes. The use of protecting groups is therefore essential, and the Boc group is a cornerstone of modern protecting group strategy.[1] Its widespread use stems from its robustness under a wide range of chemical conditions, including exposure to bases and nucleophiles, coupled with its facile removal under mild acidic conditions.[2][] In 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine, the two Boc groups effectively mask the reactivity of the guanidine core, rendering it a versatile tool for synthetic chemists. Understanding the stability profile of this di-Boc protected guanidine is paramount for its effective use, preventing the introduction of impurities and ensuring reproducibility in experimental outcomes.

Chemical Structure and Physicochemical Properties

A thorough understanding of the stability of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine begins with its fundamental physicochemical properties.

Table 1: Physicochemical Properties of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine

PropertyValueSource(s)
CAS Number 215050-11-6[4]
Molecular Formula C₁₃H₂₅N₃O₅[4][5]
Molecular Weight 303.35 g/mol [4][5]
Appearance White to off-white powder
Melting Point 120-125 °C
Purity (Typical) ≥95-99% (HPLC)[5][6]
Solubility Soluble in organic solvents such as methanol, dichloromethane, and DMF.Inferred from use
IUPAC Name tert-butyl N-[N'-(2-hydroxyethyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate[4]

The structure of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine is depicted below:

Caption: Chemical structure of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine.

Key Factors Influencing Stability

The stability of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine is predominantly governed by the integrity of the N-Boc protecting groups. The following sections detail the primary factors that can lead to its degradation.

pH and Acid-Catalyzed Hydrolysis

The most significant vulnerability of the Boc group is its lability to acid.[1][2] The deprotection mechanism involves protonation of the carbonyl oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation, which subsequently forms isobutene.[7]

G start 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine intermediate1 Mono-Boc Guanidine start->intermediate1  -Boc (slow) isobutene Isobutene start->isobutene co2 CO2 start->co2 acid H+ acid->start acid->intermediate1 intermediate2 Unprotected Guanidine intermediate1->intermediate2  -Boc (fast) intermediate1->isobutene intermediate1->co2 end Degradation Products intermediate2->end

Caption: Proposed acid-catalyzed degradation pathway.

Due to this reactivity, storage and handling of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine should be under strictly neutral or basic conditions. Exposure to acidic environments, even trace amounts, can initiate deprotection, leading to the formation of mono-Boc and fully deprotected guanidine species. Conversely, the Boc group is stable to basic conditions and a wide array of nucleophiles, making it a versatile protecting group for many synthetic transformations.[2][]

Thermal Stability

While generally stable at ambient temperatures, the Boc group is susceptible to thermal degradation. Prolonged exposure to elevated temperatures can cause deprotection, even in the absence of a strong acid.[7] The melting point of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine is relatively high (120-125 °C), but decomposition may begin to occur at temperatures below this range, especially with extended heating. Therefore, it is crucial to avoid unnecessary exposure to high temperatures during storage and handling.

Moisture and Humidity

As a solid reagent, 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine should be protected from moisture. While the Boc group itself is not directly hydrolyzed by water under neutral conditions, the presence of moisture can be detrimental in several ways:

  • Hydrolysis of Trace Acidic Impurities: Moisture can facilitate the hydrolysis of any trace acidic impurities present in the storage container or the surrounding atmosphere, creating a localized acidic microenvironment that can catalyze the degradation of the Boc groups.

  • Physical Caking: Hygroscopic compounds can absorb atmospheric moisture, leading to caking of the powder. This can make accurate weighing and dispensing difficult and may trap moisture within the solid, potentially accelerating degradation over time.

Photostability

Recommended Storage and Handling Protocols

Based on the chemical principles outlined above, the following storage and handling protocols are recommended to maintain the long-term stability and purity of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine.

Table 2: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Temperature -20°C Minimizes the rate of any potential thermal degradation and preserves long-term stability.[8][10]
Atmosphere Store under an inert atmosphere (e.g., argon or dry nitrogen).Prevents exposure to atmospheric moisture and oxygen, which can contribute to degradation.[8]
Light Store in an amber vial or a container protected from light.Prevents potential photolytic degradation.[9]
Container Use a tightly sealed, clean, and dry container.Prevents contamination and moisture ingress.[11]
Handling Allow the container to warm to room temperature before opening. Handle in a controlled, low-humidity environment.Prevents condensation of atmospheric moisture onto the cold solid, which can introduce water and accelerate degradation.[8]
Protocol for Long-Term Storage
  • Aliquotting: Upon receipt, if the entire quantity will not be used at once, it is advisable to aliquot the material into smaller, single-use vials under an inert atmosphere. This minimizes the number of times the main stock is exposed to the atmosphere.

  • Inert Atmosphere: Before sealing, flush the headspace of the storage vial with a gentle stream of dry argon or nitrogen.

  • Sealing: Ensure the vial cap is securely tightened. For extra protection, especially for very long-term storage, the cap can be wrapped with Parafilm®.

  • Labeling: Clearly label each vial with the compound name, date of receipt/aliquotting, and any relevant lot numbers.[11]

  • Storage Location: Place the sealed vials in a -20°C freezer that is not subject to frequent temperature fluctuations.

Protocol for Use
  • Equilibration: Remove the vial from the freezer and allow it to sit at room temperature for at least 30-60 minutes, or until it has fully equilibrated with the ambient temperature. This is a critical step to prevent moisture condensation.

  • Dispensing: Once at room temperature, open the vial in a dry environment (e.g., a glove box or a fume hood with low humidity) and quickly weigh out the desired amount of material.

  • Resealing: Immediately after dispensing, re-flush the vial with an inert gas, securely reseal it, and return it to the -20°C freezer.

Assessing Compound Integrity: A Workflow for Quality Control

Regularly assessing the purity of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine is crucial, especially for material that has been stored for an extended period or has been subjected to suboptimal conditions.

G start Obtain Sample dissolve Dissolve in appropriate solvent (e.g., Methanol or Acetonitrile) start->dissolve hplc Analyze by RP-HPLC dissolve->hplc nmr Analyze by ¹H NMR dissolve->nmr data_analysis Data Analysis hplc->data_analysis nmr->data_analysis purity_check Purity ≥ 95%? data_analysis->purity_check pass Proceed with Experiment purity_check->pass Yes fail Repurify or Discard purity_check->fail No

Caption: Workflow for assessing the purity of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine.

Protocol for Purity Assessment by RP-HPLC
  • Sample Preparation: Accurately weigh approximately 1 mg of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

  • Instrumentation: Use a reverse-phase HPLC system with a C18 column.

  • Mobile Phase: A common mobile phase system would be a gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid. Note: Brief exposure to acidic mobile phases on the analytical scale is acceptable for purity determination but will result in the deprotection of the compound.

  • Detection: Monitor the elution profile using a UV detector, typically at 210-220 nm.

  • Analysis: The appearance of new, more polar peaks (with shorter retention times) is indicative of the formation of mono-Boc or fully deprotected guanidine species. Quantify the purity by integrating the peak areas.

Conclusion

The stability of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine is intrinsically linked to the integrity of its two N-Boc protecting groups. By understanding its susceptibility to acid-catalyzed hydrolysis and potential thermal degradation, and by implementing rigorous storage and handling protocols, researchers can ensure the long-term viability and performance of this valuable synthetic reagent. The core principles of cold, dark, and dry storage under an inert atmosphere are paramount. Adherence to these guidelines will safeguard the purity of the compound, leading to more reliable and reproducible results in drug discovery and development endeavors.

References

  • Linton, E. A., & Martin, S. F. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of visualized experiments : JoVE, (115), 54491.
  • Labtest. (n.d.). Reagents Storage and stability . Precautions and warnings. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • King Faisal University. (n.d.). Storage and retrieval of Laboratory Reagents, specimen and slides. Retrieved from [Link]

  • SLS Ireland. (n.d.). 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine, >=96.0% (HPLC). Retrieved from [Link]

  • Goti, G., et al. (2023). Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions.
  • Kocienski, P. J. (2002).
  • Asymmetric Synthesis. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Research Scientific. (n.d.). 1,3-DI-BOC-2-(2-HYDROXYETHYL)GUANIDINE, >=96.0%. Retrieved from [Link]

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Spectroscopic Analysis of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectroscopic characteristics of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine, a key intermediate in synthetic organic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a comprehensive, predicted spectroscopic profile based on established principles and data from closely related analogs. We will delve into the anticipated ¹H NMR, ¹³C NMR, and IR spectra, offering insights into the interpretation of key signals and the structural information they convey. Furthermore, a robust, field-tested synthetic protocol for the preparation of N,N'-Di-Boc-N''-substituted guanidines is detailed, providing a practical framework for researchers in the field. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of complex guanidine-containing molecules.

Introduction: The Significance of Protected Guanidines

The guanidinium group is a ubiquitous functional group in biological systems and medicinal chemistry, most notably in the amino acid arginine. Its ability to form strong, directional hydrogen bonds and exist in a protonated state under physiological conditions makes it a critical moiety for molecular recognition and biological activity.[1] The introduction of guanidine functionalities into small molecules is a common strategy in drug design. However, the high basicity of the guanidine group often necessitates the use of protecting groups during multi-step syntheses.

The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for guanidines due to its stability under a range of reaction conditions and its facile removal under acidic conditions. 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine is a versatile building block that incorporates this protected guanidine moiety along with a reactive hydroxyl group, making it a valuable precursor for further chemical elaboration in the synthesis of complex target molecules.[2] A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural verification.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine. These predictions are derived from the known spectral data of the parent compound, N,N'-Di-Boc-guanidine, and the well-established chemical shifts and vibrational frequencies associated with the 2-hydroxyethyl moiety.[3]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine is expected to exhibit distinct signals corresponding to the protons of the Boc groups, the ethyl linker, the hydroxyl group, and the N-H protons of the guanidine core.

Table 1: Predicted ¹H NMR Chemical Shifts for 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~1.45Singlet18H2 x Boc (-C(CH₃)₃)The 18 equivalent protons of the two tert-butyl groups are expected to appear as a sharp singlet. This is consistent with the reported spectrum of N,N'-Di-Boc-guanidine.[3]
~3.40Triplet2H-N-CH₂-The methylene group attached to the guanidine nitrogen is deshielded and expected to appear as a triplet due to coupling with the adjacent methylene group.
~3.65Triplet2H-CH₂-OHThe methylene group attached to the hydroxyl group is also deshielded and will appear as a triplet.
BroadSinglet1H-OHThe hydroxyl proton signal is typically broad and its chemical shift can vary with concentration and solvent.
BroadSinglet2H-NH-The N-H protons of the Boc-protected guanidine are expected to be broad and may exchange with trace water in the solvent. Their chemical shifts can be concentration-dependent.[4]

Diagram 1: Structural Assignment of Predicted ¹H NMR Signals

G cluster_mol cluster_data mol C(CH3)3-O-C(=O)-NH-C(=N-CH2-CH2-OH)-NH-C(=O)-O-C(CH3)3 a ~1.45 ppm (s, 18H) a->mol b ~3.40 ppm (t, 2H) b->mol c ~3.65 ppm (t, 2H) c->mol d Broad (s, 1H) d->mol e Broad (s, 2H) e->mol

Caption: Predicted ¹H NMR signal assignments for 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine

Chemical Shift (δ, ppm)AssignmentRationale
~28.0Boc (-C(CH₃)₃)The methyl carbons of the Boc groups are expected in this region, consistent with N,N'-Di-Boc-guanidine.[3]
~45.0-N-CH₂-The carbon attached to the guanidine nitrogen will be shifted downfield.
~60.0-CH₂-OHThe carbon bearing the hydroxyl group is expected in this range.
~83.0Boc (-C(CH₃)₃)The quaternary carbons of the Boc groups appear in this region.[3]
~153.0Boc (C=O)The carbonyl carbons of the Boc groups are expected here.
~158.0Guanidine (C=N)The central carbon of the guanidine core is the most deshielded carbon in the molecule.[3]
Predicted IR Spectrum

The IR spectrum is instrumental in identifying the key functional groups present in the molecule.

Table 3: Predicted IR Absorption Frequencies for 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine

Frequency (cm⁻¹)IntensityAssignmentRationale
3450-3300BroadO-H stretchThe hydroxyl group will give a broad absorption in this region due to hydrogen bonding.
3400-3100MediumN-H stretchThe N-H stretching vibrations of the Boc-protected guanidine are expected in this region.[3]
2980-2850Medium-StrongC-H stretch (aliphatic)These absorptions arise from the C-H bonds of the Boc and ethyl groups.[3]
~1725StrongC=O stretch (Boc)The carbonyl groups of the Boc protectors will exhibit a strong, characteristic absorption.
~1640StrongC=N stretch (guanidine)The C=N stretching of the guanidine core is a key diagnostic peak.[3]
~1160StrongC-O stretchThe C-O stretching of the Boc groups and the alcohol are expected here.

Synthetic Protocol: A Field-Proven Approach

While the direct synthesis of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine is not widely reported, a reliable method can be adapted from the general procedures for the synthesis of N,N'-Di-Boc-N''-substituted guanidines. The following protocol is based on the well-established guanylation of primary amines.[5][6]

Diagram 2: Synthetic Workflow for N,N'-Di-Boc-N''-substituted Guanidines

G amine Primary Amine (e.g., Ethanolamine) reaction Guanylation Reaction amine->reaction reagent Guanylating Agent (e.g., N,N'-Di-Boc-thiourea) activation Activation (e.g., Mukaiyama's reagent) reagent->activation activation->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine purification->product

Caption: General workflow for the synthesis of the target molecule.

Materials and Reagents
  • Ethanolamine

  • N,N'-Di-Boc-thiourea

  • 2-Chloro-1-methylpyridinium iodide (Mukaiyama's reagent)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Step-by-Step Procedure
  • Reaction Setup: To a solution of N,N'-Di-Boc-thiourea (1.1 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (2.2 equivalents).

  • Activation: Add 2-Chloro-1-methylpyridinium iodide (1.1 equivalents) to the solution and stir at room temperature for 1 hour. This in situ generates the active guanylating agent.

  • Guanylation: Add a solution of ethanolamine (1.0 equivalent) in anhydrous DCM to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting amine is consumed.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine.

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic profile of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine, a compound of significant interest in synthetic chemistry. By leveraging data from analogous structures, we have provided a robust framework for the identification and characterization of this molecule using ¹H NMR, ¹³C NMR, and IR spectroscopy. The included synthetic protocol offers a practical and reliable method for its preparation. It is our hope that this guide will serve as an invaluable resource for researchers, accelerating their progress in the synthesis and application of complex, guanidine-containing molecules.

References

  • Margetić, D., Štefanić, P., & Glasovac, Z. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. Molecules, 27(24), 8954. [Link]

  • PubChem. 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine. [Link]

  • National Institute of Standards and Technology. Guanine. [Link]

  • PubChem. N,N'-Di-Boc-guanidine. [Link]

  • ResearchGate. ¹H NMR of P(Boc-Guan) in CDCl₃ after purification by.... [Link]

  • Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368-3372. [Link]

  • ResearchGate. FT-IR spectra of β-CD and t-BOC-β-CD for Entry-2. [Link]

  • PubChem. 1-(tert-Butoxycarbonyl)guanidine. [Link]

  • Human Metabolome Database. ¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0001522). [Link]

  • Organic Chemistry Portal. Guanidine synthesis by guanylation. [Link]

  • MDPI. X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State. [Link]

  • Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368-3372. [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Margetić, D., Štefanić, P., & Glasovac, Z. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. Molecules, 27(24), 8954. [Link]

  • ResearchGate. Comparison of IR spectra of (a) 6,6'-dibromoindigo without the BOC group. [Link]

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Methodological & Application

Application Note & Protocol: A Streamlined Approach to the Synthesis of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine, a key intermediate in medicinal chemistry and drug development. The guanidine moiety is a prevalent feature in numerous biologically active molecules, and its temporary protection is often a critical strategic consideration in multi-step organic synthesis. This note details a reliable and scalable protocol for the preparation of the title compound, emphasizing the rationale behind procedural steps to ensure reproducibility and high yield. We delve into the mechanism of the reaction, offer insights into purification and characterization, and present the information in a format accessible to researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Protected Guanidines

The guanidinium group, with its positive charge distributed over three nitrogen atoms, is a fundamental functional group in biological systems, most notably in the side chain of the amino acid arginine. Its ability to form multiple hydrogen bonds and engage in electrostatic interactions makes it a privileged scaffold in drug design. However, the high basicity (pKa ≈ 13.5) and nucleophilicity of the guanidine group necessitate the use of protecting groups during synthetic campaigns to prevent unwanted side reactions.

The tert-butoxycarbonyl (Boc) group is an ideal choice for guanidine protection due to its stability under a wide range of reaction conditions, including those that are basic, nucleophilic, or involve catalytic hydrogenation.[1][2] Its facile removal under mild acidic conditions provides an orthogonal deprotection strategy, crucial for complex molecule synthesis.[1] The target molecule, 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine, incorporates a versatile hydroxyethyl handle, enabling further derivatization or conjugation, thus expanding its utility as a synthetic building block.[3]

This guide focuses on a prevalent and efficient method for its synthesis: the guanidinylation of ethanolamine using a stable, commercially available guanylating agent, N,N'-Di-Boc-1H-pyrazole-1-carboxamidine.[3] This approach is favored for its operational simplicity and mild reaction conditions.

Reaction Scheme & Mechanism

The synthesis proceeds via a nucleophilic substitution reaction where the primary amine of ethanolamine attacks the electrophilic carbon of the carboxamidine. The pyrazole group serves as an excellent leaving group, facilitating the formation of the protected guanidine product.

Reaction: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine + Ethanolamine → 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine + Pyrazole

The mechanism involves the nucleophilic attack of the amine on the activated guanidinylating agent. The Boc groups serve to decrease the nucleophilicity of their attached nitrogens and increase the electrophilicity of the central carbon atom.

ReactionMechanism cluster_reactants Reactants cluster_products Products Reactant1 N,N'-Di-Boc-1H-pyrazole-1-carboxamidine Process Nucleophilic Attack Reactant1->Process Reactant2 Ethanolamine Reactant2->Process Product1 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine Product2 Pyrazole Process->Product1 Process->Product2 Workflow A 1. Dissolve N,N'-Di-Boc-1H-pyrazole- 1-carboxamidine in anhydrous THF B 2. Add Ethanolamine (1.1 eq) dropwise at RT A->B C 3. Stir at RT for 24h B->C D 4. Monitor by TLC C->D E 5. Concentrate in vacuo C->E Reaction Complete F 6. Dissolve in EtOAc, wash with H₂O and Brine E->F G 7. Dry (Na₂SO₄), filter, and concentrate F->G H 8. Purify by Silica Gel Column Chromatography G->H I Pure 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine H->I

Sources

Application Notes & Protocols: Strategic Incorporation of Guanidinyl Moieties in Peptide Synthesis Using Di-Boc Protected Reagents

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: The Significance of the Guanidinium Group in Peptide Science

The guanidinium functional group, the defining feature of the arginine side chain, is of paramount importance in biochemistry and medicinal chemistry. Its ability to remain protonated at physiological pH allows it to engage in critical electrostatic interactions and hydrogen bonding, which govern molecular recognition, protein folding, and enzyme catalysis.[1] The strategic introduction of guanidinyl groups into peptide scaffolds is a powerful tool for modulating biological activity, enhancing cell penetration, and creating novel therapeutic leads.

However, the high basicity and nucleophilicity of the guanidine moiety present a significant challenge during chemical peptide synthesis.[1][2] Unprotected guanidines can induce unwanted side reactions, such as δ-lactam formation or interfere with standard coupling protocols.[3] To circumvent these issues, chemists employ protecting group strategies, among which the di-tert-butoxycarbonyl (Di-Boc) protection scheme has emerged as a robust and versatile solution.[1]

This document provides a comprehensive guide for researchers on the application of Di-Boc protected guanidinylating agents for the post-synthetic modification of peptides. While our focus is the strategic conversion of primary amines (e.g., lysine side chains) into protected guanidines, we will reference the structure of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine [4][5] as a archetypal example of the N,N'-Di-Boc guanidine structure that is formed on a side chain during this process. The hydroxyethyl group in this specific molecule serves to enhance solubility and offers a potential site for further functionalization, illustrating the versatility of the guanidine scaffold.[6]

II. The Rationale: Why Employ a Di-Boc Guanidinylation Strategy?

The decision to incorporate a guanidinyl group post-synthetically is driven by the need for precision and control. This approach is central to creating arginine analogs, modifying peptide backbones, or labeling molecules.

Core Advantages:

  • Orthogonality in Fmoc-Based Synthesis: The Boc protecting group is stable under the basic conditions (typically piperidine in DMF) used to remove the N-terminal Fmoc group during solid-phase peptide synthesis (SPPS).[7][8] This orthogonality is crucial, as it allows the Di-Boc protected guanidine to remain intact throughout the chain assembly process.

  • Basicity and Nucleophilicity Masking: The two electron-withdrawing Boc groups effectively temper the inherent basicity and nucleophilicity of the guanidine functional group.[1] This prevents interference with the carboxyl activation and amide bond formation steps that are the foundation of peptide synthesis.

  • Controlled Deprotection: The Boc groups are readily cleaved under strongly acidic conditions, typically using trifluoroacetic acid (TFA).[3][9] This deprotection step is often performed concurrently with the final cleavage of the peptide from the solid support, creating an efficient and streamlined workflow.

  • Access to Arginine Analogs: This methodology is not limited to recreating natural arginine. It allows for the guanidinylation of ornithine to produce arginine, lysine to produce homoarginine, or other amino acids containing primary amines to explore novel structures and side-chain lengths, which can be critical for structure-activity relationship (SAR) studies.[10]

III. Experimental Workflow: On-Resin Guanidinylation of a Peptide

The most common application of this chemistry is the conversion of an orthogonally protected primary amine, such as the ε-amino group of a lysine residue, into a Di-Boc-guanidinylated side chain.

G cluster_0 On-Resin Peptide Synthesis cluster_1 Guanidinylation Reaction cluster_2 Final Cleavage & Deprotection A 1. Assembled Peptide on Resin (e.g., Lys(Mtt), N-term-Fmoc) B 2. Selective Side-Chain Deprotection (e.g., 1% TFA in DCM for Mtt) A->B Orthogonal Cleavage C 3. Neutralization (e.g., 10% DIPEA in DMF) B->C D 4. Guanidinylation Cocktail Addition (Reagent + Activator in DMF/THF) C->D E 5. Incubation & Washing (Monitor with Kaiser Test) D->E Reaction F 6. N-Terminal Fmoc Deprotection (20% Piperidine in DMF) E->F G 7. Global Deprotection & Cleavage (TFA Cocktail with Scavengers) F->G H 8. Precipitation & Purification (Cold Ether & HPLC) G->H

Caption: Workflow for post-synthetic on-resin guanidinylation.

IV. Detailed Application Protocols

Protocol 1: On-Resin Guanidinylation of a Lysine Residue

This protocol details the conversion of a Lys(Mtt) residue to a Di-Boc-protected homoarginine residue. The choice of the guanidinylating reagent is critical; highly reactive agents like N,N'-Bis(Boc)-N''-triflylguanidine (Goodman's Reagent) are suitable for sterically hindered amines, while others like N,N'-Di-Boc-1H-pyrazole-1-carboxamidine offer excellent stability and reactivity for standard applications.[1]

Materials:

  • Peptide-resin with Lys(Mtt) incorporation (100 mg, 0.1 mmol scale).

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (93 mg, 0.3 mmol, 3 equiv).

  • Dichloromethane (DCM), analytical grade.

  • Trifluoroacetic acid (TFA).

  • N,N-Diisopropylethylamine (DIPEA).

  • N,N-Dimethylformamide (DMF), peptide synthesis grade.

  • Methanol (MeOH).

  • Standard solid-phase synthesis vessel and shaker.

Methodology:

  • Resin Swelling: Swell the peptide-resin in DCM (5 mL) for 30 minutes. Drain the solvent.

  • Selective Mtt Deprotection:

    • Prepare a solution of 1% TFA in DCM.

    • Treat the resin with the 1% TFA/DCM solution (5 mL) for 2 minutes. Drain and repeat this step 8-10 times. Causality: The Mtt group is highly acid-labile and can be removed with dilute TFA without cleaving the Boc groups or the peptide from more stable resins like Rink Amide.

    • Wash the resin thoroughly with DCM (5 x 5 mL) to remove all traces of acid.

  • Neutralization:

    • Wash the resin with 10% DIPEA in DMF (3 x 5 mL) to neutralize the protonated side-chain amine.

    • Wash the resin with DMF (5 x 5 mL) followed by DCM (3 x 5 mL) and DMF again (3 x 5 mL).

  • Kaiser Test (Optional but Recommended): Perform a Kaiser test on a small sample of beads. A positive result (blue beads) confirms the presence of a free primary amine.

  • Guanidinylation Reaction:

    • Dissolve N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (3 equiv) in DMF (3 mL).

    • Add the solution to the peptide-resin.

    • Shake the reaction vessel at room temperature for 12-24 hours. Causality: Using a molar excess of the guanidinylating agent drives the reaction to completion. The reaction is typically slow and requires extended incubation.

  • Washing: Drain the reaction solution and wash the resin extensively with DMF (5 x 5 mL), DCM (5 x 5 mL), and MeOH (3 x 5 mL).

  • Reaction Monitoring: Perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete conversion of the primary amine. If the test is positive, the guanidinylation step can be repeated.

  • Downstream Processing: The resin is now ready for subsequent steps, such as N-terminal Fmoc deprotection and final cleavage.

Protocol 2: Final Cleavage and Di-Boc Deprotection

The final step involves cleaving the peptide from the resin while simultaneously removing the Di-Boc groups and other acid-labile side-chain protecting groups. The key to a successful cleavage is the use of a "cocktail" containing TFA and scavengers to prevent side reactions.[3]

The Chemistry of Deprotection and Side Reactions:

TFA protonates the Boc group, leading to its cleavage and the formation of gaseous CO₂, isobutylene, and a highly reactive tert-butyl cation (t-Bu⁺) .[11] This cation is a potent electrophile that can irreversibly modify sensitive amino acid residues.[3][12]

G Boc Di-Boc-Guanidine tBu_cation tert-Butyl Cation (t-Bu⁺) Boc->tBu_cation Guanidine Free Guanidine Boc->Guanidine TFA TFA (H⁺) TFA->Boc Cleavage Scavenger Scavengers (TIS, H₂O, EDT) tBu_cation->Scavenger Quenching Side_Products Side Products (Alkylated Trp, Met, Tyr) tBu_cation->Side_Products Alkylation Inert_Product Inert Product (e.g., t-butyl-TIS adduct) Scavenger->Inert_Product

Caption: Boc deprotection pathway and scavenger intervention.

TFA Cocktail Composition:

The choice of scavengers is dictated by the peptide sequence. A standard, robust cocktail is provided below.

ScavengerTarget Residue(s)FunctionTypical % (v/v)
Triisopropylsilane (TIS) Trp, general electrophilesReduces the tert-butyl cation and protects tryptophan from modification.[3]2.5 - 5.0
Water GeneralActs as a carbocation scavenger and aids in peptide solubility.2.5 - 5.0
1,2-Ethanedithiol (EDT) Met, CysPrevents oxidation and alkylation of sulfur-containing residues.2.5
Thioanisole Trp, MetAromatic scavenger that protects the indole ring of tryptophan.2.0 - 5.0

Methodology:

  • Preparation: Dry the guanidinylated peptide-resin under vacuum for at least 1 hour.

  • Cleavage Cocktail Addition: Prepare a fresh cleavage cocktail. For a standard peptide, TFA/TIS/H₂O (95:2.5:2.5 v/v/v) is effective. For peptides containing Met or Trp, TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5 v/v/v/v) is recommended. Add 5-10 mL of the cocktail per 100 mg of resin.

  • Incubation: Gently shake the mixture at room temperature for 2-4 hours. Causality: This duration is sufficient for complete cleavage from most resins and removal of all acid-labile protecting groups, including the Di-Boc groups.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA filtrate into a 50 mL centrifuge tube.

    • Concentrate the TFA solution slightly under a gentle stream of nitrogen if needed.

    • Add the TFA solution dropwise to a 10-fold excess of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.

  • Isolation and Washing:

    • Incubate the suspension at -20°C for at least 30 minutes to maximize precipitation.

    • Centrifuge the tube (e.g., 3000 x g for 5 minutes), decant the ether, and wash the peptide pellet twice with cold ether.

  • Drying and Purification: Dry the crude peptide pellet under vacuum. The peptide can then be purified to homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).

V. Troubleshooting and Expert Insights

  • Incomplete Guanidinylation: If the Kaiser test remains positive, the cause is often steric hindrance. Consider switching to a more potent guanidinylating agent like Goodman's Reagent or increasing the reaction time and temperature (e.g., to 40°C).

  • Mass Adducts (+56 Da): The observation of mass peaks corresponding to the product +56 Da in the final mass spectrum indicates tert-butylation of one or more residues.[3] This is a direct result of insufficient scavenger concentration in the TFA cocktail. The cleavage should be repeated with a higher percentage of TIS and/or thioanisole.

  • Low Cleavage Yield: Ensure the resin is completely dry before adding the TFA cocktail, as water can hydrolyze the linker prematurely in some cases. Also, confirm the cleavage time is adequate for the specific resin used.

By following these detailed protocols and understanding the underlying chemical principles, researchers can confidently and effectively utilize Di-Boc protected guanidinylation to advance their peptide synthesis projects.

VI. References

  • BenchChem. (n.d.). Boc-guanidine deprotection side reactions and how to avoid them. Retrieved from

  • El-Faham, A., & Albericio, F. (2007). Trifluoroacetyl as an orthogonal protecting group for guanidines. PubMed. Retrieved from

  • BenchChem. (n.d.). Synthesis of Protected N-(2-hydroxyethyl)guanidines: A Detailed Protocol for Researchers. Retrieved from

  • Abdelbaky, A. S., & Shvets, V. I. (2018). A convenient method for the synthesis of N, Nˈ-diprotected-(2-hydroxyethyl)-guanidine. Bioscience Research, 15(4), 3498-3503. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from

  • Zhang, Y., & Kennan, A. J. (2001). Efficient introduction of protected guanidines in boc solid phase peptide synthesis. Organic Letters, 3(15), 2341–2344. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Ensuring Quality: The Importance of High Purity 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine. Retrieved from

  • Reddit. (n.d.). Best mild Boc-deprotection method for a guanidine compound?. Retrieved from

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine. Retrieved from

  • ResearchGate. (n.d.). Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. Retrieved from

  • Ma, D., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115). Retrieved from [Link]

  • CymitQuimica. (n.d.). 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine. Retrieved from

  • TCI AMERICA. (2024). TCI Practical Example: Di-Boc Guanidinylation of Amine Using the Guanidinylating Agent. Retrieved from

  • ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine. Retrieved from [Link]

  • Batey, R. A., et al. (n.d.). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto Thesis. Retrieved from

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanidinylation. Retrieved from

  • Drake, B., Patek, M., & Lebl, M. (1994). A Convenient Preparation of Monosubstituted N,N′-di(Boc)-Protected Guanidines. Synthesis, 1994(05), 579-582. Retrieved from [Link]

  • Baker, T. J., Tomioka, M., & Goodman, M. (n.d.). N,N'-di-Boc-N"-triflylguanidine. Organic Syntheses Procedure. Retrieved from

  • BenchChem. (n.d.). Application Notes and Protocols: The Use of Boc-Guanidine in the Preparation of Bioactive Compounds. Retrieved from

Sources

Application Notes and Protocols for the Guanidinylation of Primary Amines with 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Guanidinylation in Modern Drug Discovery

The guanidinium group, the functional core of the amino acid arginine, is a privileged structural motif in medicinal chemistry and drug development. At physiological pH, this group exists in its protonated state, allowing it to engage in potent electrostatic and hydrogen-bonding interactions with biological targets such as enzymes and receptors.[1] The incorporation of a guanidinium moiety can, therefore, significantly enhance the binding affinity and biological activity of therapeutic candidates.[1] However, the high basicity of the guanidine functional group presents a significant synthetic challenge, often leading to side reactions and purification difficulties.

To circumvent these issues, the use of N,N'-diprotected guanidinylating agents has become a cornerstone of modern synthetic strategy. The tert-butoxycarbonyl (Boc) protecting group is particularly advantageous as it effectively tempers the nucleophilicity and basicity of the guanidine, rendering it compatible with a wide range of reaction conditions and functional groups present in complex molecules.[1] This application note provides a detailed protocol for the use of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine , a versatile reagent for the efficient and controlled introduction of a protected guanidine group onto primary amines.

Reagent Spotlight: 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine

1,3-Di-Boc-2-(2-hydroxyethyl)guanidine is a highly effective guanidinylating reagent.[2] The di-Boc protection scheme significantly reduces the basicity of the guanidine core, allowing for clean reactions with primary amines. A key feature of this specific reagent is the presence of a 2-hydroxyethyl group. This functional handle not only enhances the solubility of the reagent and its derivatives but also provides a convenient point for further molecular elaboration, if desired.

Reaction Mechanism and Scientific Rationale

The guanidinylation of a primary amine with a di-Boc-protected reagent, such as 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine, proceeds through a nucleophilic substitution pathway. The primary amine attacks the central carbon of the guanidinylating agent, which is rendered electrophilic by the electron-withdrawing Boc groups. This is followed by the departure of a leaving group, in this case, likely a pyrazole derivative if synthesized from 1-[N,N'-(Di-Boc)amidino]pyrazole. The Boc groups can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to unveil the functional guanidinium group at a later, strategic point in the synthetic sequence.[3]

Guanidinylation_Mechanism cluster_reactants Reactants cluster_products Products reagent 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine intermediate Tetrahedral Intermediate reagent->intermediate amine Primary Amine (R-NH2) amine->intermediate Nucleophilic Attack product Di-Boc-Protected Guanidine intermediate->product Collapse of Intermediate leaving_group Leaving Group intermediate->leaving_group Elimination

Caption: Proposed mechanism for the guanidinylation of a primary amine.

Detailed Experimental Protocol

This protocol provides a general method for the guanidinylation of a primary amine using 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine. Benzylamine is used here as a representative primary amine.

Materials and Reagents
  • 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine (MW: 303.35 g/mol )[2]

  • Benzylamine (MW: 107.15 g/mol )

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)[4]

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Silica Gel for column chromatography

  • Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)

  • Magnetic stirrer and stir bars

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Reaction Setup and Procedure
  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine (1.0 eq) in anhydrous THF or DCM (approximately 0.1-0.2 M).

  • Amine Addition: To the stirred solution at room temperature, add the primary amine (e.g., benzylamine, 1.0-1.2 eq) dropwise via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A typical mobile phase for TLC analysis is a mixture of ethyl acetate and hexanes (e.g., 1:3 v/v). The reaction is generally complete within 2-24 hours, depending on the reactivity of the amine.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.[1]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a good starting point.[1]

  • Characterization: The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol Summary Table
ParameterRecommended ConditionRationale
Stoichiometry 1.0 eq Guanidinylating Agent, 1.0-1.2 eq AmineA slight excess of the amine can help drive the reaction to completion.
Solvent Anhydrous THF or DCMThese solvents are typically used for their ability to dissolve the reagents and for their inertness under the reaction conditions.[4]
Temperature Room TemperatureThe reaction generally proceeds efficiently at ambient temperature.
Reaction Time 2-24 hoursReaction time is dependent on the nucleophilicity of the primary amine.
Monitoring TLC (e.g., 1:3 EtOAc/Hexanes)Allows for facile tracking of reaction progress.

Characterization of the Di-Boc-Protected Guanidine Product

The structure of the resulting N,N'-di-Boc-protected guanidine can be confirmed by spectroscopic methods.

  • ¹H NMR: Expect to see characteristic signals for the Boc protecting groups as a singlet around 1.4-1.5 ppm integrating to 18 protons. Signals for the protons of the primary amine backbone will also be present.

  • ¹³C NMR: The carbonyl carbons of the Boc groups typically appear around 153-163 ppm, and the carbons of the tert-butyl groups are observed around 28 ppm. The central carbon of the guanidine core will also have a characteristic chemical shift.[5]

  • Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry should show the expected molecular ion peak [M+H]⁺ or [M+Na]⁺.

Deprotection of the Boc Groups

The final step to unveil the guanidinium functionality is the removal of the Boc protecting groups. This is typically achieved under acidic conditions.

Deprotection Protocol
  • Dissolution: Dissolve the purified di-Boc-protected guanidine in anhydrous dichloromethane (DCM).

  • Acid Addition: Cool the solution to 0 °C in an ice bath and add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM).

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent. The product is often obtained as a TFA salt. If the free guanidine is desired, a subsequent neutralization step with a mild base is required.[3]

Note on Scavengers: During Boc deprotection, the liberated tert-butyl cation can potentially alkylate sensitive functional groups. The use of scavengers such as triisopropylsilane (TIS) is recommended to trap the tert-butyl cation and prevent side reactions.[3][6]

Experimental_Workflow start Start: Primary Amine & Reagent reaction Guanidinylation Reaction (Anhydrous THF/DCM, RT) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Aqueous Work-up (EtOAc, NaHCO3, Brine) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization deprotection Boc Deprotection (TFA/DCM) characterization->deprotection final_product Final Product: Guanidinium Salt deprotection->final_product

Caption: General experimental workflow for Boc-guanidinylation.

Conclusion

1,3-Di-Boc-2-(2-hydroxyethyl)guanidine is a valuable tool for the synthesis of complex molecules containing the guanidinium functional group. The protocol described herein provides a robust and reproducible method for the guanidinylation of primary amines under mild conditions. The Boc protecting groups effectively mask the reactivity of the guanidine core, allowing for clean transformations and straightforward purification. Subsequent deprotection provides access to the desired guanidinium compounds, which are of significant interest in the fields of medicinal chemistry and drug development.

References

  • PubChem. (n.d.). N,N'-Di-Boc-guanidine. Retrieved from [Link]

  • El-Gazzar, A. B. A., et al. (2015).
  • Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368–3372.
  • Goodman, M., & Zapf, C. (2000). Guanidinylation reagents. U.S.
  • Reddit. (n.d.). Best mild Boc-deprotection method for a guanidine compound? Retrieved from [Link]

  • Liskamp, R. M., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 53593.
  • Batey, R. A. (2003). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

Sources

The Strategic Utility of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Bioactive Scaffolds

In the landscape of contemporary medicinal chemistry, the guanidinium group stands out as a critical pharmacophore, integral to the function of numerous biologically active molecules.[1] Its capacity to exist in a protonated state at physiological pH enables it to engage in pivotal hydrogen bonding and electrostatic interactions with biological targets.[2] However, the synthetic incorporation of this highly basic moiety into complex molecular architectures presents significant challenges. The development of protected guanidinylating reagents has provided a robust solution, with 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine emerging as a particularly strategic building block.

This guide provides a comprehensive overview of the applications of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine in drug discovery. We will delve into its synthesis, its utility as a bifunctional scaffold, and detailed protocols for its incorporation and subsequent deprotection in the synthesis of potential therapeutic agents. The presence of both a protected guanidine and a primary alcohol allows for sequential or orthogonal functionalization, making it a valuable tool for creating diverse compound libraries and targeted therapeutics.

Core Attributes of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine

The strategic advantage of this reagent lies in the dual protection of the guanidine group by tert-butoxycarbonyl (Boc) groups. This protection scheme effectively tempers the high basicity and nucleophilicity of the guanidine, rendering it compatible with a wide range of synthetic transformations.[2] The 2-hydroxyethyl tail provides a versatile handle for further molecular elaboration through reactions such as etherification, esterification, or the Mitsunobu reaction.

PropertyValueReference
CAS Number 215050-11-6[2][3]
Molecular Formula C13H25N3O5[2][3]
Molecular Weight 303.35 g/mol [2][3]
Appearance White to off-white powder
Purity ≥96.0% (HPLC)

Synthetic Protocol: Preparation of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine

The synthesis of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine is typically achieved through the guanidinylation of ethanolamine using a suitable di-Boc-protected guanidinylating agent. The following protocol is adapted from established methods for the guanidinylation of primary amines.[4]

Protocol 1: Synthesis via N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

This protocol describes the reaction of ethanolamine with N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, a stable and effective guanidinylating reagent.

Materials:

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

  • Ethanolamine

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Procedure:

  • In a round-bottomed flask, dissolve N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.0 equivalent) in anhydrous THF.

  • To this stirred solution, add ethanolamine (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the resulting residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine.[4]

G cluster_0 Reaction Conditions reagent1 N,N'-Di-Boc-1H-pyrazole-1-carboxamidine product 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine reagent1->product + reagent2 Ethanolamine reagent2->product solvent THF temp Room Temperature time 24 hours

Caption: Synthesis of the target compound.

Applications in Drug Discovery: A Bifunctional Linchpin

The primary application of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine is as a bifunctional building block. The protected guanidine can be carried through multiple synthetic steps before a final deprotection, while the hydroxyl group can be used as a point of attachment for various scaffolds or pharmacophores.

Application 1: Scaffold for Kinase Inhibitors

The guanidinium moiety is a known feature in a number of kinase inhibitors, where it can form key interactions in the ATP-binding pocket.[5] 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine can be utilized to introduce this group onto a heterocyclic core. The hydroxyl group can be converted to a leaving group (e.g., tosylate or mesylate) for nucleophilic substitution, or used in a Mitsunobu reaction to link to a core structure.

Application 2: Building Block for DNA-Binding Agents

Guanidinium groups are also known to interact with the minor groove of DNA.[6] The flexible 2-hydroxyethyl linker allows for the positioning of the guanidine group for optimal interaction with DNA, while the rest of the molecule can be elaborated to achieve sequence specificity or to carry an intercalating moiety.

Protocol 2: Functionalization of the Hydroxyl Group via Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the formation of C-O, C-N, and C-S bonds with inversion of stereochemistry at the alcohol carbon.[7] This protocol provides a general procedure for the coupling of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine with a nucleophile (e.g., a phenol, carboxylic acid, or phthalimide).[8]

Materials:

  • 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine

  • Nucleophile (e.g., a substituted phenol)

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous THF

  • Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Procedure:

  • Dissolve 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine (1.0 equivalent), the nucleophile (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF in a round-bottomed flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD or DEAD (1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours.

  • Monitor the reaction by TLC. The formation of triphenylphosphine oxide as a white precipitate is an indication of reaction progress.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G start 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine + Nucleophile (Nu-H) reagents PPh3, DIAD/DEAD THF, 0°C to RT start->reagents 1. product Functionalized Product (R-O-Nu) reagents->product 2.

Caption: Mitsunobu reaction workflow.

Deprotection Strategies: Unveiling the Guanidinium Group

The final step in many synthetic sequences involving this reagent is the removal of the Boc protecting groups to reveal the free guanidinium salt. This is typically achieved under acidic conditions.

Protocol 3: Standard Boc-Guanidine Deprotection with Trifluoroacetic Acid (TFA)

This is a common and effective method for Boc deprotection.[9]

Materials:

  • Boc-protected guanidine compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Toluene

  • Diethyl ether, cold

  • Round-bottomed flask, magnetic stirrer, and rotary evaporator

Procedure:

  • Dissolve the Boc-protected compound in anhydrous DCM (0.1-0.2 M) in a round-bottomed flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA to the stirred solution to a final concentration of 25-50% (v/v).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.

  • Co-evaporate with toluene (3x) to remove residual TFA.

  • The resulting TFA salt can often be precipitated by the addition of cold diethyl ether, collected by filtration, and washed with cold ether.[9]

Troubleshooting:

  • Incomplete Deprotection: Increase the concentration of TFA or the reaction time.

  • Side Reactions: The generation of the tert-butyl cation can lead to alkylation of sensitive functional groups. The addition of a scavenger like triisopropylsilane (TIS) (2.5-5% v/v) can mitigate this issue.[9]

G start Boc-Protected Guanidine step1 Dissolve in DCM start->step1 step2 Cool to 0°C step1->step2 step3 Add TFA (25-50%) step2->step3 step4 Stir (0°C to RT) step3->step4 step5 Monitor by TLC/LC-MS step4->step5 step6 Concentrate step5->step6 Upon Completion step7 Co-evaporate with Toluene step6->step7 end Guanidinium TFA Salt step7->end

Caption: Boc-deprotection workflow.

Conclusion

1,3-Di-Boc-2-(2-hydroxyethyl)guanidine is a highly valuable and versatile reagent in drug discovery. Its bifunctional nature, combining a masked guanidinium group with a modifiable hydroxyl handle, provides medicinal chemists with a powerful tool for the synthesis of complex and diverse molecules. The protocols detailed herein offer a practical guide for its synthesis, application, and deprotection, empowering researchers to leverage its full potential in the development of novel therapeutics.

References

  • BenchChem. (2025). Synthesis of Protected N-(2-hydroxyethyl)guanidines: A Detailed Protocol for Researchers.
  • Rozas, I., et al. (2014). Guanidinium-based derivatives: searching for new kinase inhibitors. Journal of Medicinal Chemistry, 57(13), 5618-5631.
  • Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368-3372.
  • BenchChem. (2025). Boc-guanidine deprotection side reactions and how to avoid them.
  • PubChem. (n.d.). 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine. Retrieved from [Link]

  • Štrbac, P., et al. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. Molecules, 27(24), 8954.
  • Kumar, A., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4945.
  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Abdelbaky, A. S., & Shvets, V. I. (2018). A convenient method for the synthesis of N, Nˈ- diprotected-(2-hydroxyethyl)-guanidine. Bioscience Research, 15(4), 3498-3503.
  • Haddad, G. L., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54491.
  • BenchChem. (2025). Application Notes and Protocols for the Guanidinylation of Primary Amines with Boc-Guanidine.
  • SLS Ireland. (n.d.). 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine, >=96.0% (HPLC). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Ensuring Quality: The Importance of High Purity 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine.
  • MilliporeSigma. (n.d.). 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine. Retrieved from [Link]

  • El-Faham, A., & Almarhoon, Z. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)

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Application Notes and Protocols for the Deprotection of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Boc-Protected Guanidines in Medicinal Chemistry

The guanidinium group is a cornerstone pharmacophore in drug design, prized for its ability to engage in strong hydrogen bonding and electrostatic interactions with biological targets.[1][2] Its persistent protonated state at physiological pH makes it a key feature in molecules designed to interact with phosphate groups of nucleic acids or carboxylate residues in proteins. The synthesis of complex molecules incorporating this functional group, however, necessitates the use of protecting groups to modulate its high basicity and nucleophilicity. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for guanidines due to its stability under a range of synthetic conditions and its facile removal under acidic conditions.[3][4][5]

The compound 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine is a valuable synthetic intermediate, offering a masked guanidine functionality with a versatile hydroxyethyl side chain for further elaboration.[6][7] The successful deprotection of the di-Boc-guanidine is a critical final step in many synthetic routes. This application note provides a comprehensive guide to the methodologies for the efficient removal of Boc groups from this substrate, addressing the mechanistic rationale, potential side reactions, and detailed, field-proven protocols suitable for researchers in synthetic chemistry and drug development.

Core Principles: The Mechanism of Acid-Mediated Boc Deprotection

The deprotection of a Boc-protected amine or guanidine is an acid-catalyzed process. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group, which enhances the electrophilicity of the carbonyl carbon.[8][9] This is followed by the departure of the stable tert-butyl cation, leading to the formation of a carbamic acid intermediate. This intermediate is unstable and readily undergoes decarboxylation to yield the free guanidine and carbon dioxide gas.[8]

The liberated tert-butyl cation is a highly reactive electrophile and a principal source of potential side reactions.[10][11] Understanding and controlling the fate of this cation is paramount to achieving a clean and high-yielding deprotection.

Substrate-Specific Considerations for 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine

While the general mechanism of Boc deprotection is straightforward, the specific structure of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine presents unique challenges and considerations:

  • Tert-Butylation: The reactive tert-butyl cation can alkylate nucleophilic sites on the desired product or other molecules in the reaction mixture.[10][12] The guanidinium group itself, although protonated, can still be susceptible to this side reaction.

  • Reactivity of the Hydroxyl Group: The primary alcohol of the 2-hydroxyethyl side chain can potentially undergo side reactions under strongly acidic conditions, most notably esterification with trifluoroacetic acid (TFA) if it is used as the deprotection reagent. While typically reversible, this can complicate purification and reduce the yield of the desired product.

  • Incomplete Deprotection: Steric hindrance or insufficient acid strength can lead to incomplete or slow removal of both Boc groups.[10] The di-Boc protection on the guanidine may require forcing conditions for complete cleavage.

To mitigate these challenges, the careful selection of reagents, the use of "scavengers" to trap the tert-butyl cation, and optimization of reaction conditions are essential.

Visualization of the Deprotection Pathway and Side Reactions

The following diagrams illustrate the key chemical transformations during the deprotection process.

Deprotection_Mechanism Substrate 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine ProtonatedBoc Protonated Di-Boc Guanidine Substrate->ProtonatedBoc + H+ CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid - t-Bu+ tBu_cation tert-Butyl Cation ProtonatedBoc->tBu_cation Product 2-(2-Hydroxyethyl)guanidinium Salt CarbamicAcid->Product - 2 CO2 SideProduct Alkylated Side Product tBu_cation->SideProduct + Nucleophile Scavenged Trapped Cation tBu_cation->Scavenged + Scavenger Experimental_Workflow Start Dissolve Substrate in Anhydrous DCM Cooling Cool to 0 °C Start->Cooling Add_Scavengers Add Scavengers (e.g., TIS, H₂O) Cooling->Add_Scavengers Add_Acid Slowly Add Acid (TFA or HCl/Dioxane) Add_Scavengers->Add_Acid Reaction Stir and Monitor Reaction (TLC/LC-MS) Add_Acid->Reaction Workup Concentrate and Precipitate Product Reaction->Workup Purification Wash with Cold Ether and Dry Workup->Purification

Caption: General workflow for the acidic deprotection of Boc-guanidines.

Troubleshooting and Optimization

  • Incomplete Reaction: If the deprotection is sluggish, consider increasing the concentration of the acid, extending the reaction time, or gently warming the reaction mixture. However, be aware that this may also increase the rate of side reactions. [10]* Side Product Formation: If significant tert-butylation is observed by LC-MS (a mass increase of +56 Da per tert-butyl group), increase the concentration and variety of scavengers. A cocktail of TIS, water, and thioanisole can be highly effective.

  • Product Isolation: The guanidinium salts are often highly polar and may be hygroscopic. Ensure all work-up and isolation steps are performed under anhydrous conditions where possible, and dry the final product thoroughly.

Conclusion

The deprotection of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine is a critical transformation that can be achieved efficiently using several methods. A thorough understanding of the reaction mechanism and potential side reactions, particularly those involving the reactive tert-butyl cation and the hydroxyethyl side chain, is key to success. The standard TFA/DCM protocol with appropriate scavengers is a reliable starting point, while the HCl/dioxane and TMSOTf methods offer valuable alternatives for specific synthetic needs. Careful execution of the protocols detailed in this guide will enable researchers to reliably access the versatile 2-(2-hydroxyethyl)guanidine core for applications in drug discovery and chemical biology.

References

  • Bartoli, S., Jensen, K. B., & Kilburn, J. D. (2003). Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. The Journal of Organic Chemistry, 68(24), 9539–9542. [Link]

  • Bartoli, S., Jensen, K. B., & Kilburn, J. D. (2003). Trifluoroacetyl as an orthogonal protecting group for guanidines. PubMed. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. PMC. (2017). [Link]

  • Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. ResearchGate. (2001). [Link]

  • Reddit r/Chempros. (2025). Best mild Boc-deprotection method for a guanidine compound?. [Link]

  • Guanidine Hydrochloride as an Organocatalyst for N-Boc Protection of Amino Groups. ResearchGate. (2011). [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Organic Chemistry. (2022). Boc Deprotection Mechanism. YouTube. [Link]

  • Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett. [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. [Link]

  • Feichtinger, K., Zapf, C., Sings, H. L., & Goodman, M. (1998). Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents. The Journal of Organic Chemistry, 63(12), 3804–3805. [Link]

  • Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. ACS Publications. (2016). [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • PubChem. (n.d.). 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine. Retrieved from [Link]

  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PubMed Central. (2016). [Link]

  • Organic Syntheses Procedure. (n.d.). Carbamic acid, [[(trifluoromethyl)sulfonyl]carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester. Retrieved from [Link]

  • Zhang, Y., & Kennan, A. J. (2001). Efficient introduction of protected guanidines in boc solid phase peptide synthesis. Organic Letters, 3(15), 2341–2344. [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

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The Art of the Guanidinylation: A Senior Application Scientist's Guide to Experimental Setup

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Significance of the Guanidinium Moiety

To the discerning researcher, the guanidinium group is more than a mere functional group; it is a cornerstone of molecular recognition and biological activity.[1] Found in the amino acid arginine, this highly basic, planar, and resonance-stabilized cation is a privileged scaffold in medicinal chemistry and drug development.[1] Its ability to form strong, directional hydrogen bonds and participate in electrostatic interactions makes it a key pharmacophore in a vast array of natural products and synthetic drugs, from antiviral agents to kinase inhibitors.[2] This guide is crafted for researchers, scientists, and drug development professionals, providing not just a set of protocols, but a deeper understanding of the experimental nuances that underpin successful guanidinylation reactions in organic synthesis.

Navigating the Guanidinylation Landscape: Choosing Your Reagent with Precision

The success of a guanidinylation reaction hinges on the judicious selection of the guanidinylating agent. This choice is dictated by a multitude of factors including the nucleophilicity and steric hindrance of the amine substrate, the presence of other functional groups, and the desired scale of the reaction.[3] A thorough understanding of the available reagents is paramount to designing a robust and efficient synthesis.

A Comparative Overview of Common Guanidinylating Reagents

The following table provides a comparative analysis of some of the most frequently employed guanidinylating reagents, offering insights into their substrate scope and typical reaction conditions.

Reagent ClassExample(s)Typical SubstratesKey AdvantagesPotential Drawbacks
Pyrazole-based Reagents 1-H-Pyrazole-1-carboxamidine hydrochloride, N,N'-Di-Boc-1H-pyrazole-1-carboxamidinePrimary and secondary amines, including those in peptides.[4][5]Mild reaction conditions, high yields, and minimal byproduct formation.[4]Can be expensive for large-scale synthesis.
Triflylguanidines N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)A broad range of amines, including unreactive aromatic amines.[6]Highly reactive and versatile, suitable for both solution and solid-phase synthesis.[7]Higher cost compared to other reagents.[3]
S-Alkylisothioureas N,N'-Bis(benzyloxycarbonyl)-S-methylisothioureaPrimary amines.Readily prepared.Often requires the use of toxic heavy metal salts like HgCl₂ as activators.[8]
Thioureas with Activators N,N'-Di-Boc-thioureaPrimary and secondary amines.Can be activated by various reagents, offering flexibility. Use of cyanuric chloride (TCT) offers a less toxic alternative to heavy metals.[9]Requires an additional activation step.
Cyanamides CyanamidePrimary and secondary amines.Simple and cost-effective.Can require harsh reaction conditions and may have safety concerns. Efficient reactions can be achieved with catalytic amounts of scandium(III) triflate under mild conditions.[10]

The Causality Behind Experimental Choices: A Deeper Dive

A successful experimental design in guanidinylation goes beyond simply mixing reagents. It requires a nuanced understanding of the underlying principles that govern reactivity and selectivity.

The Critical Role of Protecting Groups

The high basicity and nucleophilicity of the guanidine group can interfere with subsequent synthetic steps.[11] Therefore, the use of protecting groups is often a crucial strategy.[12][13][14] The tert-butoxycarbonyl (Boc) group is a common choice, offering stability to basic conditions while being readily removable under acidic conditions.[6][12] The selection of a protecting group strategy must be carefully considered, ensuring the protected guanidine remains intact throughout the synthetic sequence and that the deprotection conditions are compatible with the final molecule.[11]

Direct vs. Indirect Guanidinylation: A Strategic Decision

The traditional approach to introducing a guanidine functionality has been an "indirect" one, where a latent amine precursor is carried through several synthetic steps before being converted to the guanidine at a late stage.[11][15] While effective, this can add unnecessary steps to a synthesis. A more modern and efficient "direct" approach involves the early-stage introduction of a protected guanidine group onto a primary amine.[11][15] This strategy can significantly shorten synthetic routes but requires careful planning of the protecting group strategy to ensure its stability throughout the synthesis.[11][15]

Visualizing the Path to Success: Experimental Workflows

A clear understanding of the experimental workflow is essential for reproducibility and troubleshooting. The following diagrams, generated using Graphviz, illustrate a generalized workflow for a typical guanidinylation reaction and a decision-making process for reagent selection.

Guanidinylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Select & Weigh Guanidinylating Reagent & Amine Substrate Solvent Choose Anhydrous Solvent Atmosphere Establish Inert Atmosphere (N2/Ar) Mixing Dissolve Amine & Add Guanidinylating Reagent Atmosphere->Mixing Stirring Stir at Appropriate Temperature Monitoring Monitor Progress (TLC/LC-MS) Quench Quench Reaction Monitoring->Quench Extract Aqueous Work-up & Extraction Dry Dry Organic Layer Purify Purify by Column Chromatography Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: A generalized experimental workflow for a solution-phase guanidinylation reaction.

Reagent_Selection Start Start: Guanidinylation of an Amine Substrate Analyze Amine Substrate: Steric Hindrance? Nucleophilicity? Start->Substrate FG Functional Group Tolerance Required? Substrate->FG Sterically Hindered or Unreactive Substrate->FG Primary/Secondary Aliphatic Scale Reaction Scale? FG->Scale Sensitive Functional Groups Present FG->Scale Robust Functional Groups Goodman Consider Goodman's Reagent (High Reactivity) Scale->Goodman Small Scale/ High Value Pyrazole Consider Pyrazole-based Reagents (Mild Conditions) Scale->Pyrazole Small to Medium Scale Thiourea Consider Activated Thioureas (Cost-effective) Scale->Thiourea Medium to Large Scale Cyanamide Consider Cyanamide with Catalyst (Simple) Scale->Cyanamide Large Scale/ Cost-sensitive

Caption: A decision-making flowchart for selecting a suitable guanidinylating reagent.

Field-Proven Protocols: Step-by-Step Methodologies

The following protocols are detailed to ensure reproducibility and provide a solid foundation for adaptation to specific research needs.

Protocol 1: Guanidinylation of a Primary Amine using N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)

This protocol is adapted from a reliable method for the efficient guanidinylation of a wide range of amines.[7][16]

Materials:

  • Primary amine (1.0 eq.)

  • N,N'-Di-Boc-N''-triflylguanidine (1.05 eq.)

  • Triethylamine (1.1 eq., for less reactive amines)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • 2 M Aqueous Sodium Bisulfate (NaHSO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottomed flask, magnetic stirrer, separatory funnel, and standard glassware.

Procedure:

  • Reaction Setup: In an oven-dried round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq.) in anhydrous dichloromethane.

  • Reagent Addition: To the stirred solution, add N,N'-Di-Boc-N''-triflylguanidine (1.05 eq.) in one portion at room temperature. For less reactive amines, triethylamine (1.1 eq.) can be added.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 30 minutes to a few hours.[7][16]

  • Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 2 M aqueous sodium bisulfate and saturated sodium bicarbonate.[7]

  • Extraction and Drying: Extract the aqueous layers with dichloromethane. Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the N,N'-di-Boc-protected guanidine.

Protocol 2: Guanidinylation using 1-H-Pyrazole-1-carboxamidine Hydrochloride

This protocol offers a mild and efficient method for the synthesis of monosubstituted guanidines.[4][17]

Materials:

  • Amine substrate (1.0 eq.)

  • 1-H-Pyrazole-1-carboxamidine hydrochloride (1.1 eq.)

  • A suitable base (e.g., Diisopropylethylamine - DIPEA, 2.0 eq.)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF or Dimethylformamide - DMF)

  • Standard glassware for reaction, work-up, and purification.

Procedure:

  • Reaction Setup: To a solution of the amine substrate (1.0 eq.) in the chosen anhydrous solvent, add the base (e.g., DIPEA, 2.0 eq.) at room temperature under an inert atmosphere.

  • Reagent Addition: Add 1-H-Pyrazole-1-carboxamidine hydrochloride (1.1 eq.) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete, as monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The residue can be taken up in a suitable organic solvent and washed with water or brine to remove salts and excess reagents.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography or crystallization to obtain the desired guanidine.

Conclusion: Mastering the Guanidinylation Reaction

The synthesis of guanidine-containing molecules is a vital endeavor in modern chemical and pharmaceutical research. A successful outcome is not merely the result of following a recipe but is born from a comprehensive understanding of the reagents, reaction mechanisms, and the strategic choices that guide the experimental setup. By leveraging the insights and protocols detailed in this guide, researchers can approach guanidinylation reactions with confidence, precision, and a greater appreciation for the chemical elegance of this powerful transformation.

References

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  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. CORE. [Link]

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  • PREPARATION AND USE OF N,N'-DI-BOC-N''-TRIFLYLGUANIDINE. Organic Syntheses. [Link]

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Application Notes and Protocols: 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Pre-Functionalized Guanidine Synthon

The guanidinium moiety is a cornerstone in medicinal chemistry and drug development, prized for its ability to engage in multi-point hydrogen bonding and its protonated state at physiological pH.[1][2] These characteristics make it a critical pharmacophore in a wide range of therapeutic agents. However, the high basicity and nucleophilicity of the guanidine group often necessitate the use of protecting groups during multi-step syntheses to ensure selectivity and prevent unwanted side reactions.

1,3-Di-Boc-2-(2-hydroxyethyl)guanidine emerges as a highly strategic building block, offering a unique combination of features for the construction of complex heterocyclic scaffolds.[3][4][5] The di-Boc protection renders the guanidine moiety sufficiently nucleophilic for desired transformations while mitigating its strong basicity.[6] Crucially, the integrated 2-hydroxyethyl chain provides a convenient handle for intramolecular cyclization reactions, enabling the efficient synthesis of valuable five- and six-membered heterocyclic systems. This application note provides detailed protocols and mechanistic insights into the use of this versatile reagent for the synthesis of 2-aminoimidazolines and substituted pyrimidines, two classes of heterocycles with significant biological activities.

I. Synthesis of 2-(Di-Boc-amino)-2-imidazoline via Intramolecular Cyclodehydration

The synthesis of 2-aminoimidazolines, a core structure in various bioactive molecules, can be efficiently achieved through the intramolecular cyclization of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine. The Mitsunobu reaction is a particularly effective method for this transformation, facilitating the dehydration of the primary alcohol to form the desired five-membered ring with high fidelity.[7]

Mechanistic Rationale: The Mitsunobu Reaction Pathway

The Mitsunobu reaction provides a powerful means of converting a primary alcohol into a variety of functional groups, including the intramolecular formation of C-N bonds, with inversion of stereochemistry if a chiral center were present.[7] The reaction is initiated by the formation of a phosphorane intermediate from triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This highly reactive species then activates the primary alcohol of the hydroxyethylguanidine, converting the hydroxyl group into a good leaving group. The nucleophilic nitrogen of the Boc-protected guanidine then displaces the activated oxygen in an intramolecular Sɴ2 reaction, leading to the formation of the 2-imidazoline ring.

Mitsunobu_Cyclization cluster_activation Activation of Alcohol cluster_cyclization Intramolecular Cyclization Start 1,3-Di-Boc-2- (2-hydroxyethyl)guanidine Reagents PPh₃ + DIAD Start->Reagents Reaction Intermediate Alkoxyphosphonium salt Start->Intermediate Reagents->Intermediate Forms Cyclization Intramolecular SN2 Attack Intermediate->Cyclization Leads to Product 2-(Di-Boc-amino)- 2-imidazoline Cyclization->Product Byproducts Ph₃P=O + DIAD-H₂ Cyclization->Byproducts

Figure 1: Workflow for the Mitsunobu-mediated synthesis of 2-(Di-Boc-amino)-2-imidazoline.

Experimental Protocol: Mitsunobu Cyclization

This protocol is adapted from established Mitsunobu procedures for intramolecular N-alkylation.[8]

Materials:

  • 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine (1.0 eq) and anhydrous THF (approximately 0.1 M solution).

  • Reagent Addition: Add triphenylphosphine (1.5 eq) to the solution and stir until fully dissolved.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • DIAD Addition: Slowly add diisopropyl azodicarboxylate (1.5 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-(Di-Boc-amino)-2-imidazoline.

Data Summary Table:

EntrySubstrateReagents (eq)SolventTemp. (°C)Time (h)Yield (%)
11,3-Di-Boc-2-(2-hydroxyethyl)guanidinePPh₃ (1.5), DIAD (1.5)THF0 to RT12-24>80% (Est.)

Yield is estimated based on similar reported intramolecular Mitsunobu cyclizations of N-Boc protected amino alcohols.

II. Synthesis of Substituted Pyrimidines: A [3+3] Cyclocondensation Approach

The synthesis of pyrimidine derivatives, another class of heterocycles with immense biological importance, can be achieved by reacting the di-Boc protected guanidine with a suitable three-carbon synthon, such as a 1,3-dicarbonyl compound or its equivalent.[9][10] This approach constitutes a classic and reliable method for constructing the pyrimidine ring.

Mechanistic Rationale: Condensation and Cyclization Cascade

The reaction proceeds through an initial condensation of the guanidine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a vinylogous guanidine intermediate. Subsequent intramolecular cyclization via attack of the second guanidine nitrogen onto the remaining carbonyl group, followed by dehydration, yields the substituted pyrimidine ring. The di-Boc groups serve to modulate the reactivity of the guanidine and can be readily removed in a final deprotection step.

Pyrimidine_Synthesis Start_Guanidine 1,3-Di-Boc-2- (2-hydroxyethyl)guanidine Condensation Condensation Start_Guanidine->Condensation Start_Dicarbonyl 1,3-Dicarbonyl Compound Start_Dicarbonyl->Condensation Intermediate Vinylogous Guanidine Intermediate Condensation->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Substituted Pyrimidine Dehydration->Product

Figure 2: Generalized workflow for the synthesis of pyrimidines from a protected guanidine and a 1,3-dicarbonyl compound.

Experimental Protocol: Pyrimidine Synthesis

This is a general protocol for the condensation of guanidines with 1,3-dicarbonyl compounds.[1]

Materials:

  • 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine

  • 1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)

  • Sodium ethoxide (NaOEt) or another suitable base

  • Ethanol (EtOH)

  • Aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Base Preparation: Prepare a solution of sodium ethoxide in ethanol.

  • Reaction Setup: In a round-bottom flask, dissolve the 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine (1.0 eq) and the 1,3-dicarbonyl compound (1.1 eq) in ethanol.

  • Base Addition: Add the sodium ethoxide solution (1.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.

  • Work-up:

    • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of NH₄Cl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Summary Table:

EntryGuanidine Derivative1,3-DicarbonylBase (eq)SolventConditionsYield (%)
11,3-Di-Boc-2-(2-hydroxyethyl)guanidineAcetylacetoneNaOEt (1.2)EtOHReflux60-80% (Est.)
21,3-Di-Boc-2-(2-hydroxyethyl)guanidineEthyl acetoacetateNaOEt (1.2)EtOHReflux55-75% (Est.)

Yields are estimated based on typical pyrimidine syntheses from guanidines.

III. Deprotection of Boc-Protected Heterocycles

The final step in many synthetic sequences involving 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine is the removal of the Boc protecting groups to unveil the free guanidine moiety in the target heterocycle. This is typically achieved under acidic conditions.

Mechanistic Rationale: Acid-Catalyzed Cleavage

The tert-butoxycarbonyl (Boc) group is labile to strong acids. Protonation of the carbonyl oxygen of the Boc group facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of the unstable carbamic acid, which readily decarboxylates to release the free amine (or in this case, guanidine). The tert-butyl cation that is formed can be scavenged to prevent side reactions.

Deprotection Start Boc-Protected Heterocycle Reagent TFA/DCM Start->Reagent Treatment with Protonation Protonation Reagent->Protonation Cleavage Cleavage of t-butyl cation Protonation->Cleavage Decarboxylation Decarboxylation Cleavage->Decarboxylation Product Deprotected Heterocycle (TFA salt) Decarboxylation->Product

Figure 3: Workflow for the acid-mediated deprotection of Boc groups.

Experimental Protocol: Boc Deprotection

Materials:

  • Boc-protected heterocyclic compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolution: Dissolve the Boc-protected compound in a minimal amount of DCM.

  • Acid Addition: Add an excess of TFA (typically 20-50% v/v in DCM).

  • Reaction: Stir the solution at room temperature for 1-4 hours, monitoring the reaction by TLC.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

    • Co-evaporate with toluene or DCM several times to remove residual TFA.

    • Triturate the residue with cold diethyl ether to precipitate the TFA salt of the deprotected product.

    • Collect the solid by filtration and wash with cold diethyl ether.

Conclusion

1,3-Di-Boc-2-(2-hydroxyethyl)guanidine serves as a highly effective and versatile building block for the synthesis of important heterocyclic compounds. Its pre-installed protected guanidine and reactive hydroxyl functionality allow for streamlined synthetic routes to 2-aminoimidazolines and substituted pyrimidines. The protocols outlined in this application note provide a solid foundation for researchers to explore the utility of this valuable synthon in their own drug discovery and development programs.

References

  • N-Terminal Deprotection; Boc removal. Aapptec Peptides. (URL: [Link])

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (URL: [Link])

  • 2-Imidazoline. Wikipedia. (URL: [Link])

  • 4-Guanidino-2-pyrimidinone Nucleobases: Synthesis and Hybridization Properties. Taylor & Francis Online. (URL: [Link])

  • Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. MDPI. (URL: [Link])

  • A deconstruction–reconstruction strategy for pyrimidine diversification. Nature. (URL: [Link])

  • Synthesis of 2-imidazolines. Organic Chemistry Portal. (URL: [Link])

  • Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. National Institutes of Health. (URL: [Link])

  • Preparation method of 2-amino pyrimidine.
  • Synthetic routes toward 2-substituted 2-imidazolines. ResearchGate. (URL: [Link])

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health. (URL: [Link])

  • N-Amino-imidazolin-2-one Peptide Mimic Synthesis and Conformational Analysis. National Institutes of Health. (URL: [Link])

  • Synthesis and biological evaluation of some imidazoline derivatives. Semantic Scholar. (URL: [Link])

  • Carbamic acid, [[(trifluoromethyl)sulfonyl]carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester. Organic Syntheses. (URL: [Link])

  • 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine. PubChem. (URL: [Link])

  • A convenient method for the synthesis of N, Nˈ- diprotected-(2-hydroxyethyl)-guanidine. ResearchGate. (URL: [Link])

  • Efficient alkylation of N,N'-disubstituted formamidines using Mitsunobu's reagents. ResearchGate. (URL: [Link])

  • Investigation of the Cyclization of N-(2-Hydroxyethyl)-N'-phenylthioureas:Mitsunobu Conditions vs TsCl/NaOH System. ResearchGate. (URL: [Link])

Sources

Solvent selection for reactions involving 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Solvent Selection for Reactions Involving 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine

Authored by: A Senior Application Scientist

Introduction: The Critical Role of the Reaction Environment

1,3-Di-Boc-2-(2-hydroxyethyl)guanidine is a versatile building block in modern synthetic chemistry, particularly valued in the development of peptidomimetics and other complex molecular architectures. Its unique structure, featuring two bulky tert-butyloxycarbonyl (Boc) protecting groups on a guanidine core and a primary hydroxyl group, presents both synthetic opportunities and challenges. The successful transformation of this molecule is profoundly dependent on the choice of solvent, a parameter that governs solubility, reactivity, reaction kinetics, and the profile of side products.

This guide provides a detailed exploration of solvent selection for key reactions involving this substrate. Moving beyond simple procedural lists, we delve into the causal relationships between solvent properties and reaction outcomes, offering field-proven insights to guide your experimental design. The protocols herein are designed to be self-validating, with clear rationales for each step, empowering researchers, scientists, and drug development professionals to optimize their synthetic strategies.

Physicochemical Profile of the Substrate

Understanding the inherent properties of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine is the foundation of rational solvent selection. The molecule's character is a composite of its distinct functional groups.

  • Di-Boc-Guanidine Core: The two bulky, nonpolar Boc groups render the molecule soluble in a range of organic solvents and provide steric shielding.

  • Guanidine Group: While protected, the underlying guanidine is a highly polar, basic functional group capable of strong hydrogen bonding.

  • Hydroxyethyl Group: The primary alcohol introduces polarity and serves as a key handle for synthetic transformations, acting as a hydrogen bond donor and acceptor.

This amphiphilic nature—possessing both nonpolar (Boc) and polar (hydroxyl, guanidine) regions—dictates its solubility and reactivity.

PropertyValue
Molecular Formula C₁₃H₂₅N₃O₅
Molecular Weight 303.35 g/mol [1][2]
Appearance White to off-white powder or solid[2]
Melting Point 120-125 °C[2]
Solubility Profile Generally soluble in polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate (EtOAc). Shows moderate solubility in less polar solvents like Toluene and limited solubility in nonpolar alkanes. Soluble in polar protic solvents like Methanol, but reactivity must be considered.

A Logic-Based Framework for Solvent Selection

The choice of a solvent is not arbitrary but a strategic decision based on a hierarchy of interacting factors. The following workflow provides a systematic approach to selecting an appropriate reaction medium.

SolventSelection cluster_input Initial Analysis cluster_decision Solvent Property Evaluation cluster_output Final Selection & Optimization ReactionType Reaction Type? (e.g., Acylation, Mitsunobu, Deprotection) Polarity Polarity Match? (Aprotic vs. Protic) ReactionType->Polarity Influences Mechanism Substrate Substrate Properties - Polarity - H-Bonding - Sterics Substrate->Polarity Solubility Reagents Reagent Properties - Solubility - Compatibility Reagents->Polarity Solubility Inertness Solvent Inertness? (Non-nucleophilic, Anhydrous) Polarity->Inertness Defines Class BoilingPoint Boiling Point? (Thermal Stability, Removal) Inertness->BoilingPoint Refines Choice SolventChoice Optimal Solvent(s) (e.g., THF, DCM, Toluene) BoilingPoint->SolventChoice Determines Conditions Workup Work-up & Purification - Extraction - Crystallization - Chromatography SolventChoice->Workup Impacts Procedure

Caption: A logical workflow for solvent selection in organic synthesis.

Solvent Property Quick Reference Table

The table below summarizes the properties of solvents commonly employed in reactions with di-Boc-guanidines.

Solvent NameAbbreviationTypePolarity (Rel.)Boiling Point (°C)Key Considerations
DichloromethaneDCMPolar Aprotic0.30939.6Excellent solvent for a wide range of organic compounds. Non-nucleophilic.
TetrahydrofuranTHFPolar Aprotic0.20766Good for reactions involving organometallics and betaine intermediates.
AcetonitrileMeCNPolar Aprotic0.46082Highly polar; can be difficult to remove under vacuum.
DimethylformamideDMFPolar Aprotic0.386153High boiling point, excellent solvating power for salts. Difficult to remove.
Toluene-Nonpolar0.099111Can facilitate reactions through azeotropic removal of water.
Ethyl AcetateEtOAcPolar Aprotic0.22877Common for work-up and chromatography; can participate in transesterification.
MethanolMeOHPolar Protic0.76265Protic nature can interfere with many reactions (e.g., acylation).

Data sourced from various chemical data repositories.[3][4][5]

Application Protocols and Mechanistic Rationale

Acylation of the Primary Hydroxyl Group

Objective: To form an ester linkage at the 2-hydroxyethyl position, a common step for introducing new functionalities.

Causality Behind Solvent Choice: The primary requirement is an aprotic solvent to prevent it from competing with the substrate's hydroxyl group as a nucleophile. Dichloromethane (DCM) is an exemplary choice due to its high solvating power for the substrate, most acylating agents (e.g., acyl chlorides, anhydrides), and common non-nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). Its low boiling point also simplifies product isolation.

Experimental Protocol: Acetylation with Acetic Anhydride

  • Preparation: Dissolve 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Base Addition: Add triethylamine (1.5 eq) to the stirred solution. A catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) can be added to accelerate the reaction.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add acetic anhydride (1.2 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude acetylated product.[6]

  • Purification: Purify the crude material via column chromatography on silica gel if necessary.

Mitsunobu Reaction: C-O Bond Formation with Inversion

Objective: To displace the hydroxyl group with a nucleophile (e.g., a carboxylic acid or phthalimide) with stereochemical inversion, a powerful transformation for building complexity.[7]

Causality Behind Solvent Choice: The Mitsunobu reaction proceeds through several charged intermediates, including a phosphonium betaine. The solvent must effectively solvate these species without interfering. Tetrahydrofuran (THF) is the most common and often superior choice.[8][9] Its polarity is sufficient to support the intermediates, yet it is non-protic and generally inert to the reagents. Toluene is a viable alternative, particularly for less polar substrates.[8] The reaction is highly sensitive to concentration and the order of addition.

Mitsunobu cluster_reactants Reactants in Anhydrous THF cluster_reagent Reagent Substrate Di-Boc-Guanidine-Ethanol Betaine Formation of Betaine Intermediate PPh3 Triphenylphosphine (PPh3) Nuc Nucleophile (e.g., R-COOH) DIAD DIAD / DEAD DIAD->Betaine Added at 0 °C Activation Alcohol Activation (Alkoxyphosphonium Salt) Betaine->Activation SN2 SN2 Attack by Nucleophile Activation->SN2 Product Final Product + Ph3P=O SN2->Product

Caption: Simplified workflow of the Mitsunobu reaction.

Experimental Protocol: Reaction with Benzoic Acid

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine (1.0 eq), benzoic acid (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (0.1-0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise over 10-15 minutes. A color change (e.g., to yellow or orange) is typically observed.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight. Monitor completion by TLC or LC-MS.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • The crude residue will contain the product and triphenylphosphine oxide. Purification can often be achieved by direct column chromatography on silica gel. Alternatively, precipitation of the phosphine oxide from a minimal amount of a solvent like diethyl ether can be attempted.

Boc Group Deprotection

Objective: To remove the Boc protecting groups and liberate the free guanidine, typically as a salt.

Causality Behind Solvent Choice: Acid-mediated deprotection is the standard method. The solvent must be aprotic and stable to strong acids. Dichloromethane (DCM) is the industry standard for reactions with trifluoroacetic acid (TFA).[10] It readily dissolves the starting material and the resulting TFA salt, preventing precipitation and ensuring a homogeneous reaction. Furthermore, its volatility simplifies removal during work-up. For substrates sensitive to strong acids, milder conditions like 4M HCl in dioxane can be used, where dioxane serves as both the solvent and the acid carrier.[11]

A critical consideration during Boc deprotection is the formation of the highly reactive tert-butyl cation (t-Bu⁺). This cation can cause side reactions, particularly alkylation of nucleophilic sites. While the guanidine itself is protonated and less nucleophilic, other sensitive functional groups in a larger molecule could be at risk. The use of scavengers like triisopropylsilane (TIS) is often recommended.[10]

Experimental Protocol: TFA-Mediated Deprotection

  • Preparation: Dissolve 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine (1.0 eq) in DCM (0.1-0.2 M) in a round-bottom flask. If required, add a scavenger such as triisopropylsilane (TIS, 2.5-5% v/v).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 25-50% (v/v). (Note: This is a highly exothermic process).

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by LC-MS until the starting material is consumed (typically 1-2 hours).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.

    • To ensure complete removal of residual TFA, co-evaporate the residue with toluene or DCM (3x).[10]

    • The resulting guanidine TFA salt can often be precipitated by adding cold diethyl ether, collected by filtration, and washed with more cold ether to yield the final product.

References

  • ARKIVOC. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. ARKIVOC 2010 (v) 82-91. [Link]

  • MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(3), 943. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine. PubChem Compound Database. [Link]

  • Reddit r/Chempros. (2023). Best mild Boc-deprotection method for a guanidine compound?. [Link]

  • ResearchGate. (2016). Solvent effects on guanidinium-anion interactions and the problem of guanidinium Y-aromaticity. [Link]

  • American Chemical Society. (2011). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 111(5), 3625-3716. [Link]

  • Organic Syntheses. (n.d.). Preparation of Mono-Cbz Protected Guanidines. [Link]

  • ResearchGate. (2012). Facile Synthesis of Guanidine Functionalised Building Blocks. [Link]

  • PubMed. (1993). Competing solvent effects of polyols and guanidine hydrochloride on protein stability. [Link]

  • ACS Green Chemistry Institute. (n.d.). BOC Deprotection. Pharmaceutical Roundtable Reagent Guides. [Link]

  • National Center for Biotechnology Information. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. [Link]

  • Reddit r/Chempros. (2022). Robust non-salt forming boc deprotections?!. [Link]

  • University of Nottingham. (2018). New Directions in the Mitsunobu Reaction. Nottingham ePrints. [Link]

  • ResearchGate. (n.d.). Physical properties of some common organic solvents. [Link]

  • Royal Society of Chemistry. (2022). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. Organic & Biomolecular Chemistry, 20(10), 2006-2025. [Link]

  • Wikipedia. (n.d.). Guanidine. [Link]

  • FULIR. (2022). N,N'-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • INEOS OPEN. (2021). Guanidine: a Simple Molecule with Great Potential: from Catalysts to Biocides and Molecular Glues. [Link]

  • Utah Tech University. (n.d.). Physical Properties of Organic Solvents. [Link]

  • Williams College. (n.d.). Common Organic Solvents: Table of Properties. [Link]

  • Vula. (n.d.). General properties of organic solvents. [Link]

  • National Center for Biotechnology Information. (n.d.). Guanidine. PubChem Compound Database. [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Guanidinylation Reactions with 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting guanidinylation reactions using 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis of Boc-protected guanidines. Here, we delve into the causality behind experimental outcomes and provide field-proven insights to optimize your reactions.

Introduction to Guanidinylation with 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine

The guanidinium group is a critical functional motif in a wide range of biologically active molecules, prized for its ability to engage in hydrogen bonding and electrostatic interactions at physiological pH.[1] The use of Boc-protected guanidinylating reagents like 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine allows for the controlled installation of this group onto primary and secondary amines.[1][2] The Boc groups temper the basicity and nucleophilicity of the guanidine, making it compatible with various functional groups and reaction conditions.[1][3]

This guide addresses specific issues you might face, from low yields to unexpected side products, providing a structured approach to troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Product Formation

Q1: My reaction shows a very low yield or no conversion to the desired Boc-protected guanidine. What are the likely causes and how can I fix it?

A1: This is a common issue that can often be traced back to several key factors related to reactants, reagents, or reaction conditions.

Possible Causes & Solutions:

  • Low Nucleophilicity of the Amine: Aromatic or sterically hindered amines are less reactive.

    • Solution: For less nucleophilic amines, consider using a more potent guanidinylating reagent such as N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent).[1][4] If you must use 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine, the addition of a non-nucleophilic base like triethylamine (TEA) may be beneficial.[2][4] Extended reaction times or an increase in temperature (with careful monitoring for side reactions) can also drive the reaction to completion.

  • Inadequate Activation (if applicable): While 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine is often used directly, some protocols for similar di-Boc-guanidinylating agents, like di-Boc-thiourea, require an activating agent.

    • Solution: If you are adapting a protocol that uses an activator like cyanuric chloride (TCT) or a mercury salt with di-Boc-thiourea, ensure the activator is fresh and used in the correct stoichiometry.[5][6] Note that using activators like TCT eliminates the environmental hazards associated with heavy metals.[5][6]

  • Poor Solvent Choice: The polarity of the solvent can significantly impact the reaction rate.

    • Solution: Anhydrous aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are generally effective.[4] For reactions that are sluggish in DCM, switching to THF may improve outcomes.

  • Moisture in the Reaction: Water can hydrolyze the guanidinylating reagent or react with any activating agents.

    • Solution: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

Workflow for Troubleshooting Low Yield

G start Low or No Product amine_check Check Amine Reactivity (Steric Hindrance/Electronic Effects) start->amine_check conditions_check Review Reaction Conditions start->conditions_check reagent_check Verify Reagent Quality start->reagent_check workup_check Investigate Work-up & Purification start->workup_check increase_temp Increase Temperature or Extend Reaction Time amine_check->increase_temp Less reactive amine add_base Add Triethylamine (TEA) amine_check->add_base Less reactive amine solvent_check Switch Solvent (e.g., DCM to THF) conditions_check->solvent_check Sluggish reaction dry_conditions Ensure Anhydrous Conditions conditions_check->dry_conditions Suspect moisture new_reagent Use Fresh Guanidinylating Reagent reagent_check->new_reagent Reagent may be degraded ph_adjust Adjust pH during extraction workup_check->ph_adjust Product is water-soluble ion_exchange Consider Ion-Exchange Chromatography workup_check->ion_exchange Polar product

Caption: Troubleshooting workflow for low-yield guanidinylation reactions.

Issue 2: Complex Reaction Mixture and Side Products

Q2: My reaction mixture is complex, and I'm observing unexpected side products by TLC or LC-MS. What could be happening?

A2: The formation of side products often points to issues with reaction selectivity or subsequent workup and deprotection steps.

Possible Causes & Solutions:

  • Side Reactions of the Hydroxyethyl Group: The free hydroxyl group on the 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine could potentially undergo side reactions, such as acylation if there are activated carboxylic acids present in your substrate.

    • Solution: If your substrate contains reactive functional groups that could interact with the hydroxyl group, consider protecting it prior to the guanidinylation reaction.

  • Formation of Urea or Thiourea Byproducts: If you are using an activation method adapted from di-Boc-thiourea, incomplete activation or side reactions can lead to the formation of ureas.

    • Solution: Ensure the stoichiometry of the activating agent is correct and that it is added under the appropriate conditions (e.g., temperature).

  • Side Reactions During Boc Deprotection: This is a very common source of side products. The cleavage of the Boc group with a strong acid like trifluoroacetic acid (TFA) generates a reactive tert-butyl cation (t-Bu⁺).[7] This electrophile can alkylate nucleophilic sites on your molecule.[7][8]

    • Susceptible Functional Groups: Guanidine groups themselves, the indole ring of tryptophan, the thioether of methionine, the thiol of cysteine, and the phenolic ring of tyrosine are all prone to tert-butylation.[7][8][9][10]

    • Solution: Use of Scavengers: To prevent these side reactions, it is crucial to add "scavengers" to the deprotection cocktail. These are nucleophilic compounds that trap the tert-butyl cation.[7]

Scavenger Target Residue/Functional Group Typical Concentration
Triisopropylsilane (TIS)General purpose carbocation scavenger2.5-5% (v/v)
WaterGeneral purpose, helps with solubility2.5-5% (v/v)
ThioanisoleProtects Methionine and Tryptophan5% (v/v)
1,2-Ethanedithiol (EDT)Protects Cysteine2.5% (v/v)

A standard deprotection cocktail is TFA/TIS/Water (95:2.5:2.5 v/v/v).[7]

Mechanism of Side Product Formation During Deprotection

G cluster_0 Boc Deprotection cluster_1 Side Reactions Boc-Guanidine Boc-Guanidine Protonated_Boc_Guanidine Protonated_Boc_Guanidine Boc-Guanidine->Protonated_Boc_Guanidine + H⁺ (TFA) Guanidine Guanidine Protonated_Boc_Guanidine->Guanidine tBu_cation tert-Butyl Cation (t-Bu⁺) Protonated_Boc_Guanidine->tBu_cation Alkylated_Product Alkylated Side Product tBu_cation->Alkylated_Product Alkylation Trapped_tBu Trapped Cation tBu_cation->Trapped_tBu Scavenging Nucleophile Nucleophilic Residue (Trp, Met, Cys, Tyr) Nucleophile->Alkylated_Product Scavenger Scavenger (e.g., TIS) Scavenger->Trapped_tBu

Caption: Generation of tert-butyl cation during Boc deprotection and subsequent side reactions or scavenging.

Issue 3: Difficulty with Product Purification

Q3: The guanidinylation reaction appears to be successful, but I am struggling to purify the final product. What purification strategies are recommended?

A3: The purification of guanidine-containing compounds can be challenging due to their polarity and basicity.

Possible Causes & Solutions:

  • High Polarity of the Product: Guanidines are often basic and can form salts that are highly soluble in water, making extraction from aqueous layers difficult.[11]

    • Solution (for Boc-protected guanidines): The Boc groups reduce the basicity and polarity of the guanidine, which should facilitate purification by standard silica gel column chromatography.[11] If the product is still too polar, consider a different solvent system for chromatography, such as one containing a small amount of methanol or triethylamine. A typical purification involves column chromatography on silica gel using a gradient of ethyl acetate in hexane.

    • Solution (for deprotected guanidines): After deprotection, the resulting guanidinium salt will be very polar. Ion-exchange chromatography is often an effective purification method for these compounds.[11] Recrystallization can also be a powerful technique for crystalline guanidine salts.[11]

  • Similar Polarity of Product and Starting Material: If the starting amine and the product have similar polarities, chromatographic separation can be difficult.

    • Solution: Consider converting the product to a salt to alter its solubility and facilitate separation.[11] For instance, after column chromatography of the Boc-protected guanidine, the deprotection step will yield a TFA salt, which can often be precipitated from a non-polar solvent like diethyl ether.[7]

Experimental Protocols

General Protocol for Guanidinylation of a Primary Amine

This protocol is a general guideline and may require optimization for your specific substrate.

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq) in anhydrous THF.

  • Reagent Addition: Add 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine (1.1 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically stirred for 24 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to yield the pure N,N'-di-Boc-protected guanidine.

General Protocol for Boc-Deprotection
  • Preparation: Dissolve the Boc-protected guanidine in anhydrous DCM (0.1-0.2 M).

  • Scavenger Addition: Add the appropriate scavenger cocktail (e.g., TFA/TIS/Water, 95:2.5:2.5 v/v/v).[7]

  • Reaction: Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[7]

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA. Co-evaporate with toluene or DCM (3x) to remove residual TFA.[7]

  • Precipitation: The resulting TFA salt can often be precipitated by adding cold diethyl ether, collected by filtration, and washed with cold ether.[7]

References

  • Reddit. (n.d.). Best mild Boc-deprotection method for a guanidine compound? r/Chempros. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]

  • Alonso-Moreno, C., et al. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. RSC Advances, 4(18), 9156-9173. Retrieved from [Link]

  • Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368-3372. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Mori-Quiroz, A., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54342. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine. Retrieved from [Link]

  • Rutherfurd, S. M. (2015). Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine. Amino Acids, 47(8), 1549-1556. Retrieved from [Link]

  • Batey, R. A., & Powell, D. A. (2001). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, [[(trifluoromethyl)sulfonyl]carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester. Retrieved from [Link]

  • de Assunção, L. R., Marinho, E. R., & Proença, F. P. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkivoc, 2010(5), 82-91. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Guanidinylation Reactions for High Yield

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for guanidinylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you achieve high yields and purity in your guanidinylation experiments. The advice provided is based on a synthesis of established protocols and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for guanidinylation, and how do I choose the right one?

Choosing the appropriate guanidinylating reagent is critical and depends on your substrate's reactivity, steric hindrance, and the desired reaction conditions.[1] Here is a comparative overview of some common reagents:

ReagentKey CharacteristicsCommon ApplicationsConsiderations
N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent) Highly reactive, electrophilic reagent. The triflyl group is an excellent leaving group, making the central carbon highly susceptible to nucleophilic attack.[2]Broad applicability for primary and secondary aliphatic and aromatic amines under mild conditions.[2]Can be expensive, but its high reactivity often justifies the cost for complex syntheses.[3]
HATU, HBTU, TBTU Commonly used as peptide coupling reagents, but can also act as guanidinylating agents, sometimes as an unintended side reaction.[4]Can be repurposed for the synthesis of sterically hindered guanidines.[4]Can lead to side reactions, especially with nucleophilic amino acid residues like tyrosine, lysine, and cysteine.[5] Careful control of stoichiometry is crucial.[5]
S-methylisothioureas (with protecting groups like Cbz) Stable and effective reagents. Reactivity can be enhanced with additives.Guanidinylation of a range of amines.The addition of a catalyst like 4-Dimethylaminopyridine (DMAP) can accelerate the reaction.[6]
Pyrazole-carboxamidine derivatives Offer a convenient one-step method for the transformation of primary and secondary amines to unprotected guanidines.[6]Useful when direct formation of the unprotected guanidine is desired.Scope and limitations should be considered for specific substrates.
Cyanamide with a catalyst A cost-effective approach using a simple building block.Guanylation of various amines under mild conditions, including in aqueous solutions for substrates like peptides.[6]Often requires a catalyst, such as scandium(III) triflate or lanthanide amides, to proceed efficiently.[6]
Di-Boc-thiourea with an activating agent A versatile method where the thiourea is activated in situ.An alternative to using heavy metals like HgCl2. Cyanuric chloride (TCT) is an effective and more environmentally friendly activator.[6]Requires an activation step before the addition of the amine.

Expert Insight: For sensitive or sterically hindered substrates where high reactivity is paramount, Goodman's reagent is often the preferred choice despite its cost. For more routine transformations, methods involving activated S-methylisothioureas or pyrazole-carboxamidines offer a good balance of reactivity and cost-effectiveness.

Q2: Why is my guanidinylation yield low?

Low yields in guanidinylation reactions can stem from several factors. Here's a breakdown of potential causes and their solutions:

  • Insufficient Reagent Reactivity: The chosen guanidinylating agent may not be electrophilic enough for your amine.

    • Solution: Switch to a more powerful reagent like N,N'-Di-Boc-N''-triflylguanidine.[2] Alternatively, for reagents like S-methylisothioureas, the addition of a catalyst such as DMAP can enhance reactivity.[6]

  • Steric Hindrance: Both the amine substrate and the guanidinylating reagent can be sterically bulky, hindering the reaction.

    • Solution: Increase the reaction time and/or temperature. Using a less hindered base might also be beneficial. For particularly challenging cases, a less bulky guanidinylating reagent should be considered.

  • Suboptimal Base Selection: The choice of base can significantly impact the reaction outcome.

    • Solution: For less reactive amines, a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often used to scavenge the acid byproduct and drive the reaction forward. However, be aware that the choice of base can also influence side reactions.[4]

  • Side Reactions and Byproduct Formation: Unwanted side reactions can consume your starting material or product. For instance, with peptide-related work using HATU, guanidinylation can occur on nucleophilic side chains.[5]

    • Solution: Careful control of stoichiometry is crucial. Using 1 equivalent of the guanidinium coupling reagent instead of the more common 1.5 equivalents has been shown to minimize side product formation.[5] Additionally, consider protecting reactive functional groups on your substrate.

  • Moisture in the Reaction: Guanidinylating reagents can be sensitive to moisture, leading to hydrolysis and reduced yield.

    • Solution: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

Q3: How do I choose the right protecting group strategy for my guanidinylation reaction?

The highly basic and nucleophilic nature of the guanidine group often necessitates a protecting group strategy, especially in multi-step syntheses.[3]

  • Why Protect? Protecting the guanidine group prevents it from interfering with subsequent reaction steps.[3] The choice of protecting group is critical as it must be stable to the downstream reaction conditions and be removable at the appropriate stage.[3]

  • Common Protecting Groups:

    • Boc (tert-Butoxycarbonyl): Widely used due to its stability under many conditions and its straightforward removal with acid.[3] Many common guanidinylating reagents, like Goodman's reagent, come with Boc protection.

    • Cbz (Carboxybenzyl): Another common protecting group, often used with S-methylisothiourea reagents.[3]

  • Strategic Considerations:

    • Orthogonality: The protecting groups on your substrate and the guanidinylating reagent should be orthogonal, meaning one can be removed without affecting the other.

    • Downstream Chemistry: Ensure the chosen guanidine protecting group will withstand all subsequent reaction conditions. For example, if your synthesis involves acidic steps, an acid-labile group like Boc may not be suitable.[3]

    • Final Deprotection: The final product must be stable to the conditions required to remove the guanidine protecting group.[3]

Troubleshooting Guide

Problem 1: Incomplete reaction or no reaction observed.
  • Plausible Cause & Explanation:

    • Low Nucleophilicity of the Amine: The amine substrate may not be nucleophilic enough to attack the guanidinylating reagent. This is common for anilines and other electron-deficient amines.

    • Insufficient Activation of the Guanidinylating Agent: If using a reagent that requires activation (e.g., di-Boc-thiourea), the activation step may be incomplete.

    • Steric Hindrance: As mentioned in the FAQs, bulky groups on either the amine or the reagent can prevent the reaction.

  • Suggested Solutions & Self-Validation:

    • Increase Reaction Temperature: Gently heating the reaction can provide the necessary activation energy. Monitor for potential degradation of starting materials or products.

    • Add a Catalyst: For certain reagents, adding a catalytic amount of a base like DMAP can accelerate the reaction.[6]

    • Switch to a More Potent Reagent: If the above steps fail, a more electrophilic reagent like N,N'-Di-Boc-N''-triflylguanidine may be necessary.[2]

    • Verify Reagent Quality: Ensure your guanidinylating reagent has not degraded due to improper storage.

Problem 2: Formation of multiple products or significant byproducts.
  • Plausible Cause & Explanation:

    • Side Reactions on the Substrate: If your substrate has other nucleophilic sites (e.g., hydroxyl, thiol, or other amino groups), these can also be guanidinylated. This is a known issue in peptide chemistry.[5]

    • Over-guanidinylation: In some cases, multiple guanidinyl groups can be added to the same nitrogen if it is sufficiently nucleophilic and sterically accessible.

    • Reaction with the Base: Certain bases can compete with the substrate as a nucleophile.

  • Suggested Solutions & Self-Validation:

    • Protect Reactive Functional Groups: Before the guanidinylation step, protect other nucleophilic groups on your substrate with appropriate orthogonal protecting groups.

    • Optimize Stoichiometry: Carefully control the equivalents of the guanidinylating reagent. Using a slight excess (1.1-1.2 equivalents) is common, but for sensitive substrates or those prone to side reactions, a 1:1 ratio may be optimal.[5]

    • Choice of Base: Use a non-nucleophilic, sterically hindered base like DIPEA to minimize its participation in the reaction. Studies have shown that sterically hindered, weaker bases can suppress unwanted guanidination side reactions.[4]

    • Purification: If byproduct formation is unavoidable, careful purification by flash column chromatography is often necessary.[3]

Experimental Protocols

Protocol 1: General Procedure for Guanidinylation of a Primary Amine using N,N'-Di-Boc-N''-triflylguanidine

This protocol provides a general method for the efficient guanidinylation of primary amines.[1]

  • Materials:

    • Primary amine

    • N,N'-Di-Boc-N''-triflylguanidine

    • Anhydrous Dichloromethane (CH₂Cl₂)

    • Triethylamine (optional, for less reactive amines)

    • 2 M Aqueous Sodium Bisulfate

    • Saturated Sodium Bicarbonate solution

    • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Procedure:

    • In an oven-dried round-bottom flask under an inert atmosphere, dissolve the primary amine in anhydrous CH₂Cl₂.

    • Add N,N'-Di-Boc-N''-triflylguanidine (1.1 equivalents) to the solution.

    • If the amine is a hydrochloride salt or is known to be unreactive, add triethylamine (1.2 equivalents).

    • Stir the mixture at room temperature for 30-60 minutes.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 2 M aqueous sodium bisulfate and saturated sodium bicarbonate solution.

    • Extract the aqueous layers with CH₂Cl₂.

    • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Guanidinylation using Di-Boc-thiourea activated with Cyanuric Chloride (TCT)

This method avoids the use of heavy metals.[1]

  • Materials:

    • N,N'-Di-Boc-thiourea

    • Cyanuric Chloride (TCT)

    • Primary or secondary amine

    • Anhydrous Tetrahydrofuran (THF)

    • N-methylmorpholine (NMM)

    • 4-Dimethylaminopyridine (DMAP, catalytic amount)

  • Procedure:

    • In an oven-dried flask under an inert atmosphere, dissolve N,N'-Di-Boc-thiourea and TCT in anhydrous THF. Stir for 1-2 hours to activate.

    • In a separate flask, dissolve the amine, NMM, and a catalytic amount of DMAP in anhydrous THF.

    • Add the amine solution to the activated thiourea mixture.

    • Stir the reaction at room temperature and monitor by TLC.

    • Once complete, perform a standard aqueous workup.

    • Purify the resulting N,N'-di-Boc-protected guanidine by column chromatography.

Visualizing the Workflow

General Guanidinylation Workflow

Guanidinylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep Dissolve Amine in Anhydrous Solvent Reagent Add Guanidinylating Reagent Prep->Reagent Base Add Base (if necessary) Reagent->Base React Stir at RT (or heat if needed) Base->React Monitor Monitor by TLC React->Monitor Workup Aqueous Wash Monitor->Workup Extract Extract with Organic Solvent Workup->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Final_Product Final_Product Purify->Final_Product High Yield Product

Caption: A generalized workflow for a typical guanidinylation reaction.

References

  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PubMed Central. Available at: [Link]

  • Guanidine synthesis by guanylation. Organic Chemistry Portal. Available at: [Link]

  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. Available at: [Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Available at: [Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. Available at: [Link]

Sources

Common side products in guanidinylation reactions and their prevention

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for guanidinylation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges encountered during the synthesis of guanidine-containing molecules. Here, we delve into the causality behind experimental outcomes, offering field-proven insights and self-validating protocols to enhance the scientific integrity of your work.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

I. Unwanted Guanidinylation in Peptide Synthesis

Question 1: During my peptide coupling reaction using HATU/HBTU, I'm observing a mass addition corresponding to a guanidinium group on my N-terminus, leading to chain termination. Why is this happening and how can I prevent it?

Answer:

This is a well-documented side reaction where the guanidinium core of uronium/aminium-based coupling reagents, such as HATU and HBTU, acts as an electrophile and reacts with the free N-terminal amine of the peptide chain. This results in the formation of a stable guanidinylated peptide, which is unable to participate in further amide bond formation, effectively terminating the peptide synthesis.

Causality: The reaction is driven by the high reactivity of the coupling reagent, especially when it is present in excess or when the desired amide bond formation is slow. Highly nucleophilic amines, like the N-terminal amine of a peptide, can directly attack the coupling reagent.

Prevention Strategies:

  • Stoichiometry Control: Avoid using a large excess of the coupling reagent. It has been demonstrated that using an equimolecular amount of HATU/HBTU, instead of the commonly used 1.5 equivalents, can completely prevent the formation of this side product. The side product formation appears to occur after the desired amide bond is formed, suggesting that excess reagent is the primary culprit.

  • Pre-activation of the Carboxylic Acid: Instead of adding all reagents to the reaction vessel at once, pre-activate the carboxylic acid with the coupling reagent and a base (like DIPEA) for a short period (e.g., 1-5 minutes) before adding it to the resin-bound peptide. This ensures that the highly reactive activated ester is formed first, which then preferentially reacts with the N-terminal amine to form the desired amide bond, outcompeting the guanidinylation side reaction.

Question 2: I've noticed a side product with a mass corresponding to a uronium derivative on a tyrosine residue in my peptide. What is the mechanism and how can I avoid it?

Answer:

The formation of a uronium derivative on nucleophilic side chains, particularly the phenol group of tyrosine, is another potential side reaction when using guanidinium-based coupling reagents like HATU. The sulfhydryl group of cysteine is also susceptible to this modification.

Mechanism: An excess of the coupling reagent (e.g., HATU) can react with the nucleophilic phenol group of a tyrosine residue. The resulting uronium-modified tyrosine is a stable side product. A proposed mechanism involves the excess HATU reacting with the phenoxide anion of tyrosine.

Prevention Strategies:

  • Control Reagent Stoichiometry: As with N-terminal guanidinylation, the most effective way to prevent the formation of uronium derivatives is to use a stoichiometric amount of the coupling reagent relative to the carboxylic acid. By avoiding an excess of the coupling reagent, you minimize the opportunity for it to react with nucleophilic side chains.

  • Optimize Reaction Time: Monitor the reaction closely and stop it once the desired amide bond formation is complete. Prolonged reaction times can increase the likelihood of side reactions.

II. Side Reactions with Pyrazole-Based Guanidinylating Reagents

Question 3: I am using N,N′-Di-Boc-1H-pyrazole-1-carboxamidine for guanidinylating a primary amine and I'm getting a significant amount of an amidinourea side product. What is causing this?

Answer:

The formation of an amidinourea derivative is a known side reaction, particularly when heating a reaction mixture containing a di-Boc-protected guanidine with an excess of a primary amine for an extended period.

Mechanism: The exact mechanism is not fully elucidated in the provided literature, but it is proposed to involve the reaction of the initially formed N,N′-bis-Boc-guanidine with another molecule of the amine nucleophile, leading to the displacement of one of the Boc-protected amino groups and the formation of a more complex urea-like structure.

Prevention Strategies:

  • Control Reaction Temperature and Time: Avoid prolonged heating of the reaction mixture. Monitor the reaction progress by TLC or LC-MS and work up the reaction as soon as the starting amine is consumed.

  • Stoichiometry: Use a stoichiometric amount or a slight excess of the guanidinylating reagent relative to the amine. Avoid using a large excess of the amine.

  • Choice of Reagent: If this side reaction persists, consider using a more reactive guanidinylating reagent like N,N′-di-Boc-N′′-triflylguanidine, which often allows for milder reaction conditions and shorter reaction times, thereby minimizing the formation of side products.

Question 4: My guanidinylation reaction with a sterically hindered secondary amine using 1H-Pyrazole-1-carboxamidine hydrochloride is very sluggish and gives low yields. What can I do to improve this?

Answer:

1H-Pyrazole-1-carboxamidine hydrochloride is generally effective for guanidinylating sterically unhindered primary and secondary aliphatic amines. However, its reactivity is significantly lower with sterically hindered amines and less nucleophilic aromatic amines.

Troubleshooting and Optimization:

  • Use a More Reactive Reagent: For sterically demanding or weakly nucleophilic amines, a more electrophilic guanidinylating reagent is recommended. N,N′-Bis-Boc-1H-pyrazole-1-carboxamidine or N,N′-bis-Cbz-1H-pyrazole-1-carboxamidine are considerably more reactive due to the electron-withdrawing nature of the carbamate protecting groups, which increases the electrophilicity of the amidino carbon. These protected reagents have been shown to successfully guanidinylate anilines, which are unreactive towards the unprotected pyrazole carboxamidine.

  • Reaction Conditions: For moderately hindered amines, optimizing the reaction conditions may improve the yield. This includes using a non-nucleophilic base like diisopropylethylamine (DIPEA) and a polar aprotic solvent like DMF. Microwave irradiation has also been shown to accelerate these reactions.

ReagentSubstrate ScopeReactivity
1H-Pyrazole-1-carboxamidine HClUnhindered primary & secondary aliphatic aminesModerate
N,N′-Di-Boc-1H-pyrazole-1-carboxamidinePrimary & secondary aliphatic and aromatic aminesHigh
N,N′-Di-Boc-N′′-triflylguanidineBroad scope, including hindered and unreactive aminesVery High

A comparative overview of common guanidinylating reagents.

III. Side Reactions During Deprotection of Boc-Protected Guanidines

Question 5: After TFA-mediated deprotection of my Boc-protected guanidine, my mass spectrum shows a +56 Da adduct. What is this side product and how can I prevent it?

Answer:

A +56 Da mass increase is the characteristic signature of tert-butylation, a common side reaction during the acid-catalyzed deprotection of Boc groups.

Mechanism: The cleavage of the Boc group with a strong acid like trifluoroacetic acid (TFA) generates a reactive tert-butyl cation intermediate. This electrophilic carbocation can then alkylate any nucleophilic sites present in your molecule.

G BocGuanidine Boc-Protected Guanidine Intermediate Protonated Boc-Guanidine BocGuanidine->Intermediate Protonation TFA TFA (H+) DeprotectedGuanidine Deprotected Guanidine Intermediate->DeprotectedGuanidine Cleavage tBuCation tert-Butyl Cation (Electrophile) Intermediate->tBuCation Cleavage SideProduct tert-Butylated Side Product (+56 Da) tBuCation->SideProduct Alkylation Nucleophile Nucleophilic Residue (e.g., Trp, Met, Cys, Tyr) Nucleophile->SideProduct

Susceptible Residues:

  • Tryptophan: The electron-rich indole ring is highly susceptible to tert-butylation.

  • Methionine: The thioether can be alkylated to form a sulfonium ion.

  • Cysteine: The free thiol is a prime target for alkylation.

  • Tyrosine: The activated phenolic ring can undergo Friedel-Crafts alkylation.

Prevention using Scavengers:

The most effective way to prevent tert-butylation is to add "scavengers" to the deprotection cocktail. These are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive residues in your molecule, effectively "scavenging" the harmful electrophile.

ScavengerTargetConcentration
Triisopropylsilane (TIS)General carbocation scavenger2.5-5% (v/v)
WaterGeneral carbocation scavenger2.5-5% (v/v)
ThioanisoleScavenges sulfonyl cations, protects Trp2-5% (v/v)
1,2-Ethanedithiol (EDT)Protects Trp and reduces Met(O)2.5% (v/v)

Common scavengers for Boc-deprotection.

Experimental Protocol: Boc-Guanidine Deprotection with Scavengers

  • Preparation: Dissolve the Boc-protected compound

Technical Support Center: Enhancing Peptide Coupling Efficiency with Guanidinylating Agents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for peptide guanidinylation. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of peptide coupling reactions involving guanidinylating agents. Here, you will find in-depth troubleshooting guidance and frequently asked questions to help you optimize your experimental outcomes and overcome common challenges.

Introduction to Peptide Guanidinylation

The guanidinium group, most notably present in the side chain of arginine, is a critical functional group in many biologically active peptides and proteins.[1][2][3] Its ability to participate in hydrogen bonding and electrostatic interactions makes it a key player in molecular recognition.[1] Consequently, the efficient and specific introduction of guanidinium moieties is a frequent objective in peptide synthesis and modification. However, the high basicity of the guanidinium group (pKa ≈ 12.5) and the reactivity of guanidinylating agents can present significant challenges, leading to side reactions and reduced coupling efficiency.[4]

This guide provides practical, experience-based advice to help you troubleshoot and improve the efficiency of your peptide coupling reactions with guanidinylating agents.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when using uronium/aminium-based coupling reagents like HBTU or HATU?

A1: The most prevalent side reaction is the guanidinylation of the unprotected N-terminal α-amino group of the peptide chain.[5] This occurs when the coupling reagent reacts directly with the peptide's free amine instead of the intended carboxylic acid, leading to the formation of a guanidinium moiety that irreversibly terminates peptide chain elongation.[5] This side reaction is particularly problematic when the activation of the carboxylic acid is slow.

Q2: How can I prevent N-terminal guanidinylation?

A2: The most effective strategy is to pre-activate the protected amino acid with a stoichiometric amount of the coupling reagent before adding it to the peptide-resin.[5] This ensures that the coupling reagent is consumed in the formation of the active ester, minimizing its availability to react with the N-terminal amine. Using a molar ratio of no greater than 1:1 of the uronium agent to the amino acid is recommended.[6]

Q3: Are there alternative coupling reagents that are less prone to causing guanidinylation?

A3: Yes, phosphonium-based reagents like PyBOP and PyAOP are excellent alternatives.[7] They generally provide cleaner reactions and do not have the same propensity to cause guanidinylation of the N-terminus, making them ideal for in-situ activation, especially for challenging couplings.

Q4: Can guanidinylating agents react with amino acid side chains?

A4: Yes, besides the N-terminal amine, nucleophilic side chains can also be susceptible to unwanted guanidinylation. While HATU-mediated guanidinylation has been primarily reported for free amino groups, studies have shown that under certain conditions, uronium derivatives can be installed on the hydroxyl group of tyrosine.[8][9] The formation of these side products is dependent on reaction conditions and the nucleophilicity of the susceptible groups.[9][10]

Q5: What is the best way to monitor the progress of a guanidinylation reaction?

A5: High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are the primary analytical tools for monitoring the reaction. HPLC can be used to track the disappearance of the starting material and the appearance of the desired product.[11] Mass spectrometry is crucial for confirming the mass of the product and identifying any potential side products by their characteristic mass shifts.[8][12] For example, the addition of a guanidinyl group results in a specific mass increase.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments and provides actionable solutions based on established scientific principles.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low Yield of Guanidinylated Peptide 1. Incomplete reaction: Insufficient reaction time, temperature, or reagent equivalents. 2. Steric hindrance: The target amine is sterically hindered, slowing down the reaction. 3. Poor solubility: The peptide or reagents are not fully dissolved in the reaction solvent. 4. Side reactions: Competing reactions, such as N-terminal capping, are consuming the starting material.1. Optimize Reaction Conditions: Increase the reaction time and/or temperature. Use a slight excess of the guanidinylating agent and base. Optimization is key, as conditions can be substrate-dependent.[13][14] 2. Choose a More Reactive Reagent: For sterically hindered amines, consider using a more potent guanidinylating agent or a different class of coupling reagent.[15] 3. Improve Solubility: Switch to a more suitable solvent like N-methylpyrrolidone (NMP) or add dimethyl sulfoxide (DMSO) to the reaction mixture.[5] Sonication can also aid in dissolving reagents.[5] 4. Minimize Side Reactions: Follow the pre-activation protocol mentioned in the FAQs to prevent N-terminal guanidinylation.[5]
Presence of an Unexpected Side Product with a Mass of +99 amu (when using HATU) Uronium moiety addition: The hydroxyl group of a tyrosine residue has been modified by the coupling reagent.This specific side product has been identified as a uronium moiety attached to the phenol group of tyrosine.[8] To avoid this, consider protecting the tyrosine side chain if it's not already. Alternatively, using a phosphonium-based coupling reagent like PyBOP can circumvent this issue.
Chain Termination (No further elongation of the peptide) N-terminal guanidinylation: The N-terminal α-amino group has been capped by the coupling reagent.This is a common issue with uronium/aminium reagents like HBTU and HATU.[5] Solution: Strictly adhere to the pre-activation of the carboxylic acid before adding it to the deprotected peptide-resin. This minimizes the free coupling reagent available to react with the N-terminus.[5]
Difficulty in Purifying the Guanidinylated Peptide 1. Incomplete reaction: A mixture of starting material and product complicates purification. 2. Formation of multiple side products: Similar polarity of byproducts to the desired product makes separation challenging. 3. Aggregation: The peptide is prone to aggregation, leading to poor chromatographic resolution.1. Drive the Reaction to Completion: Before purification, ensure the reaction has gone to completion using analytical HPLC. If not, re-subject the crude material to the reaction conditions. 2. Optimize Chromatography: The standard method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC).[11] Experiment with different solvent gradients (e.g., water/acetonitrile with 0.1% TFA) to improve separation.[11] For particularly difficult separations, consider alternative stationary phases or purification techniques like ion-exchange chromatography. 3. Address Aggregation: Introduce structure-disrupting elements like pseudoprolines or depsipeptides during synthesis.[5] Adding chaotropic salts or nonionic detergents to the purification buffer can also be effective.[5]

Experimental Protocols

Protocol 1: Standard Guanidinylation of a Resin-Bound Amine

This protocol describes a general procedure for the guanidinylation of a primary amine on a solid support.

  • Resin Preparation: Swell the resin-bound peptide with the free amine in a suitable solvent like DMF.

  • Deprotection (if necessary): If the amine is protected (e.g., with Fmoc), deprotect it using standard conditions (e.g., 20% piperidine in DMF). Wash the resin thoroughly with DMF.

  • Guanidinylation Reaction:

    • Dissolve the guanidinylating agent (e.g., N,N'-Di-Boc-1H-pyrazole-1-carboxamidine) (2 eq.) and a suitable base (e.g., DIPEA) (2 eq.) in DMF.

    • Add the solution to the resin and shake at room temperature.

    • Monitor the reaction progress using a qualitative test (e.g., ninhydrin test for primary amines). The reaction is typically complete within a few hours.

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF, DCM, and methanol to remove excess reagents and byproducts.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).[8]

  • Purification: Purify the crude peptide by RP-HPLC.[11]

Protocol 2: Pre-activation Strategy to Avoid N-terminal Guanidinylation

This protocol is for coupling a protected amino acid using a uronium reagent while minimizing the risk of N-terminal guanidinylation.

  • Reagent Preparation:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (1 eq.) and the uronium coupling reagent (e.g., HATU) (1 eq.) in DMF.

    • Add a tertiary base like DIPEA (2 eq.) to the solution.

  • Pre-activation: Allow the mixture to stand for 5-10 minutes at room temperature to ensure the formation of the active ester.

  • Coupling: Add the pre-activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours. Monitor for completion using a colorimetric test (e.g., Kaiser test).

  • Washing: After the reaction is complete, wash the resin extensively with DMF and DCM.

Visualizing Key Concepts

To further clarify the processes discussed, the following diagrams illustrate the mechanism of N-terminal guanidinylation and a recommended workflow to avoid it.

Guanidinylation_Side_Reaction cluster_0 Undesired Pathway: N-Terminal Guanidinylation Uronium_Reagent Uronium/Aminium Reagent (e.g., HBTU, HATU) Terminated_Peptide Chain-Terminated Peptide (Guanidinylated N-Terminus) Uronium_Reagent->Terminated_Peptide Reacts with Peptide_N_Terminus Peptide-Resin (Free N-Terminus) Peptide_N_Terminus->Terminated_Peptide Forms

Caption: Unwanted reaction of uronium reagents with the N-terminus.

Optimized_Coupling_Workflow cluster_1 Recommended Workflow: Pre-activation Amino_Acid Protected Amino Acid (Carboxylic Acid) Active_Ester Activated Amino Acid (Active Ester) Amino_Acid->Active_Ester Pre-activates Uronium_Reagent_2 Uronium/Aminium Reagent Uronium_Reagent_2->Active_Ester Coupled_Peptide Elongated Peptide Active_Ester->Coupled_Peptide Couples to Peptide_N_Terminus_2 Peptide-Resin (Free N-Terminus) Peptide_N_Terminus_2->Coupled_Peptide

Caption: Workflow to prevent N-terminal guanidinylation.

References

  • El-Faham, A., & Almarhoon, Z. (2017).
  • Vrettos, E. I., Sayyad, N., Mavrogiannaki, E. M., Stylos, E., Kostagianni, A. D., Papas, S., ... & Tzakos, A. G. (2017).
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Carpino, L. A., & El-Faham, A. (1999). A new t-butyl-based acid-labile protecting group for the guanidine function of Nα-fluorenylmethoxycarbonyl-arginine. Tetrahedron Letters, 40(49), 8823-8826.
  • Vrettos, E. I., Sayyad, N., Mavrogiannaki, E. M., Stylos, E., Kostagianni, A. D., Papas, S., ... & Tzakos, A. G. (2017).
  • Lim, H. S., & pliable, D. S. (2007). Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides. Organic letters, 9(22), 4463–4466.
  • Guttmann, S., & Pless, J. (1968). U.S. Patent No. 3,388,113. Washington, DC: U.S.
  • Stahl, M. L., & Gellman, S. H. (2002). Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. Organic letters, 4(12), 1927–1930.
  • Kessler, H., & Geyer, A. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of visualized experiments: JoVE, (122), 55562.
  • Beardsley, R. L., & Reilly, J. P. (2002). Optimization of guanidination procedures for MALDI mass mapping. Analytical chemistry, 74(8), 1884–1890.
  • Vrettos, E. I., Sayyad, N., Mavrogiannaki, E. M., Stylos, E., Kostagianni, A. D., Papas, S., ... & Tzakos, A. G. (2017).
  • Beardsley, R. L., & Reilly, J. P. (2002). Optimization of guanidination procedures for MALDI mass mapping. Analytical chemistry, 74(8), 1884–1890.
  • Vrettos, E. I., Sayyad, N., Mavrogiannaki, E. M., Stylos, E., Kostagianni, A. D., Papas, S., ... & Tzakos, A. G. (2017).
  • Stahl, M. L., & Gellman, S. H. (2002). Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. Organic letters, 4(12), 1927–1930.
  • Goodman, M., & Zapf, C. (1998). U.S. Patent No. 6,072,075. Washington, DC: U.S.
  • Miller, S. J., et al. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry.
  • Zhang, W., & Taylor, J. W. (1995). Guanidination of a peptide side chain amino group on a solid support. Tetrahedron letters, 36(49), 9031-9034.
  • Stahl, M. L., & Gellman, S. H. (2002). Efficient introduction of protected guanidines in boc solid phase peptide synthesis. Organic letters, 4(12), 1927–1930.
  • Ishikawa, T. (Ed.). (2009). Guanidines in Organic Synthesis. John Wiley & Sons.
  • Szabó, A., & Polgár, T. (2023). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. Molecules, 28(23), 7800.
  • Scribd. (n.d.). Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Chamberland, S., & Malmberg, C. E. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of visualized experiments: JoVE, (115), 54378.
  • Goodman, M., & Zapf, C. (2000). U.S. Patent No. 6,072,075. Washington, DC: U.S.
  • Wei, Y., et al. (2017). Evaluating protocols and analytical methods for peptide adsorption experiments. Biointerphases, 12(2), 02C409.
  • Apeptide. (n.d.). How to Optimize Peptide Synthesis?. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • Nesterenko, A. M., & Ryabov, S. V. (2013). Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. Ukrainica Bioorganica Acta, (1), 47-52.
  • Iadarola, M. J., et al. (1990).
  • Rutherfurd, S. M., & Moughan, P. J. (2007). Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine. Amino acids, 33(3), 379–386.

Sources

Technical Support Center: Overcoming Solubility Challenges with 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and field-proven solutions for common solubility issues encountered with this versatile guanidinylation reagent. Our goal is to empower you with the knowledge to handle this compound effectively in your experimental workflows.

Introduction: Understanding the Solubility Profile

1,3-Di-Boc-2-(2-hydroxyethyl)guanidine is a key reagent in synthetic chemistry, particularly in the construction of complex molecules and peptide synthesis.[1][2] Its structure, featuring two bulky tert-butoxycarbonyl (Boc) protecting groups and a polar hydroxyethyl tail, presents a unique solubility profile. The lipophilic Boc groups generally enhance solubility in organic solvents compared to unprotected guanidines, while the hydroxyethyl group and the guanidine core can impart some polar character.[3] This balance can sometimes lead to solubility challenges, which this guide will help you navigate.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine?

Due to the presence of the large, non-polar Boc groups, 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine is generally soluble in a range of common organic solvents. However, its solubility can be limited in highly non-polar solvents like hexanes or in highly polar protic solvents like water, especially at high concentrations. The key is to select a solvent that can accommodate both the lipophilic and moderately polar features of the molecule.

Q2: I'm seeing a precipitate or cloudiness in my reaction mixture. What could be the cause?

Precipitation or cloudiness is a clear indicator of poor solubility. This can be caused by several factors:

  • Inappropriate solvent choice: The selected solvent may not be optimal for the concentration of the reagent you are using.

  • Low temperature: Solubility of most organic compounds, including this one, tends to decrease at lower temperatures.[4]

  • Reaction with other components: The reagent might be reacting with another component in your mixture to form a less soluble product.

  • High concentration: You may be exceeding the solubility limit of the reagent in the chosen solvent.

Q3: Can I heat the mixture to improve solubility?

Gentle heating can be an effective method to increase the solubility of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine. However, it is crucial to consider the thermal stability of all components in your reaction mixture. Prolonged heating at high temperatures should be avoided to prevent potential degradation of the Boc-protecting groups or other sensitive functionalities. A gentle warming to 30-40°C is often sufficient.

Q4: Is sonication a viable method to aid dissolution?

Yes, sonication is an excellent and often underutilized technique for dissolving challenging solids.[5] The high-frequency sound waves can help break down solid aggregates and facilitate the solvation process without the need for excessive heating.

Troubleshooting Guide: A Step-by-Step Approach to Solubility Issues

If you are encountering solubility problems with 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine, follow this systematic troubleshooting workflow.

Caption: Troubleshooting workflow for solubility issues.

Recommended Solvents and Systems

The choice of solvent is critical for the successful use of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine. Below is a table summarizing recommended solvents and their suitability.

SolventPolarityRationale for UseCommon Applications
Dichloromethane (DCM) MediumExcellent for dissolving Boc-protected compounds.[6] Volatile and easy to remove.General purpose, guanidinylation reactions.[7]
Tetrahydrofuran (THF) MediumGood solvating power for a range of polarities. Often used in guanidinylation reactions.[8]Synthesis of N,N'-Di-Boc-protected guanidines.[8]
Acetonitrile (ACN) Polar AproticCan be a good choice, especially for reactions involving polar substrates.HPLC analysis, reactions requiring a polar aprotic medium.
N,N-Dimethylformamide (DMF) Polar AproticHigh dissolving power for many organic compounds, including those with some polarity.[9]Difficult-to-dissolve substrates, peptide synthesis.
Chloroform (CHCl₃) MediumSimilar to DCM, can be a good alternative.General organic synthesis.
Ethyl Acetate (EtOAc) MediumA less toxic alternative to halogenated solvents, though solubility might be lower.Work-up and purification procedures.
Co-solvent Systems (e.g., DCM/MeOH, THF/DMF) VariableCan fine-tune the polarity of the solvent system to achieve optimal solubility.[5]When single solvents fail, for complex reaction mixtures.

Note: Always use anhydrous solvents when working with moisture-sensitive reagents.

Experimental Protocols

Protocol 1: Standard Dissolution Procedure

This protocol outlines the recommended steps for dissolving 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine for a typical reaction.

Materials:

  • 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine

  • Recommended solvent (e.g., Dichloromethane)

  • Magnetic stirrer and stir bar

  • Reaction vessel

Procedure:

  • To a clean and dry reaction vessel, add the desired amount of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine.

  • Add the appropriate volume of the chosen solvent. A starting concentration of 0.1-0.2 M is generally a good starting point.[10]

  • Stir the mixture at room temperature using a magnetic stirrer.

  • Visually inspect the solution. If the solid has not fully dissolved after 5-10 minutes, proceed to the troubleshooting protocol.

Protocol 2: Troubleshooting Protocol for Poor Solubility

If the standard dissolution procedure fails, follow these steps:

Procedure:

  • Gentle Warming: Gently warm the mixture to 30-40°C using a water bath while continuing to stir. Do not overheat.

  • Sonication: If warming is ineffective or not desired, place the vessel in an ultrasonic bath for 5-15 minutes.[5]

  • Co-solvent Addition: If the solid persists, add a small amount of a co-solvent. For a non-polar solvent, a small addition of a more polar solvent like methanol or DMF can help. Conversely, for a polar solvent, a less polar co-solvent might be beneficial. Add the co-solvent dropwise until the solid dissolves.

  • Re-evaluation: If none of the above steps are successful, it is likely that the concentration is too high for the chosen solvent system. Consider reducing the concentration or selecting a different primary solvent from the table above.

Logical Relationships in Solvent Selection

The choice of solvent is a balance between the solute's properties and the reaction requirements.

G cluster_solute 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine cluster_solvent Solvent Properties cluster_outcome Solubility Outcome Solute Structure - Lipophilic Boc Groups - Polar Guanidine Core - Polar Hydroxyethyl Group Solvent Polarity (Non-polar to Polar) Solute->Solvent 'Like Dissolves Like' Principle Outcome Poor Solubility <--> Optimal Solubility <--> Poor Solubility Solvent->Outcome Matching Polarity

Caption: Balancing solute and solvent properties for optimal solubility.

Final Recommendations

Successfully working with 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine hinges on understanding and respecting its solubility characteristics. Always start with a recommended solvent and be prepared to employ gentle heating, sonication, or a co-solvent system if needed. By following the systematic approach outlined in this guide, you can minimize solubility-related setbacks and ensure the smooth progress of your research.

References

  • Quora. (2021). How will you increase the solubility of organic compounds in water?. Retrieved from [Link]

  • JoVE. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility measurement, molecular simulation and thermodynamic analysis of guanidine hydrochloride in eleven neat solvents. Retrieved from [Link]

  • International Journal of Scientific Development and Research. (n.d.). Methods to boost solubility. Retrieved from [Link]

  • Slideshare. (n.d.). Methods of solubility enhancements. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, [[(trifluoromethyl)sulfonyl]carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Correlation of solubility and calculation of thermodynamic properties of guanidine nitrate in different solvents. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of Mono-Cbz Protected Guanidines. Retrieved from [Link]

  • Sciencemadness Wiki. (n.d.). Guanidine. Retrieved from [Link]

  • Organic Syntheses. (2015). Preparation of Mono-‐Cbz Protected Guanidines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]

  • SLS Ireland. (n.d.). 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine, >=96.0% (HPLC). Retrieved from [Link]

Sources

Technical Support Center: Navigating the Synthesis with Boc-Protected Guanidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The guanidinium moiety, the functional group of the amino acid arginine, is a critical structural element in a vast array of biologically active molecules due to its ability to engage in strong electrostatic and hydrogen-bonding interactions.[1] The use of tert-butyloxycarbonyl (Boc) protecting groups to mask the guanidine's high basicity and nucleophilicity is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry.[2][3] This strategy allows for controlled transformations on other parts of the molecule. However, the unique reactivity of Boc-protected guanidines presents a series of common challenges during both the protection/guanidinylation and, most notably, the deprotection steps.

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common pitfalls encountered when using Boc-protected guanidines. Organized in a practical question-and-answer format, this center delves into the causality behind experimental observations and offers field-proven protocols to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions during the acidic deprotection of a Boc-protected guanidine?

The principal issue arises from the mechanism of Boc group cleavage under strong acid conditions, such as with trifluoroacetic acid (TFA).[4][5] The acid protonates the Boc group, leading to its fragmentation and the formation of a highly reactive tert-butyl cation (t-Bu⁺) intermediate. This carbocation is a potent electrophile that can attack any available nucleophile in the reaction mixture, leading to unwanted side products.[4][6]

Q2: My LC-MS analysis shows a mass corresponding to my desired product +56 Da. What is this and how did it happen?

A mass increase of 56 Da is the characteristic signature of tert-butylation, where a tert-butyl group (C₄H₈) has been covalently attached to your molecule.[4] This is a direct consequence of the tert-butyl cation generated during Boc deprotection alkylating a nucleophilic site on your product. Common sites of alkylation in peptide synthesis include:

  • Indole ring of Tryptophan: Highly susceptible to Friedel-Crafts alkylation.[4]

  • Thioether of Methionine: The sulfur atom can be alkylated, forming a sulfonium salt.[4]

  • Thiol of Cysteine: The free thiol is a prime target, resulting in an S-tert-butylated residue.[4]

  • Phenolic ring of Tyrosine: The activated aromatic ring can undergo alkylation.[4]

  • Guanidine group of Arginine: The guanidinium group itself can also be a target for alkylation.[4]

The most effective way to prevent this is by adding "scavengers" to the deprotection cocktail to trap the tert-butyl cation before it can react with your product.[6][7]

Q3: What are scavengers and which ones should I use?

Scavengers are nucleophilic compounds added in excess to the deprotection reaction. They competitively react with and "scavenge" the electrophilic tert-butyl cations.[4][7] The choice of scavenger depends on the specific nucleophiles present in your substrate.

  • Triisopropylsilane (TIS): A very common and effective scavenger that works by reducing the tert-butyl cation. It is a good general-purpose choice.

  • Water: Can act as a scavenger but may reduce the efficacy of the acid if present in high concentrations.[7] A small amount (e.g., 2.5-5%) is often included.

  • Thioanisole: Particularly useful for protecting tryptophan and methionine residues.[5][8]

  • 1,2-Ethanedithiol (EDT): Effective for preventing side reactions with tryptophan.

Q4: What is δ-lactam formation and when should I be concerned about it?

δ-Lactam formation is an intramolecular cyclization side reaction specific to arginine residues.[4] It occurs when the activated carboxylic acid of an N-terminally protected arginine reacts with its own side-chain guanidine group. This is a significant problem during the coupling step in peptide synthesis, but it can also occur under certain deprotection conditions. The use of a di-Boc protected guanidino group has been shown to increase the incidence of δ-lactam formation.[4]

Troubleshooting Guide: Specific Experimental Issues

Issue 1: The Boc deprotection reaction is incomplete or very slow.
  • Symptom: TLC or LC-MS analysis shows a significant amount of remaining starting material after the expected reaction time.

  • Likely Cause & Solution:

    • Insufficient Acid Strength/Concentration: The Boc group is cleaved by acid, and if the concentration is too low or the acid's strength is compromised, the reaction will be sluggish.[7]

      • Action: Gradually increase the concentration of TFA (e.g., from 50% in DCM to 95%). For substrates that are particularly resistant, using neat TFA may be necessary. Ensure your reagents are anhydrous, as water can reduce the effective acidity.[4][7]

    • Sub-optimal Temperature: Most deprotections proceed well at room temperature, but sterically hindered Boc groups may require more energy.

      • Action: If the reaction is slow at 0°C or room temperature, consider allowing it to stir for a longer period. Gentle heating can be an option for very stubborn cases, but this may also increase side reactions.[7]

    • Reagent Quality: TFA is hygroscopic and its quality can degrade over time.

      • Action: Use a fresh bottle of TFA or one that has been stored properly under an inert atmosphere.

Issue 2: My reaction to synthesize the Boc-guanidine has a low yield.
  • Symptom: After the reaction and work-up, the isolated yield of the desired Boc-protected guanidine is significantly lower than expected.

  • Likely Cause & Solution:

    • Reagent Quality and Stoichiometry: The purity of the amine substrate and the guanidinylating agent (e.g., N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, di-Boc-thiourea) is critical.[3][9] The presence of water can hydrolyze reagents like Boc-anhydride.[9]

      • Action: Verify the purity of your starting materials. Ensure your amine is dry. Use fresh, high-quality guanidinylating agents and anhydrous solvents.[9]

    • Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent choice can all impact the outcome.

      • Action: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.[9] If the reaction is sluggish, gentle heating may be required, but be cautious of decomposition. Ensure all reagents are fully dissolved; THF is a common and effective solvent for many guanidinylation reactions.[9][10]

    • Choice of Guanidinylating Agent: Not all agents are equally effective for all amines.

      • Action: For sterically hindered or unreactive amines, a more potent reagent like N,N'-Di-Boc-N''-triflylguanidine may be necessary.[1]

Issue 3: I am observing side products even with scavengers.
  • Symptom: LC-MS analysis shows multiple unexpected peaks in addition to the desired product, despite using a standard scavenger cocktail.

  • Likely Cause & Solution:

    • Influence of Other Protecting Groups: The choice of protecting groups on other functionalities, especially on arginine itself, can influence side reactions during the final cleavage. For example, the Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group on arginine is known to be more prone to causing tryptophan alkylation during TFA cleavage than the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group.[4][5]

      • Action: In the planning stages of your synthesis, select a protecting group strategy that minimizes side reactions. For arginine- and tryptophan-containing peptides, Pbf is often preferred over Pmc.[5]

    • Trifluoroacetylation: The newly deprotected amine can sometimes be acylated by the trifluoroacetate counter-ion.

      • Action: This is less common but can occur. Minimizing reaction time and ensuring a clean, prompt work-up can help.

Visualized Mechanisms and Workflows

Boc_Deprotection_Mechanism cluster_0 Boc Deprotection & Side Reaction Start Boc-Protected Guanidine Protonation Protonation of Carbonyl Start->Protonation + H⁺ (TFA) Intermediate Unstable Intermediate Protonation->Intermediate Cleavage Cleavage Intermediate->Cleavage - CO₂ - H⁺ Carbocation tert-Butyl Cation (t-Bu⁺) (Potent Electrophile) Cleavage->Carbocation Product Deprotected Guanidine (Desired Product) Cleavage->Product SideProduct Alkylated Side Product (e.g., Trp-tBu, +56 Da) Carbocation->SideProduct + Nucleophile (e.g., Trp) Trapped Neutralized Species Carbocation->Trapped + Scavenger Scavenger Scavenger (e.g., TIS) Scavenger->Trapped

Caption: Mechanism of acid-catalyzed Boc deprotection and scavenger action.

Troubleshooting_Workflow start Incomplete Deprotection Observed (by LC-MS/TLC) check_acid Check Acid Concentration & Quality (e.g., 50% TFA in DCM) start->check_acid increase_tfa Increase TFA to 95% or neat. Use fresh, anhydrous TFA. check_acid->increase_tfa Low/Compromised check_time Is reaction still slow? check_acid->check_time Adequate monitor_again1 Monitor Reaction Progress increase_tfa->monitor_again1 monitor_again1->check_time increase_time Increase reaction time at RT. check_time->increase_time Yes success Problem Resolved check_time->success No monitor_again2 Monitor Reaction Progress increase_time->monitor_again2 consider_heat Is it still incomplete? monitor_again2->consider_heat mild_heat Consider gentle heating (e.g., 40°C). Caution: May increase side products. consider_heat->mild_heat Yes fail Consider Alternative Deprotection Method (e.g., TMSOTf) consider_heat->fail No mild_heat->success

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Data Summaries & Protocols

Data Presentation

Table 1: Efficacy of Scavenger Cocktails in Preventing Tryptophan Alkylation

This table illustrates the impact of different scavenger cocktails on the final yield of a model tryptophan-containing peptide after a 3-hour cleavage and deprotection with TFA.

Cleavage Cocktail Composition (v/v)% Desired Peptide% tert-butylated PeptideReference
95% TFA / 5% H₂O70%25%[4]
95% TFA / 2.5% TIS / 2.5% H₂O92%<2%[4]
92.5% TFA / 5% Thioanisole / 2.5% EDT95%<1%[8]

Data is illustrative and based on cited literature reports.

Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA with Scavengers

This protocol is a general method for the cleavage of a Boc group from a guanidine moiety in solution or on solid-phase.

  • Preparation: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.2 M in a round-bottom flask.[4] For solid-phase synthesis, swell the resin in DCM.

  • Cooling: Cool the solution/resin suspension to 0 °C using an ice bath.[4]

  • Scavenger Addition: Add the appropriate scavenger cocktail. For general purposes, add triisopropylsilane (TIS) to a final concentration of 2.5–5% (v/v) and water to 2.5-5% (v/v).[4]

  • TFA Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 50–95% (v/v).[4] A common mixture is 95% TFA, 2.5% H₂O, 2.5% TIS.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1–4 hours).[4]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.

    • Co-evaporate with a solvent like toluene or DCM (3x) to remove residual TFA.[4]

    • The resulting TFA salt can be precipitated by adding cold diethyl ether, collected by filtration or centrifugation, and washed with cold ether.[4]

    • For neutralization, dissolve the crude salt in an appropriate solvent and wash with a mild base like saturated aqueous sodium bicarbonate or 5% diisopropylethylamine (DIPEA) in DCM.[4][11]

Protocol 2: Mild Boc Deprotection using TMSOTf/2,6-Lutidine

This method is suitable for substrates that are sensitive to strong acids like TFA.[4][12]

  • Preparation: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: Add 2,6-lutidine (1.5–2.0 equivalents). Cool the solution to 0 °C.

  • TMSOTf Addition: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5–2.0 equivalents) dropwise to the cooled solution.[4]

  • Reaction: Stir the reaction at 0 °C and monitor by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • Quenching and Work-up: Quench the reaction by adding methanol. Dilute the mixture with an organic solvent (e.g., DCM or Ethyl Acetate) and wash with water and saturated aqueous sodium bicarbonate to remove the silyl and lutidinium salts.[4] Dry the organic layer and concentrate under reduced pressure.

References
  • BenchChem Technical Support Team. (2025). Boc-guanidine deprotection side reactions and how to avoid them. BenchChem.
  • BenchChem Technical Support Team. (2025). Troubleshooting low yield in Boc-guanidine synthesis. BenchChem.
  • BenchChem Technical Support Team. (2025). The Cornerstone of Peptide Synthesis: A Technical Guide to Utilizing Boc-Protected Arginine. BenchChem.
  • BenchChem Technical Support Team. (2025). The Strategic Role of Boc Protecting Groups in the Synthesis of Arginine-Containing Peptides. BenchChem.
  • Isidro-Llobet, A., et al. (2007). Methods for the synthesis of arginine-containing peptides.
  • Isidro-Llobet, A., et al. (2008). Methods for the synthesis of arginine-containing peptides.
  • Various Authors.
  • Aapptec Peptides. N-Terminal Deprotection; Boc removal.
  • Fehrentz, J. A., et al. (2001). Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. Organic Letters, 3(15), 2341-4.
  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection.
  • Reddit User Discussion. (2025). Best mild Boc-deprotection method for a guanidine compound? r/Chempros.
  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Van der Veken, P., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115).
  • Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett, (20), 3368-3372.
  • BenchChem. The Chemistry of Guanidinylation: Insights into N,N'-Bis-Boc-1-Guanylpyrazole.
  • BenchChem Technical Support Team. (2025). Troubleshooting Guide for Boc Deprotection: A Technical Support Center. BenchChem.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Guanidinylation of Primary Amines with Boc-Guanidine. BenchChem.

Sources

Technical Support Center: Analytical Methods for Monitoring Reaction Progress (TLC & HPLC)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for analytical methods in reaction monitoring. This guide is designed for researchers, scientists, and drug development professionals who utilize Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to track the progress of chemical reactions. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to troubleshoot effectively and ensure the integrity of your results. This resource is structured to address specific issues you may encounter during your experiments in a direct question-and-answer format, supplemented with detailed protocols and visual aids.

Section 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography is an indispensable tool for rapid, qualitative monitoring of reaction progress due to its simplicity and speed. However, its apparent simplicity can sometimes lead to misleading interpretations if not performed with care. This section addresses common challenges and offers solutions to ensure your TLC results are reliable and reproducible.

TLC Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during TLC analysis of reaction mixtures.

Diagram: TLC Troubleshooting Workflow

TLC_Troubleshooting cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution Problem TLC Plate Issue Streaking Poor Separation No Spots Irreproducible Results Streaking_Causes Overloading Highly Polar/Acidic/Basic Analyte Inappropriate Sample Solvent Plate Inactivity Problem:f1->Streaking_Causes Investigate PoorSep_Causes Inappropriate Mobile Phase Chamber Unsaturated Co-elution of Reactant/Product Problem:f2->PoorSep_Causes Investigate NoSpots_Causes Sample Too Dilute Non-UV Active Compound Incorrect Staining Method Solvent Level Too High Problem:f3->NoSpots_Causes Investigate Irreproducible_Causes Inconsistent Plate Quality Varying Humidity Inconsistent Solvent Preparation Reusing Solvent Problem:f4->Irreproducible_Causes Investigate Streaking_Solutions Dilute Sample Add Modifier (Acid/Base) to Mobile Phase Use Less Polar Sample Solvent Activate Plate Streaking_Causes->Streaking_Solutions Implement PoorSep_Solutions Optimize Solvent System Saturate Chamber with Filter Paper Use Co-spot Try 2D TLC PoorSep_Causes->PoorSep_Solutions Implement NoSpots_Solutions Concentrate Sample/Spot Multiple Times Use Different Visualization Technique (e.g., stain) Select Appropriate Stain Ensure Solvent is Below Baseline NoSpots_Causes->NoSpots_Solutions Implement Irreproducible_Solutions Use High-Quality Plates Control Humidity/Pre-condition Plate Prepare Fresh Mobile Phase Use Fresh Solvent for Each Run Irreproducible_Causes->Irreproducible_Solutions Implement

Caption: A workflow diagram for troubleshooting common TLC issues.

Question 1: My spots are streaking up the TLC plate. What's causing this and how can I fix it?

Answer:

Streaking on a TLC plate is a common issue that can obscure results and make it difficult to determine the number of components in your reaction mixture. The primary causes and their solutions are outlined below:

  • Cause 1: Sample Overloading. Applying too much sample to the plate is the most frequent reason for streaking.[1] The stationary phase becomes saturated, leading to a continuous band rather than a distinct spot.

    • Solution: Dilute your reaction mixture sample before spotting it on the TLC plate. If your spots are faint after dilution, you can apply the sample multiple times to the same spot, ensuring the solvent has completely evaporated between applications.[1][2]

  • Cause 2: Highly Polar, Acidic, or Basic Compounds. Compounds with strongly acidic or basic functional groups can interact strongly with the silica gel (which is acidic), causing them to streak.[3]

    • Solution: Modify your mobile phase. For acidic compounds, add a small amount of a volatile acid like acetic or formic acid (e.g., 0.1-1%).[3][4] For basic compounds, particularly amines, add a small amount of a volatile base such as triethylamine or ammonia in methanol.[3][4][5] This neutralizes the active sites on the silica, leading to more defined spots.

  • Cause 3: Inappropriate Sample Solvent. If the sample is dissolved in a solvent that is too polar for the mobile phase, it can lead to a "ring" effect or streaking at the baseline.

    • Solution: Whenever possible, dissolve your sample in a less polar solvent. If the reaction solvent is polar (e.g., DMF, DMSO), try to spot a very small amount and allow it to dry completely before developing the plate.[6]

  • Cause 4: Decomposition on the Plate. Some compounds may be unstable on the acidic silica gel surface, leading to decomposition and streaking.[6][7]

    • Solution: To test for on-plate decomposition, you can run a 2D TLC.[6][7] Spot the sample in one corner of a square plate, run it in one direction, then turn the plate 90 degrees and run it again in a new mobile phase. If the compound is stable, the spot will remain on the diagonal. Decomposition will result in spots appearing off the diagonal.[6] If decomposition is confirmed, consider using a different stationary phase, such as alumina or a reversed-phase plate.[3]

Question 2: My starting material and product have very similar Rf values. How can I improve the separation?

Answer:

Poor separation between the reactant and product can make it challenging to determine if the reaction has gone to completion. Here are several strategies to improve resolution:

  • Optimize the Mobile Phase: The choice of eluent is critical for good separation.[8]

    • Strategy 1: Adjust Solvent Polarity. If the spots are too high on the plate (high Rf), your mobile phase is too polar. Decrease the proportion of the more polar solvent. If the spots are too low (low Rf), the mobile phase is not polar enough; increase the proportion of the polar solvent. A good starting point for many organic reactions is a mixture of hexane and ethyl acetate.

    • Strategy 2: Try Different Solvent Systems. If adjusting the polarity of a two-component system doesn't work, try a different combination of solvents. For example, dichloromethane/methanol or toluene/acetone are common alternatives. Sometimes, a three-component system can provide the necessary selectivity.

  • Use a Co-spot: A co-spot is essential for confirming the identity of spots in a reaction mixture, especially with similar Rf values.[9]

    • Protocol: On your TLC plate, spot the starting material in one lane, the reaction mixture in a second lane, and in a third lane (the co-spot lane), spot the starting material first, then carefully spot the reaction mixture directly on top of it. If the starting material spot in the reaction mixture lane is indeed the starting material, it will merge with the starting material spot in the co-spot lane, appearing as a single, elongated spot. If a new spot appears, it is likely your product.

Mobile Phase Adjustment for Normal Phase TLC
Observation Action
High Rf values (spots near the solvent front)Decrease the polarity of the mobile phase.
Low Rf values (spots near the baseline)Increase the polarity of the mobile phase.
Question 3: I don't see any spots on my TLC plate after development. What went wrong?

Answer:

The absence of spots can be perplexing. Here are the most likely reasons and how to address them:

  • Cause 1: Sample is Too Dilute. The concentration of your analyte may be below the detection limit of your visualization method.[1]

    • Solution: Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.[1] Alternatively, concentrate your sample before spotting.

  • Cause 2: Compound is Not UV-Active. If you are using a UV lamp for visualization, your compound may not have a chromophore that absorbs UV light at 254 nm.[10]

    • Solution: Use a chemical stain. There are several general and functional group-specific stains available. For example, a potassium permanganate stain is excellent for compounds with oxidizable functional groups (e.g., alkenes, alcohols). Anisaldehyde or vanillin stains are also broadly applicable.[6]

  • Cause 3: Solvent Level in the Chamber was Too High. If the solvent level is above the baseline where you spotted your samples, the compounds will dissolve into the solvent pool instead of migrating up the plate.[1][11]

    • Solution: Always ensure the solvent level in the developing chamber is below the baseline of your TLC plate.[4]

TLC FAQs
  • Q: How do I properly prepare and store my TLC plates?

    • A: TLC plates can adsorb moisture and other atmospheric contaminants, which can affect their performance. It's best to store them in a desiccator or a dry, clean environment. For optimal results, you can activate the plates by heating them in an oven at 110-120°C for 30-60 minutes before use to remove adsorbed water.[10][12]

  • Q: What is the purpose of the filter paper in the TLC chamber?

    • A: The filter paper helps to saturate the atmosphere inside the chamber with solvent vapors.[2] This ensures that the solvent front moves evenly up the plate and prevents the solvent from evaporating from the plate surface during development, which can lead to inconsistent Rf values.

  • Q: Can I reuse the solvent in my developing chamber?

    • A: It is not recommended to reuse the developing solvent, especially for multiple runs.[1][13] The composition of the solvent mixture can change over time due to differential evaporation of its components, leading to irreproducible results. Always use fresh solvent for each TLC run.[1]

Section 2: High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

HPLC is a powerful technique for quantitative analysis of reaction progress, providing high resolution and sensitivity. However, the complexity of the instrumentation can present a unique set of challenges. This section will guide you through common HPLC issues and their solutions.

HPLC Troubleshooting Guide

This guide provides a structured approach to resolving common problems encountered during HPLC analysis of reaction mixtures.

Diagram: HPLC Troubleshooting Workflow

HPLC_Troubleshooting cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution Problem Peak Shape Issues Retention Time Drift Baseline Noise/Drift Ghost Peaks Pressure Issues PeakShape_Causes Peak Tailing Peak Fronting Split Peaks Problem:f0->PeakShape_Causes Investigate RTDrift_Causes Mobile Phase Composition Change Temperature Fluctuation Column Degradation Flow Rate Instability Problem:f1->RTDrift_Causes Investigate Baseline_Causes Contaminated Mobile Phase Air Bubbles in System Detector Lamp Issue Column Bleed Problem:f2->Baseline_Causes Investigate GhostPeak_Causes Contaminated Mobile Phase/Water Carryover from Injector Sample Degradation Problem:f3->GhostPeak_Causes Investigate Pressure_Causes High Backpressure Low/No Pressure Pressure Fluctuations Problem:f4->Pressure_Causes Investigate PeakShape_Solutions Adjust Mobile Phase pH Use End-capped Column Reduce Sample Concentration Check for Column Void/Contamination PeakShape_Causes->PeakShape_Solutions Implement RTDrift_Solutions Prepare Fresh Mobile Phase/Degas Use Column Oven Replace Column Check Pump/Seals RTDrift_Causes->RTDrift_Solutions Implement Baseline_Solutions Use HPLC-Grade Solvents Degas Mobile Phase/Purge System Replace Lamp Flush Column Baseline_Causes->Baseline_Solutions Implement GhostPeak_Solutions Use Fresh, High-Purity Solvents Clean Injector Port/Needle Use Cooled Autosampler GhostPeak_Causes->GhostPeak_Solutions Implement Pressure_Solutions Filter Samples/Mobile Phase Replace Column Frit/Guard Column Check for Leaks Purge Pump Pressure_Causes->Pressure_Solutions Implement

Caption: A workflow diagram for troubleshooting common HPLC issues.

Question 1: My peaks are tailing. What is the cause and how can I achieve a more symmetrical peak shape?

Answer:

Peak tailing, where the back half of the peak is broader than the front, is a common problem that can affect resolution and integration accuracy.[14][15]

  • Cause 1: Secondary Interactions with Residual Silanols. In reversed-phase chromatography, the most common cause of tailing for basic compounds is their interaction with acidic residual silanol groups on the silica-based stationary phase.[14][16]

    • Solution 1: Adjust Mobile Phase pH. Lowering the pH of the mobile phase (e.g., to pH < 3) will protonate the silanol groups, reducing their ability to interact with basic analytes.[16][17] Be sure to operate within the stable pH range of your column.[18]

    • Solution 2: Use an End-Capped Column. Modern, high-purity, end-capped columns have fewer accessible silanol groups and are less prone to causing peak tailing with basic compounds.[14][16]

  • Cause 2: Column Overload. Injecting too much sample can lead to peak distortion, including tailing.[17][19]

    • Solution: Reduce the concentration of your sample or the injection volume.

  • Cause 3: Column Contamination or Degradation. Accumulation of strongly retained compounds on the column or the formation of a void at the column inlet can lead to peak tailing.[16][20] Common indicators of column deterioration include increased pressure, reduced retention time, and poor peak shape.[21][22]

    • Solution: Use a guard column to protect the analytical column from contaminants.[23] If the column is contaminated, you may be able to regenerate it by flushing with a series of strong solvents.[18] If a void has formed, the column may need to be replaced.

Question 2: I'm observing "ghost peaks" in my chromatogram, especially during a gradient run. Where are they coming from?

Answer:

Ghost peaks are peaks that appear in the chromatogram even when a blank (no sample) is injected.[24] They are particularly common in gradient elution.

  • Cause 1: Contaminated Mobile Phase. Impurities in the mobile phase, especially in the weaker solvent (Solvent A, often water), can accumulate on the column at the beginning of the gradient and then elute as the organic solvent concentration increases.[24][25]

    • Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[25] Ensure water is of high purity (e.g., from a well-maintained purification system).[26] Avoid storing aqueous mobile phases for extended periods, as they can support microbial growth which can lead to ghost peaks.[26]

  • Cause 2: Carryover from the Autosampler. Residual sample from a previous injection can be adsorbed onto the needle or injector valve and then introduced into the next run.[27][28]

    • Solution: Optimize the needle wash method in your autosampler settings. Use a strong solvent in the wash solution to effectively remove any residual sample.

  • Cause 3: Leaching from Plastic Containers. Plasticizers and other additives can leach from plastic containers into the mobile phase, causing ghost peaks.[27]

    • Solution: Use glass or solvent-compatible plastic containers for your mobile phases.

Question 3: My retention times are drifting from one run to the next. How can I get more reproducible results?

Answer:

Consistent retention times are crucial for reliable peak identification and quantification. Drifting retention times can be caused by several factors:[29]

  • Cause 1: Changes in Mobile Phase Composition. The composition of the mobile phase can change due to evaporation of the more volatile component or inadequate mixing.[23][30]

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[30] Ensure your mobile phase is thoroughly degassed to prevent bubble formation in the pump.[30]

  • Cause 2: Temperature Fluctuations. The column temperature can significantly affect retention times.[23][30]

    • Solution: Use a column oven to maintain a constant and consistent temperature.

  • Cause 3: Column Equilibration. If you are running a gradient, insufficient equilibration time between runs will lead to shifting retention times.[31]

    • Solution: Ensure the column is fully re-equilibrated with the initial mobile phase conditions before each injection. This may require a longer equilibration time than the default setting.

Common HPLC Problems and Initial Checks
Problem Initial Checks
High BackpressureCheck for blockages in the in-line filter, guard column, or column frit.
Noisy BaselineCheck for air bubbles in the system; degas the mobile phase and purge the pump.
Peak FrontingCheck for sample overload or poor sample solubility in the mobile phase.[19][32]
HPLC FAQs
  • Q: What is the purpose of a guard column?

    • A: A guard column is a small, disposable column installed before the main analytical column. Its purpose is to protect the more expensive analytical column by trapping particulate matter and strongly retained compounds from the sample matrix that could otherwise clog or contaminate the analytical column.[23]

  • Q: How often should I replace my HPLC column?

    • A: There is no fixed timeline for column replacement. The lifetime of a column depends on factors such as the cleanliness of the samples, the mobile phase used, and the operating pressure. You should replace your column when you observe a significant loss of performance that cannot be restored by cleaning, such as a persistent increase in backpressure, loss of resolution, or severe peak tailing.[21][22]

  • Q: Why is it important to filter my samples and mobile phases?

    • A: Filtering samples and mobile phases through a 0.22 or 0.45 µm filter is crucial to remove particulate matter. These particles can clog the column inlet frit, leading to high backpressure and poor column performance. Filtering also helps to protect the pump seals and injector from damage.

References

  • Gradient Elution, Part VI: Ghost Peaks. LCGC International. [Link]

  • a guarantee to avoid ghost peaks in gradient HPLC. The Analytical Scientist. [Link]

  • Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis. Shimadzu. [Link]

  • Conquer Ghost Peaks in HPLC: Identification and Elimination. Separation Science. [Link]

  • Ghost Peaks in Gradient HPLC. Element Lab Solutions. [Link]

  • Troubleshooting Thin Layer Chromatography. University of Rochester, Department of Chemistry. [Link]

  • TLC troubleshooting. ChemBAM. [Link]

  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.. [Link]

  • HPLC PEAK Fronting and Tailing, Common Reasons For It. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS. [Link]

  • Understanding Chromatogram Peaks – Fronting, Tailing, Ghosting & Rounded Explained. Water Test Analysis Kits. [Link]

  • Tailing in TLC - can anyone help?. ResearchGate. [Link]

  • Issues - Chemistry Teaching Labs. University of York. [Link]

  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. [Link]

  • The 10 Most Common HPLC Problems and Solutions!. Universal Lab Blog. [Link]

  • Signs of HPLC Column deterioration and biorelevant media. Biorelevant. [Link]

  • The Home Scientist 024 - Making thin-layer chromatography (TLC) plates. YouTube. [Link]

  • TLC Fundamentals – Stationary & mobile phase choice (part 4). Interchim – Blog. [Link]

  • Thin Layer Chromatography (TLC) = How to Make Thin layer Chromatographic Plate (ENGLISH). YouTube. [Link]

  • Diffusion/Streaky bands on TLC plate. Chemistry Stack Exchange. [Link]

  • Mastering TLC Chromatography: A Comprehensive Guide. Chrom Tech, Inc.. [Link]

  • HPLC Troubleshooting Guide. Crawford Scientific. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. [Link]

  • TLC Tips and Tricks. Merck Millipore. [Link]

  • Troubleshooting Common HPLC Issues. Labcompare. [Link]

  • Expert Guide to Troubleshooting Common HPLC Issues. AELAB. [Link]

  • Common HPLC Problems & How to Deal With Them. Phenomenex. [Link]

  • Thin-layer chromatography. Wikipedia. [Link]

  • Maintenance and Care of HPLC Columns in Chromatography. Phenomenex. [Link]

  • How To Improve Thin Layer Chromatography Experiment?. Chemistry For Everyone. [Link]

  • Thin Layer Chromatography. Chemistry LibreTexts. [Link]

  • Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group. [Link]

  • Tips & Tricks: TLC Tips. University of Rochester, Department of Chemistry. [Link]

  • TLC - how do I choose a mobile phase taking into consideration the chemical nature of a substance (base or acid)?. Quora. [Link]

  • How To: Monitor by TLC. University of Rochester, Department of Chemistry. [Link]

  • Extending HPLC Column Lifetimes: Causes of Column Contamination. Millennial Scientific. [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • What happens when a column deteriorates?. NACALAI TESQUE, INC.. [Link]

  • HPLC Column Troubleshooting: Restore Performance & Optimize Your Chromatography. LinkedIn. [Link]

  • How To Improve TLC Chromatography?. Chemistry For Everyone - YouTube. [Link]

  • HPLC Troubleshooting Guide. Advanced Chromatography Technologies. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores. [Link]

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Technical Support Center: Navigating the Scale-Up of Guanidinylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The guanidinium moiety is a cornerstone in medicinal chemistry, prized for its ability to engage in hydrogen bonding and its protonated state at physiological pH. These characteristics are pivotal in the design of numerous therapeutic agents, including anticoagulants, anticancer drugs, and antivirals.[1] However, the transition of a guanidinylation reaction from a well-behaved bench-scale procedure to a robust, large-scale manufacturing process is frequently fraught with challenges. This guide provides practical, field-proven insights to troubleshoot and overcome the common hurdles encountered during the scale-up of guanidinylation reactions.

I. Frequently Asked Questions (FAQs): Proactive Problem-Solving in Guanidinylation Scale-Up

This section addresses common questions that arise during the planning and execution of large-scale guanidinylation campaigns.

Reagent Selection & Handling

Q1: What are the key considerations when selecting a guanidinylating reagent for a multi-kilogram scale synthesis?

A1: Moving to a larger scale necessitates a shift in priorities from solely considering reaction yield to a more holistic view that includes cost, safety, atom economy, and ease of handling. While reagents like N,N'-di-Boc-S-methylisothiourea are highly effective on a small scale, their high cost and the generation of stoichiometric byproducts can be prohibitive for manufacturing.[2]

ReagentProsCons on Scale-Up
Cyanamide Inexpensive, high atom economy.Can be hazardous; reactions may require harsh conditions.[3]
O-Methylisourea Readily available, cost-effective.Often used as a salt, requiring a base; can lead to byproduct formation.
Pyrazole-1-carboxamidine High reactivity, mild reaction conditions.Can be expensive for large-scale use.[4]
N,N'-di-Boc-S-methylisothiourea Excellent for controlling reactivity and minimizing side reactions.[2]High molecular weight of protecting groups reduces atom economy; costly.

Expert Insight: For large-scale campaigns, a thorough process hazard analysis (PHA) is crucial, especially when using reagents like cyanamide.

A2: When using uronium/guanidinium-type coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for guanidinylation, a common side reaction is the formation of a guanidinylated species on the N-terminus of a peptide or on a primary amine of your substrate.[5][6] This occurs when the amine attacks the coupling reagent directly, rather than the intended activated species.[6] This side reaction can become more pronounced at higher concentrations or with prolonged reaction times, which are common during scale-up.

Reaction Conditions & Optimization

Q3: My guanidinylation reaction is significantly slower at a larger scale. What are the likely causes and how can I address them?

A3: Sluggish reactions on scale-up are often due to mass and heat transfer limitations. In a larger reactor, inefficient mixing can lead to localized concentration gradients, slowing down the reaction. Additionally, exothermic guanidinylation reactions that were easily managed on a small scale can lead to localized hot spots in a large reactor, potentially causing reagent decomposition or side reactions.

Troubleshooting Steps:

  • Agitation Study: Experiment with different impeller designs and agitation speeds to ensure homogenous mixing.

  • Staged Addition: Instead of adding the guanidinylating reagent all at once, consider a controlled, staged addition to manage the exotherm.

  • Solvent Selection: A solvent that provides good solubility for all reactants and products is crucial.[7] What works in a 100 mL flask may not be suitable for a 100 L reactor.

Q4: How critical is pH control during a large-scale guanidinylation, and what's the best way to manage it?

A4: pH control is paramount. The nucleophilicity of the amine substrate is highly pH-dependent. If the pH is too low, the amine will be protonated and non-nucleophilic. If the pH is too high, the guanidinylating reagent may become unstable. On a large scale, localized pH changes due to the addition of acidic or basic reagents can be more pronounced.

Best Practices for pH Control:

  • Use of a robust buffering system: Select a buffer that has a pKa close to the desired reaction pH.

  • In-line pH monitoring: Install a pH probe in the reactor for real-time monitoring and automated addition of acid or base to maintain the optimal pH.

II. Troubleshooting Guide: Reactive Solutions to Common Scale-Up Problems

This guide provides a structured approach to diagnosing and solving common issues encountered during the scale-up of guanidinylation reactions.

Problem 1: Low Yield and Incomplete Conversion

Symptoms:

  • Reaction stalls before reaching full conversion.

  • Significant amounts of starting amine remain after an extended reaction time.

Logical Troubleshooting Workflow:

Start Low Yield / Incomplete Conversion Check_Solubility Is the guanidinylating reagent fully dissolved? Start->Check_Solubility Check_Mixing Is the agitation sufficient? Check_Solubility->Check_Mixing Yes Sol_Solvent Optimize solvent system or consider a co-solvent. Check_Solubility->Sol_Solvent No Check_Temp Is the internal temperature uniform? Check_Mixing->Check_Temp Yes Sol_Mixing Increase agitation speed or change impeller type. Check_Mixing->Sol_Mixing No Check_Reagent_Stability Could the reagent have decomposed? Check_Temp->Check_Reagent_Stability Yes Sol_Temp Improve reactor heating/cooling efficiency. Consider staged addition. Check_Temp->Sol_Temp No Sol_Reagent Re-evaluate reagent stability under reaction conditions. Use fresh reagent. Check_Reagent_Stability->Sol_Reagent Yes

Caption: Troubleshooting workflow for low yield.

Detailed Protocol: Optimizing Solvent Systems for Scale-Up

  • Solubility Screening: Perform small-scale solubility tests of your amine substrate and guanidinylating reagent in a variety of solvents at the intended reaction concentration.

  • Co-solvent Evaluation: If a single solvent is not ideal, evaluate binary or ternary co-solvent systems.

  • Process Simulation: Use process modeling software to simulate the impact of different solvent systems on reaction kinetics and thermodynamics before committing to a large-scale run.

Problem 2: Formation of N,N'-Disubstituted Guanidine Byproduct

Symptoms:

  • Isolation of a byproduct with a mass corresponding to the addition of two molecules of the amine substrate to the guanidinylating agent.

Mechanistic Explanation:

This byproduct arises from the reaction of the initially formed monosubstituted guanidine with another molecule of the amine. This is more likely to occur with highly reactive guanidinylating agents or when there are localized excesses of the amine.

Amine R-NH2 (Amine) Desired_Product Monosubstituted Guanidine (Product) Amine->Desired_Product 1st Addition Byproduct N,N'-Disubstituted Guanidine (Byproduct) Amine->Byproduct Guan_Reagent Guanidinylating Reagent Guan_Reagent->Desired_Product Desired_Product->Byproduct 2nd Addition (Undesired)

Caption: Competing reaction pathways.

Mitigation Strategies:

  • Inverse Addition: Add the amine substrate slowly to a solution of the guanidinylating reagent. This maintains a low concentration of the amine, disfavoring the second addition.

  • Protecting Groups: For particularly sensitive substrates, consider using a guanidinylating reagent with one of the reactive positions protected (e.g., N-Boc-protected reagents).[4]

Problem 3: Challenging Work-up and Purification

Symptoms:

  • Difficulty in removing unreacted guanidinylating reagent and its byproducts.

  • Product is highly water-soluble, making extraction difficult.

  • Emulsion formation during aqueous work-up.

Solutions for Scalable Purification:

ChallengeRecommended Scalable Solution
Removal of Polar Byproducts Crystallization/Precipitation: If the product is crystalline, this is often the most efficient method for purification at scale. A well-designed crystallization process can provide high purity in a single step.
Highly Water-Soluble Product Tangential Flow Filtration (TFF): TFF can be used to desalt the product or exchange the buffer without the need for large volumes of extraction solvents.
Emulsion Formation Use of Brine: Washing with a saturated sodium chloride solution can help to break emulsions. Centrifugation: For persistent emulsions, a centrifuge can be used to separate the layers.

Expert Insight: Avoid chromatography for large-scale purification whenever possible.[8] Focus on developing robust crystallization or extraction procedures during process development. Modern techniques like in-line purification with scavenger resins can also be explored for continuous processes.[9]

III. References

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances.

  • Guanidinylation [Synthetic Reagents]. Tokyo Chemical Industry (India) Pvt. Ltd.

  • Guanidinylation [Synthetic Reagents]. TCI AMERICA - TCI Chemicals.

  • Technical Support Center: Optimizing Guanidine Synthesis. Benchchem.

  • Synthesis of guanidines. Organic Chemistry Portal.

  • Guanidinylation Reagents. TCI Chemicals.

  • Synthesis of Product Subclass 1. Science of Synthesis.

  • Guanidines: from classical approaches to efficient catalytic syntheses. RSC Publishing.

  • Guanidine synthesis by guanylation. Organic Chemistry Portal.

  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PubMed Central.

  • Synthesis of Guanidines in Solution. Request PDF - ResearchGate.

  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.

  • Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. PMC - NIH.

  • Guanidine. Wikipedia.

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry - ACS Publications.

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. ResearchGate.

  • Preparative Purification Solutions in Drug Discovery Synthesis. YouTube.

  • High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity. NIH.

  • In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. PMC - NIH.

  • High-throughput purification of compound libraries. ResearchGate.

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.

Sources

Technical Support Center: Managing Reaction Byproducts from Boc Deprotection Steps

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for managing reaction byproducts during Boc deprotection. This guide is designed for researchers, scientists, and drug development professionals who utilize tert-butyloxycarbonyl (Boc) protecting groups in their synthetic workflows, particularly in solid-phase peptide synthesis (SPPS). Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of byproduct formation and ensure the integrity of your final product.

The Challenge of Boc Deprotection Byproducts

The removal of the Boc protecting group is a fundamental step in many synthetic strategies. While seemingly straightforward, the acidic conditions required for this transformation, typically using trifluoroacetic acid (TFA), generate a highly reactive electrophile: the tert-butyl cation.[1][2][3] This carbocation is the primary culprit behind a host of potential side reactions that can compromise the purity, yield, and even the identity of your target molecule.[4][5] This guide will equip you with the knowledge to anticipate, mitigate, and resolve these issues.

Visualizing the Core Problem: Boc Deprotection and Byproduct Formation

Boc_Deprotection_Mechanism cluster_side_reactions Side Reactions cluster_scavenger Scavenger Intervention Boc_Amine Boc-Protected Amine (R-NH-Boc) Protonation Protonation Boc_Amine->Protonation + H+ (TFA) Protonated_Boc Protonated Intermediate Protonation->Protonated_Boc Cleavage Cleavage Protonated_Boc->Cleavage Carbamic_Acid Carbamic Acid (R-NH-COOH) Cleavage->Carbamic_Acid tBu_Cation tert-Butyl Cation (tBu+) Cleavage->tBu_Cation Decarboxylation Decarboxylation (-CO2) Carbamic_Acid->Decarboxylation Alkylation Alkylation tBu_Cation->Alkylation Trapping Trapping tBu_Cation->Trapping Free_Amine Desired Free Amine (R-NH2) Decarboxylation->Free_Amine Nucleophilic_Residue Nucleophilic Residue (e.g., Trp, Met, Cys, Tyr) Nucleophilic_Residue->Alkylation Byproduct Alkylated Byproduct (e.g., tBu-Trp) Alkylation->Byproduct Scavenger Scavenger (e.g., TIS, Anisole) Scavenger->Trapping Inert_Adduct Inert Adduct (e.g., tBu-Scavenger) Trapping->Inert_Adduct

Caption: Mechanism of Boc deprotection, side product formation, and scavenger intervention.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments. The question-and-answer format is designed to help you quickly identify your issue and find a robust solution.

Issue 1: My LC-MS analysis shows a mass addition of +56 Da on my peptide, especially near Tryptophan, Methionine, or Cysteine residues.

Q: What is causing this +56 Da modification, and how can I prevent it?

A: A mass increase of 56 Da is the classic signature of tert-butylation, where the tert-butyl cation has alkylated a nucleophilic side chain on your peptide.[3]

  • Causality: During acidolysis, the Boc group is released as a stable tert-butyl cation.[2] This electrophile will readily attack any electron-rich functional groups in your product. The most susceptible amino acid residues are:

    • Tryptophan (Trp): The indole ring is highly nucleophilic and prone to alkylation.[6][7]

    • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[3]

    • Cysteine (Cys): The free thiol group is a powerful nucleophile and an easy target for alkylation.[3][8]

    • Tyrosine (Tyr): The activated phenolic ring is also susceptible to alkylation.[3]

  • Solution: The Critical Role of Scavengers Scavengers are nucleophilic compounds added to the cleavage cocktail to "trap" the reactive tert-butyl cations before they can modify your peptide.[3][6][9] The choice of scavenger is critical and depends on the specific residues present in your sequence.

    Table 1: Common Scavengers for Preventing tert-Butylation

ScavengerTarget Residue(s)Typical Concentration (v/v)Notes
Triisopropylsilane (TIS) Trp, Cys, General2.5 - 5%Highly effective and less odorous. Can also reduce oxidized methionine.[6]
Triethylsilane (TES) Trp, General5 - 10%Another effective silane-based scavenger.[6][10] May reduce the indole ring of tryptophan under certain conditions.[11]
Anisole Trp, Met, Tyr2 - 5%A classic scavenger that prevents alkylation of aromatic rings.[12]
Thioanisole Met, Cys5%Effective for sulfur-containing residues.[10] Caution: Avoid using thioanisole if your peptide contains tryptophan, as its cation adducts can alkylate the indole ring nitrogen.[6]
1,2-Ethanedithiol (EDT) Cys, Trp2.5%A strong nucleophile, very effective for protecting Cys and Trp.[6] Can cause dithioketal formation with Trp with prolonged exposure.
Water General2.5 - 5%Acts as a scavenger for tert-butyl cations, particularly important when cleaving protecting groups like t-butyl ethers and esters from Ser, Thr, Asp, and Glu.[13]
Phenol Tyr, Trp5%Offers good protection for phenolic and indole rings.[6]
Issue 2: My peptide contains multiple sensitive residues (e.g., Trp, Met, and Cys). A single scavenger isn't working well.

Q: What is the best strategy when my peptide is a minefield of nucleophilic side chains?

A: For complex peptides, a single scavenger is often insufficient. The solution is to use a "cleavage cocktail," a pre-formulated mixture of scavengers designed to offer broad-spectrum protection.

  • Causality: Different scavengers have varying reactivities and specificities. A cocktail leverages a combination of scavengers to simultaneously protect different types of residues from alkylation, oxidation, and other side reactions.

  • Solution: Employ a Scavenger Cocktail Always prepare cleavage cocktails fresh before use with high-quality reagents.[14]

    Table 2: Recommended Cleavage Cocktails for Complex Peptides

Cocktail NameComposition (v/v)Primary Application
TFA / TIS / H₂O 95 : 2.5 : 2.5A general, effective, and low-odor cocktail suitable for many sequences, especially those containing Trp.[6][9]
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5)A robust, "universal" cocktail for peptides with multiple sensitive residues including Arg(Pmc/Pbf), Trp, Met, and Cys.[3][6]
Reagent B TFA / Phenol / H₂O / TIS (88 : 5 : 5 : 2)A good general-purpose cocktail for protecting a variety of sensitive residues.[13]
Reagent H TFA / Phenol / Thioanisole / EDT / H₂O / DMS / NH₄I (81 : 5 : 5 : 2.5 : 3 : 2 : 1.5)Specifically designed to prevent methionine oxidation and reduce any pre-existing methionine sulfoxide.[15][16]
Issue 3: After deprotection and precipitation, my crude product is a sticky oil instead of a solid powder, and the yield is low.

Q: What's causing the poor precipitation, and how can I improve my product isolation?

A: This is a common issue related to the workup procedure. Incomplete removal of scavengers and their byproducts, or residual TFA, can lead to an oily product and poor recovery.

  • Causality: Scavengers like phenol and EDT, as well as their tert-butylated adducts, are often oily and can interfere with the precipitation of the peptide. Residual TFA can also keep the product in solution.

  • Solution: Optimize the Precipitation and Washing Protocol The goal is to thoroughly wash away the cleavage cocktail components while maximizing the precipitation of your peptide.

    Protocol 1: Optimized Peptide Precipitation and Wash

    • Cleavage & Filtration: After the cleavage reaction is complete (typically 1-4 hours), filter the resin and collect the TFA filtrate containing your peptide.[14][17]

    • Initial TFA Reduction (Optional): If your peptide is known to be highly soluble, you can reduce the volume of the TFA filtrate by ~50% under a gentle stream of nitrogen. Do not evaporate to dryness, as this can concentrate non-volatile byproducts.

    • Precipitation: In a separate centrifuge tube, cool a volume of diethyl ether (Et₂O) or methyl t-butyl ether (MTBE) that is at least 10 times the volume of your TFA filtrate.[17][18] Cold ether is crucial for efficient precipitation.[19]

    • Slow Addition: Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing.[17] You should see the peptide crash out of solution as a white precipitate.

    • Maximize Precipitation: Incubate the ether suspension at -20°C for at least 30-60 minutes.[17]

    • Pelleting: Centrifuge the suspension (e.g., 3000 rpm for 5 minutes) to form a solid pellet.[17][19]

    • Washing: Carefully decant the ether supernatant. Resuspend the peptide pellet in a fresh portion of cold ether, vortex thoroughly, and centrifuge again.

    • Repeat Washing: Repeat the washing step at least 3-4 times to ensure all scavengers and byproducts are removed.[19] The odor of TFA should be gone after the final wash.[19]

    • Drying: After the final decant, allow the residual ether to evaporate from the open tube overnight in a fume hood or use a vacuum desiccator to obtain the dry, crude peptide.[19]

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Analyze Crude Product (LC-MS) Check_Mass Unexpected Mass? (+56 Da, +16 Da, etc.) Start->Check_Mass Check_Purity Low Purity or Oily Product? Check_Mass->Check_Purity No Add_Scavengers Root Cause: Alkylation/Oxidation Solution: - Add appropriate scavenger(s) - Use a cleavage cocktail Check_Mass->Add_Scavengers Yes Check_Completion Incomplete Deprotection? Check_Purity->Check_Completion No Optimize_Workup Root Cause: Inefficient Precipitation Solution: - Use cold ether - Increase wash steps - Ensure sufficient volume Check_Purity->Optimize_Workup Yes Optimize_Reaction Root Cause: Insufficient Acid/Time Solution: - Increase TFA concentration - Extend reaction time - Ensure fresh reagents Check_Completion->Optimize_Reaction Yes End Purified Product Check_Completion->End No Add_Scavengers->Start Re-run Cleavage Optimize_Workup->Start Re-process Crude Optimize_Reaction->Start Re-run Cleavage

Caption: A logical workflow for troubleshooting common Boc deprotection issues.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of acid-catalyzed Boc deprotection? A1: The deprotection is an acid-catalyzed elimination reaction. The acid (TFA) first protonates the carbonyl oxygen of the Boc group.[1][2] This weakens the C-O bond, leading to the departure of the stable tert-butyl cation and the formation of a carbamic acid intermediate. This carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the desired free amine.[1][2][3]

Q2: Besides alkylation, what other side reactions should I be aware of? A2: Oxidation is a significant concern, particularly for Methionine and Tryptophan.[7][15] Methionine can be oxidized to methionine sulfoxide (+16 Da). While this can sometimes be reversed, it's best prevented by using reducing agents in the cleavage cocktail (like TIS or DMS) or by working under an inert atmosphere (e.g., nitrogen or argon).[14][15]

Q3: Can I use scavengers like TIS with Cysteine-containing peptides? I've heard they can reduce protecting groups. A3: Yes, this is an important consideration. Scavengers like TIS, TES, and thioanisole can act as reducing agents in the presence of strong acid and facilitate the removal of certain acid-labile Cys protecting groups (like Acm, Mob, and tBu).[20][21] This can be an advantage if you desire simultaneous deprotection. However, if you need to preserve the Cys protecting group for orthogonal ligation strategies, you must carefully select your scavenger, reaction time, and temperature.[20][21] In such cases, scavengers like EDT may be more appropriate, but with caution regarding potential side reactions with Trp.

Q4: How do I remove the TFA from my final product? A4: Your final peptide product will exist as a TFA salt.[22] For many applications, this is acceptable. If you require the free amine or a different salt form (e.g., acetate or hydrochloride), you will need to perform a salt exchange. This is typically done post-purification using one of these methods:

  • Ion-Exchange Chromatography: This is the most common and effective method. You can use a strong anion exchange resin charged with the desired counter-ion (e.g., acetate).[19]

  • Lyophilization from Dilute Acid: To exchange for HCl, the peptide can be dissolved in dilute HCl (e.g., 10-100 mM) and then lyophilized.[19]

  • RP-HPLC with Different Mobile Phase: The final purification step on RP-HPLC can be performed using a mobile phase containing a different acid, like acetic acid, to exchange the counter-ion.

Q5: Is it possible to perform Boc deprotection without strong acids like TFA? A5: While TFA is the most common reagent, several milder or alternative methods exist, though they may not be suitable for all substrates or for simultaneous cleavage from a resin. These include:

  • HCl in an organic solvent: 4M HCl in dioxane or ethyl acetate is a common alternative.[23][24]

  • Thermal Deprotection: In some cases, heating the Boc-protected compound, particularly in solvents like water or methanol, can induce thermal cleavage of the Boc group, avoiding the use of any acid.[23][25]

  • Lewis Acids: Reagents like ZnBr₂ can be used for selective deprotection under certain conditions.[1]

Always validate these alternative methods on a small scale, as their efficacy is highly substrate-dependent.

References

  • Post Cleavage Purification and Analysis of Peptides. AAPPTEC[Link]

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate[Link]

  • BOC Protection and Deprotection. J&K Scientific LLC[Link]

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry[Link]

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications[Link]

  • Cleavage of synthetic peptides.
  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable[Link]

  • How to do work-up of a BOC deprotection reaction by TFA? ResearchGate[Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry[Link]

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega[Link]

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. National Institutes of Health (NIH)[Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal[Link]

  • Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. PubMed[Link]

  • BOC deprotection. Hebei Boze Chemical Co.,Ltd.[Link]

  • Removal of Boc protecting group as workup? Reddit[Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH)[Link]

  • Reduction of cysteine-S-protecting groups by triisopropylsilane. ResearchGate[Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications[Link]

  • Thioanisole – Knowledge and References. Taylor & Francis[Link]

  • Reduction of cysteine-S-protecting groups by triisopropylsilane. National Institutes of Health (NIH)[Link]

  • TFA Deprotection. Scribd[Link]

  • Amine Protection / Deprotection. Fisher Scientific[Link]

  • What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? ResearchGate[Link]

  • Usage of Anisole in PMB deprotection using TFA? ResearchGate[Link]

  • Trialkylsilanes as for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. ResearchGate[Link]

  • General methods. The Royal Society of Chemistry[Link]

Sources

Validation & Comparative

A Researcher's Guide to Guanidinylation: A Comparative Analysis of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine and Leading Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the guanidinium group stands out for its profound impact on molecular recognition and biological activity. As the functional moiety of arginine, its positive charge at physiological pH is pivotal for establishing strong hydrogen bonds and electrostatic interactions with biological targets such as enzymes and receptors.[1] The strategic incorporation of a guanidinium group can significantly enhance the binding affinity and therapeutic efficacy of drug candidates.[1][2] This guide provides a comparative analysis of guanidinylating agents, focusing on the less common 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine and contrasting it with widely adopted, data-rich alternatives.

Profiling 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine: A Niche Reagent

1,3-Di-Boc-2-(2-hydroxyethyl)guanidine is a guanidinylating reagent featuring two tert-butoxycarbonyl (Boc) protecting groups and a hydroxyethyl functional group.[3][4] The Boc groups serve to moderate the high basicity of the guanidine core, allowing for controlled reactions under milder conditions.[2] The presence of the 2-hydroxyethyl group is a distinguishing feature, potentially influencing the reagent's solubility profile or offering a reactive handle for subsequent synthetic modifications.

Despite its interesting structure, this reagent is not widely cited in comparative synthetic literature, and several chemical suppliers have discontinued its production.[5][6] While its intended application is as a guanidinylation reagent, some sources also describe it as a synthetic antibiotic that inhibits bacterial protein synthesis, indicating a potential dual role in research.[5] Given the scarcity of performance data, its comparison with other agents is based on the general principles of Boc-protected guanidinylating reagents.

Key Properties:

  • Molecular Formula: C₁₃H₂₅N₃O₅[3]

  • Molecular Weight: 303.35 g/mol [3]

  • Appearance: Typically a powder[6]

  • Melting Point: 120-125 °C[6]

The Field's Leading Guanidinylating Agents: A Comparative Overview

The selection of a guanidinylating agent is dictated by the nucleophilicity of the amine substrate, steric hindrance, and desired reaction conditions. Several Boc-protected reagents have become staples in synthetic chemistry due to their reliability and versatility.[1]

N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)

Often considered the gold standard for its high reactivity, N,N'-Di-Boc-N''-triflylguanidine is a powerful electrophilic agent. The triflyl group is an excellent leaving group, rendering the central carbon highly susceptible to nucleophilic attack.[7]

  • Advantages:

    • Exceptional reactivity, enabling the guanidinylation of a broad range of primary and secondary amines, including less nucleophilic and sterically hindered ones.[7]

    • Reactions are typically fast and can be performed under mild conditions, often at room temperature.[8]

    • Well-suited for both solution-phase and solid-phase synthesis.[9][10]

  • Disadvantages:

    • High reactivity can sometimes lead to side reactions if not controlled properly.

    • The starting material, N,N'-di-Boc-guanidine, is required for its synthesis, which involves the use of highly reactive triflic anhydride.[9]

N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

This reagent is a stable, crystalline solid that offers a balance of reactivity and ease of handling, making it a popular choice for a wide array of applications.[2][11]

  • Advantages:

    • High stability and non-hygroscopic nature simplify storage and handling.

    • Provides high yields in the guanidinylation of primary and secondary amines.[12][13]

    • Reactions are generally clean, with pyrazole being the only major byproduct, which is easily removed.

  • Disadvantages:

    • Less reactive than Goodman's reagent, potentially requiring longer reaction times or heating for less reactive amines.[9]

N,N'-Di-Boc-thiourea (with Promoter)

N,N'-Di-Boc-thiourea is not a direct guanidinylating agent but serves as a stable precursor that can be activated in situ by a variety of promoters. This two-component approach offers significant flexibility.

  • Common Promoters and Their Features:

    • Mukaiyama's Reagent: Effective for a wide range of amines, including those that are sterically demanding.[9][14]

    • Cyanuric Chloride (TCT): An inexpensive and environmentally benign alternative to heavy-metal reagents like HgCl₂, providing high yields in a mild procedure.[15][16]

    • Iodine with TBHP: An iodine-catalyzed method that proceeds at room temperature, offering a metal-free activation pathway.[17]

  • Advantages:

    • Cost-effective and versatile, with the choice of promoter allowing for tunable reactivity.

    • The precursor, Di-Boc-thiourea, is a stable and readily available solid.[18]

  • Disadvantages:

    • Requires an additional activating agent and careful optimization of reaction conditions.

    • Some promoters or their byproducts may require specific purification strategies.

Performance Comparison: A Data-Driven Analysis

The following table summarizes the performance of these key guanidinylating agents based on available literature data. This allows for a direct comparison of their efficacy across different amine substrates.

ReagentSubstrate TypeYield (%)Reference
N,N'-Di-Boc-N''-triflylguanidine Unhindered, primary amines>90%[1]
Benzylamine95%[1]
Secondary aminesHigh[1]
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine 4-Bromophenethylamine72%[12][13]
N,N'-Di-Boc-thiourea + Iodine/TBHP Phenylamine85%[17]
4-Methoxyphenylamine82%[17]
2-Methylphenylamine85%[17]
2-Bromophenylamine98%[17]
N,N'-Di-Boc-thiourea + TCT Various aminesup to 95%[15]

Mechanistic Insight and Workflow Visualization

The guanidinylation of a primary amine with a Boc-protected reagent generally proceeds through a nucleophilic attack of the amine on the electrophilic carbon of the guanidinylating agent, followed by the departure of the leaving group.

Guanidinylation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amine R-NH₂ (Amine) Intermediate R-NH₂⁺-C(NH-Boc)₂(LG)⁻ (Tetrahedral Intermediate) Amine->Intermediate Nucleophilic Attack Guan_Agent Boc-N=C(NH-Boc)-LG (Guanidinylating Agent) Guan_Agent->Intermediate Product R-NH-C(=NBoc)-NHBoc (Protected Guanidine) Intermediate->Product Elimination Leaving_Group H-LG (Leaving Group) Intermediate->Leaving_Group

Caption: Generalized mechanism of amine guanidinylation.

A typical experimental workflow involves the reaction of the amine with the guanidinylating agent, followed by workup and purification to isolate the desired protected guanidine product.

Experimental_Workflow Start Dissolve Amine and Guanidinylating Agent in Solvent Reaction Stir at Room Temperature (Monitor by TLC) Start->Reaction Quench Quench Reaction (e.g., add water) Reaction->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Concentrate Concentrate Under Reduced Pressure Dry->Concentrate Purify Purify by Flash Column Chromatography Concentrate->Purify End Obtain Pure Protected Guanidine Purify->End

Caption: Standard workflow for a guanidinylation reaction.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common guanidinylation reactions.

Protocol 1: Guanidinylation using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

This protocol is adapted from a procedure for the guanidinylation of phenethylamine derivatives and is broadly applicable to many primary amines.[12][13]

Materials:

  • Primary amine

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Procedure:

  • In a round-bottomed flask, dissolve the primary amine (1.0 mmol) and N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 mmol) in anhydrous THF (approximately 1.7 mL).[12]

  • Stir the solution at room temperature for 24 hours.[1][12]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexane (e.g., 1:3).[1][13]

  • Once the starting amine is consumed, concentrate the reaction mixture under reduced pressure to remove the THF.[12]

  • Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 0:100 and gradually increasing to 10:90) to isolate the pure N,N'-di-Boc-protected guanidine.[1][12]

Protocol 2: Iodine-Catalyzed Guanidinylation using N,N'-Di-Boc-thiourea

This protocol provides a mild, metal-free method for the activation of N,N'-Di-Boc-thiourea.[17]

Materials:

  • Primary amine

  • N,N'-Di-Boc-thiourea

  • Toluene (PhMe)

  • Iodine (I₂)

  • 70% aqueous tert-Butyl hydroperoxide (TBHP)

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of N,N'-Di-Boc-thiourea (0.24 mmol) in toluene (2 mL) at room temperature, add the amine (0.2 mmol), iodine (0.02 mmol), and 70% aqueous TBHP (0.3 mmol) sequentially.[17]

  • Stir the solution at room temperature. The reaction time can vary from 30 minutes to 12 hours depending on the amine's reactivity.[17]

  • Monitor the consumption of the amine by TLC, using ninhydrin to visualize the amine spot.[17]

  • Upon completion, dilute the reaction mixture with DCM (50 mL).[17]

  • Wash the organic phase with water (10 mL) and then dry it over anhydrous sodium sulfate.[17]

  • Filter and concentrate the organic phase under reduced pressure.[17]

  • Purify the resulting residue by column chromatography on silica gel (e.g., using a 1:9 mixture of ethyl acetate/petroleum ether) to yield the desired product.[17]

Conclusion and Recommendations

The synthesis of guanidine-containing molecules is a cornerstone of modern medicinal chemistry. While 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine presents an interesting, functionalized structure, its limited availability and the scarcity of performance data make it a niche choice for specialized applications.

For researchers seeking reliable and well-documented methods, the choice of guanidinylating agent should be guided by the specific requirements of the synthesis:

  • For maximum reactivity and challenging substrates, including hindered or electron-deficient amines, N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent) is the premier choice.[7]

  • For routine guanidinylation of standard primary and secondary amines, N,N'-Di-Boc-1H-pyrazole-1-carboxamidine offers an excellent balance of reactivity, stability, and ease of use, resulting in high yields and clean reactions.[2]

  • For a cost-effective and flexible approach, the use of N,N'-Di-Boc-thiourea with a suitable promoter (such as TCT or iodine) provides a highly adaptable system that can be tailored to the specific needs of the reaction, often with excellent environmental credentials.[15][17]

By understanding the relative strengths and weaknesses of these reagents, researchers can select the optimal tool to efficiently construct the guanidinium motif, accelerating the discovery and development of new therapeutic agents.

References

  • A Comparative Guide to Guanidinylation Reagents: N-Cyano-N,O-dimethylisourea vs. N,N'-Di-Boc-N''-triflylguanidine - Benchchem.
  • A Comparative Analysis of Guanidination Protocols for Researchers - Benchchem.
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  • What is N,N'-Di-Boc-1H-pyrazole-1-carboxamidine? - ChemicalBook.
  • Buy N,N'-Di-Boc-thiourea (EVT-337940) - EvitaChem.
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  • Guanylation of Amines by Bis(tert-butoxycarbonyl)thiopseudourea, Polymer-Bound.
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  • N,N′-Bis-tert-butoxycarbonylthiourea | 145013-05-4 - ChemicalBook.
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Sources

A Senior Application Scientist's Guide to Amine Guanidinylation: Evaluating Alternatives to 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of the Guanidinium Moiety

In the landscape of medicinal chemistry and drug development, the guanidinium group, the functional core of the amino acid arginine, holds a place of prominence. Its ability to remain protonated under physiological conditions allows it to engage in critical hydrogen bonding and electrostatic interactions with biological targets like receptors and enzymes.[1] This unique characteristic makes the strategic introduction of a guanidinium group—a process known as guanidinylation—a powerful tool for enhancing the binding affinity and biological activity of therapeutic candidates.[1][2]

For years, reagents like 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine have served as reliable tools for this transformation.[3] However, the quest for improved efficiency, milder reaction conditions, and broader substrate scope has driven the development of a diverse arsenal of alternative guanidinylating agents. This guide provides an in-depth, objective comparison of the performance of these alternatives, supported by experimental data, to empower researchers in selecting the optimal reagent for their specific synthetic challenges.

The Landscape of Modern Guanidinylation Reagents

The choice of a guanidinylating reagent is a critical decision, contingent on the substrate's nature, the desired reaction conditions, and the overall synthetic strategy.[4] Generally, the synthesis involves the reaction of an amine with an activated and protected guanidine precursor, followed by deprotection to yield the free guanidine.[2] This approach mitigates challenges related to the high basicity and reactivity of the unprotected guanidine group. The following sections explore the most significant classes of alternative reagents.

The Triflylguanidines: A Leap in Reactivity

Among the most potent alternatives are the N,N'-diprotected-N''-triflylguanidines. The trifluoromethylsulfonyl (triflyl) group is an exceptionally powerful electron-withdrawing group, rendering the guanidine carbon highly electrophilic and susceptible to nucleophilic attack.[5][6]

Key Reagent: N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)

This reagent stands out for its high reactivity, enabling the efficient guanidinylation of a wide array of primary and secondary aliphatic and aromatic amines under remarkably mild conditions.[7][8] Reactions are typically rapid, often completing within an hour at room temperature, and can be performed in various solvents like dichloromethane, acetonitrile, or DMSO.[5] Its high reactivity also makes it suitable for solid-phase peptide synthesis, for instance, in the conversion of an ornithine residue to an arginine residue within a peptide sequence.[5][6]

Mechanism of Action: The reaction proceeds via nucleophilic attack of the amine on the electron-deficient carbon of the triflylguanidine, with the triflyl group acting as an excellent leaving group.

Reaction Pathway for Triflylguanidine Reagents

Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Triflylguanidine N,N'-Di-Boc-N''-triflylguanidine Triflylguanidine->Intermediate Product N,N'-Di-Boc-Protected Guanidine Intermediate->Product Leaving Group Departure Triflate TfO⁻ Intermediate->Triflate

Caption: Nucleophilic attack of an amine on N,N'-Di-Boc-N''-triflylguanidine.

Pyrazole-Based Reagents: Versatility and Stability

N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is another widely employed guanidinylating agent, valued for its stability and ease of handling.[9][10][11] It reacts effectively with primary and secondary amines to furnish the corresponding protected guanidines. While generally less reactive than triflylguanidines, its reactions proceed cleanly, often requiring slightly longer reaction times or gentle heating.

This reagent has proven its utility in the synthesis of complex natural products, such as the bicyclic guanidine alkaloid (+)-monanchorin.[9][10] The reaction involves the displacement of the pyrazole moiety by the amine nucleophile.

Activated Thioureas: A Classic Reimagined

Thiourea derivatives have long been precursors for guanidine synthesis. Modern methods involve the activation of N,N'-diprotected thioureas to facilitate the reaction with amines.

Common Precursor: N,N'-Di-Boc-thiourea

This stable precursor can be activated by various reagents to generate a reactive species for guanidinylation.

  • Heavy Metal Activation: Traditionally, mercury(II) chloride (HgCl₂) was used for activation. However, due to the toxicity of mercury, this method is now largely obsolete.[12][13]

  • Cyanuric Chloride (TCT): A more environmentally benign alternative to heavy metals, TCT provides an efficient route for the guanylation of amines with di-Boc-thiourea, offering comparable reactivity and yields without the hazardous waste.[1][12]

  • Mukaiyama's Reagent: 2-Chloro-1-methylpyridinium iodide (Mukaiyama's reagent) is another effective coupling agent for promoting the reaction between di-Boc-thiourea and a range of amines, including resin-bound amines, under mild conditions.[13]

S-Methylisothioureas: Tailorable Reactivity

N,N'-diprotected-S-methylisothioureas are another important class of reagents. The reactivity can be tuned by altering the protecting groups on the nitrogen atoms. For instance, N,N′-bis(ortho-chloro-Cbz)-S-methylisothiourea and its ortho-bromo counterpart have been shown to be superior to the standard Boc- and Cbz-protected variants.[12][14] The addition of a catalytic amount of DMAP can further accelerate these reactions.[12]

Catalytic Approaches: The Atom-Economical Frontier

In a push towards more sustainable and efficient synthesis, catalytic methods for guanidinylation have gained significant attention.[15] A prominent approach involves the catalytic addition of amines to carbodiimides.[16][17] This method is atom-economical and has been successfully applied using catalysts based on transition metals, main-group metals, and rare-earth metals.[15][17]

Performance Comparison: A Data-Driven Overview

The selection of an appropriate guanidinylation reagent is best guided by a direct comparison of their performance across various substrates. The following table summarizes the key characteristics of the benchmark reagent and its leading alternatives.

Reagent ClassRepresentative ReagentTypical SubstratesReaction ConditionsYieldsKey AdvantagesDisadvantages
Benchmark 1,3-Di-Boc-2-(2-hydroxyethyl)guanidinePrimary AminesRoom Temp to Mild HeatGoodCommercially available, reliable for certain substrates.Limited scope, can be sluggish.
Triflylguanidines N,N'-Di-Boc-N''-triflylguanidinePrimary, Secondary, Aromatic AminesRoom Temp, 1-4h>90%[1]High reactivity, broad scope, mild conditions, solid-phase compatible.[5][18]Higher cost, moisture sensitive.
Pyrazole-based N,N'-Di-Boc-1H-pyrazole-1-carboxamidinePrimary, Secondary AminesRoom Temp, 5-24h70-95%[19]Stable, easy to handle, good yields.Slower reaction times compared to triflylguanidines.
Activated Thioureas N,N'-Di-Boc-thiourea + TCTPrimary AminesRoom TempHigh[1]Avoids heavy metals, good yields.Requires an activating agent.
S-Methylisothioureas N,N'-bis(o-Cl-Cbz)-S-methylisothioureaPrimary AminesRoom Temp, DMAP cat.High[12]Tunable reactivity, high yields.Multi-step synthesis of the reagent may be required.
Carbodiimides Various + CatalystAromatic, Secondary AminesMild HeatGood-ExcellentAtom-economical, catalytic.[17]Requires a specific catalyst, optimization may be needed.

Experimental Protocols: Practical Guidance for Key Methodologies

To ensure reproducibility, this section provides detailed, step-by-step methodologies for two of the most effective and commonly used alternative guanidinylation procedures.

General Experimental Workflow for Amine Guanidinylation

Start Dissolve Amine Substrate in Anhydrous Solvent AddReagent Add Guanidinylating Reagent (e.g., Triflylguanidine or Pyrazole-based) Start->AddReagent Reaction Stir at Specified Temperature (Monitor by TLC/LC-MS) AddReagent->Reaction Workup Aqueous Workup (Quench, Extract with Organic Solvent) Reaction->Workup Purify Purify Crude Product (Column Chromatography) Workup->Purify Product Isolated N,N'-Di-Boc-Protected Guanidine Purify->Product

Caption: A generalized workflow for the synthesis of protected guanidines.

Protocol 1: Guanidinylation using N,N'-Di-Boc-N''-triflylguanidine

This protocol is adapted from procedures described by Goodman and coworkers.[5][8]

  • Preparation: In a flame-dried, round-bottomed flask under an inert atmosphere (Argon or Nitrogen), dissolve the primary or secondary amine substrate (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Reagent Addition: Add N,N'-Di-Boc-N''-triflylguanidine (1.05 eq.) to the stirred solution at room temperature. For less reactive amines, the addition of a non-nucleophilic base such as triethylamine (1.1 eq.) can be beneficial.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 1-4 hours).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2x) and brine (1x).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N,N'-di-Boc-protected guanidine.

Protocol 2: Guanidinylation using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

This protocol is based on established methods for using pyrazole-based reagents.[19]

  • Preparation: Dissolve the amine substrate (1.0 eq.) and N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq.) in anhydrous tetrahydrofuran (THF) or chloroform (CHCl₃) in a round-bottomed flask.

  • Reaction: Stir the solution at room temperature. For less nucleophilic or sterically hindered amines, the reaction may be gently heated to 40-50 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS over a period of 5 to 24 hours.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Isolation and Purification: Dilute the residue with a solvent mixture suitable for chromatography (e.g., hexane/ethyl acetate). Directly apply the mixture to a silica gel column and purify by flash chromatography to separate the product from unreacted starting material and the pyrazole byproduct.

Conclusion and Future Outlook

While 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine remains a useful reagent, the modern synthetic chemist has a broad and powerful array of alternatives at their disposal. For general-purpose, high-efficiency guanidinylation of diverse amines, N,N'-Di-Boc-N''-triflylguanidine stands out as a superior choice due to its high reactivity and mild reaction conditions.[7] For applications where stability and ease of handling are paramount, N,N'-Di-Boc-1H-pyrazole-1-carboxamidine offers a robust and reliable option.

The development of environmentally friendlier activation methods for thioureas, such as the use of TCT, and the continued exploration of catalytic, atom-economical processes represent the future direction of this field.[12][17] By carefully considering the comparative data and protocols presented in this guide, researchers can select the most effective and efficient strategy to incorporate the vital guanidinium motif into their molecules, accelerating the pace of discovery in drug development and chemical biology.

References

  • Trifluoroacetyl as an orthogonal protecting group for guanidines.PubMed.
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  • A Comparative Guide to Guanidinylation Reagents: N-Cyano-N,O-dimethylisourea vs. N,N'-Di-Boc-N''-triflylguanidine.Benchchem.
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  • Synthesis of Guanidines and Some of Their Biological Applications.ResearchGate.
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  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products.PubMed Central.
  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases.The Journal of Organic Chemistry.
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  • What is N,N'-Di-Boc-1H-pyrazole-1-carboxamidine?ChemicalBook.
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  • 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine | CAS 215050-11-6.Santa Cruz Biotechnology.
  • N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine.PubChem.
  • N,N′-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine.TCI Chemicals.
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A Senior Application Scientist's Guide to Mass Spectrometry for the Characterization of Guanidinylated Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of protein and peptide characterization, mass spectrometry (MS) stands as a cornerstone technology, prized for its sensitivity and structural elucidation capabilities.[1][2] However, the inherent chemical properties of peptides can pose analytical challenges. Guanidination, a targeted chemical modification, has emerged as a powerful strategy to overcome some of these hurdles, significantly enhancing the quality and interpretability of mass spectrometric data.

This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of guanidinylated compounds. Moving beyond a simple listing of methods, we will explore the causal chemical principles, compare and contrast analytical outcomes with supporting data, and provide field-proven protocols to empower your research.

The "Why" of Guanidination: Enhancing Signal and Simplifying Spectra

Guanidination is a chemical derivatization that converts the primary amine of lysine's ε-amino group into a more basic homoarginine residue.[3] This seemingly simple conversion has profound and beneficial effects on mass spectrometric analysis for two primary reasons, collectively known as the "arginine effect".[4]

  • Enhanced Ionization Efficiency: The guanidinium group of arginine and its analog, homoarginine, has a significantly higher proton affinity (pKa ≈ 12.5) than the primary amine of lysine (pKa ≈ 10.5).[4] This increased basicity ensures the residue readily captures and retains a proton, leading to a fixed positive charge. In positive-ion mode MS, particularly Matrix-Assisted Laser Desorption/Ionization (MALDI), this results in a dramatic increase in signal intensity for formerly lysine-containing peptides, with enhancements reported to be 5- to 15-fold.[4][5] This boost in signal can be the difference between detecting and missing a low-abundance peptide.

  • Directed and Simplified Fragmentation: In tandem mass spectrometry (MS/MS), the location of the charge on a peptide influences how it breaks apart. The highly basic guanidinium group effectively sequesters the proton, discouraging it from moving along the peptide backbone (a "mobile proton"). In Collision-Induced Dissociation (CID), this charge localization promotes more predictable fragmentation patterns, often favoring the generation of specific ion series (e.g., y-ions), which simplifies spectral interpretation and increases confidence in peptide identification.

Common Guanidinating Reagents

The choice of reagent is critical for reaction efficiency and specificity.

ReagentCommon NameMass Shift (Monoisotopic)Key Characteristics
O-methylisourea hemisulfate OMIU+42.0218 DaThe most common and cost-effective reagent. The reaction requires alkaline conditions (pH 10.5-11.0) and can be slow.[6] The hemisulfate salt can interfere with MALDI-MS, often necessitating a desalting step.[4]
1H-Pyrazole-1-carboxamidine hydrochloride HPCA+42.0218 DaOffers high reactivity and specificity for primary amines. Can be used under milder conditions than OMIU.
O-methylisourea-freebase Freebase OMIU+42.0218 DaA modified preparation of OMIU where interfering sulfate salts are removed prior to the reaction.[4][7] This allows for direct analysis by MALDI-TOF MS without a desalting step, improving throughput.[4][7]

Comparative Analysis of Mass Spectrometric Techniques

The benefits of guanidination are realized through the careful selection of MS instrumentation and methodology. The optimal approach depends on the sample's complexity and the analytical goal.

Ionization Sources: MALDI vs. ESI
  • MALDI (Matrix-Assisted Laser Desorption/Ionization): MALDI-TOF MS is an excellent tool for analyzing relatively simple peptide mixtures, such as in-gel digests of purified proteins.[4] Guanidination is particularly advantageous here, as it significantly boosts the signal of lysine-terminated peptides, which are often suppressed compared to arginine-terminated ones.[4][8] The use of O-methylisourea-freebase reagent can eliminate the need for post-reaction desalting, streamlining the workflow for high-throughput applications like protein identification from 2D gels.[4][7]

  • ESI (Electrospray Ionization): ESI is the ionization method of choice for complex samples coupled with liquid chromatography (LC-MS). Guanidination increases the charge state of peptides and enhances their ionization efficiency in ESI as well.[9] This leads to improved sequence coverage in bottom-up proteomics experiments.[9]

Fragmentation Methods: A Head-to-Head Comparison

The most critical choice in characterizing guanidinylated peptides is the fragmentation method. The fixed charge on the homoarginine residue dramatically influences fragmentation pathways.

  • Collision-Induced Dissociation (CID) & Higher-Energy C-trap Dissociation (HCD):

    • Mechanism: These are "slow heating" methods where precursor ions are fragmented by collision with an inert gas.[10] Fragmentation typically occurs at the weakest bonds, primarily the peptide amides, generating b- and y-type fragment ions.[11]

    • Effect of Guanidination: The fixed positive charge on homoarginine directs fragmentation, leading to charge-remote fragmentation. This often results in spectra dominated by a single, highly complete ion series (typically y-ions), which simplifies de novo sequencing and database searching.

    • Best For: Routine peptide identification, de novo sequencing of simple peptides. HCD, available on Orbitrap instruments, provides high-resolution fragment ion spectra, further increasing confidence.[12]

  • Electron-Transfer Dissociation (ETD) & Electron-Capture Dissociation (ECD):

    • Mechanism: These are non-ergodic fragmentation methods that involve transferring an electron to a multiply charged precursor ion.[10] This induces fragmentation by a different mechanism that cleaves the N-Cα bond along the peptide backbone, producing c- and z-type ions.[10][11]

    • Effect of Guanidination: ETD is less dependent on proton mobility and is particularly effective for fragmenting larger, more highly charged peptides.[12][13] Crucially, ETD tends to preserve labile post-translational modifications (PTMs) that are often lost during CID/HCD. Guanidination has been shown to aid ETD fragmentation by increasing the intensity of the N-terminal c-ion series.[8]

    • Best For: Characterizing large peptides, localizing labile PTMs, and obtaining complementary fragmentation data to CID/HCD for comprehensive sequence coverage.

Comparative Data Summary
Fragmentation MethodPrimary Ion TypesInfluence of GuanidinationStrengthsWeaknesses
CID / HCD b, yPromotes charge-remote fragmentation, often yielding dominant y-ion series. Simplifies spectra.Robust, fast, excellent for routine peptide ID. HCD offers high mass accuracy.[12]Can lead to loss of labile PTMs. May provide incomplete fragmentation for certain sequences.
ETD / ECD c, zIncreases precursor charge state, improving ETD efficiency. Can enhance c-ion series.[8]Preserves labile PTMs. Excellent for larger, highly charged peptides. Provides complementary sequence information.[13]Slower scan speed than CID/HCD.[10] Generally requires precursor ions with charge state ≥2+.

Experimental Workflows & Protocols

Trustworthy data begins with a robust and validated protocol. The following sections provide step-by-step methodologies for guanidination and subsequent LC-MS/MS analysis.

Diagram: Guanidination & Sample Preparation Workflow

G cluster_0 Protein Sample Preparation cluster_1 Guanidination Reaction cluster_2 Sample Cleanup cluster_3 Mass Spectrometry p1 Protein Solubilization (e.g., 8M Urea) p2 Reduction (e.g., DTT) p1->p2 p3 Alkylation (e.g., Iodoacetamide) p2->p3 p4 Enzymatic Digestion (e.g., Trypsin) p3->p4 g1 Adjust pH to 10.5-11.0 (e.g., NH4OH) p4->g1 g2 Add Guanidinating Reagent (e.g., O-methylisourea) g1->g2 g3 Incubate (e.g., 37°C for 60 min) g2->g3 g4 Quench Reaction (e.g., Acidify with TFA) g3->g4 c1 Desalting (e.g., C18 StageTip) g4->c1 c2 Dry Down Sample c1->c2 c3 Reconstitute in LC-MS Buffer c2->c3 LC-MS/MS Analysis LC-MS/MS Analysis c3->LC-MS/MS Analysis

Caption: Workflow for preparing a protein digest for MS analysis via guanidination.

Protocol 1: In-Solution Guanidination of Tryptic Peptides

This protocol is adapted for a typical protein digest sample of 10-50 µg.

  • Initial Sample State: Start with lyophilized tryptic peptides. Reconstitute in 20 µL of water.

  • Reagent Preparation: Prepare a fresh solution of 0.5 M O-methylisourea hemisulfate in water.

  • pH Adjustment: Add 20 µL of 7 M ammonium hydroxide to the peptide solution to raise the pH to >10.5.

  • Reaction Initiation: Add 8 µL of the 0.5 M O-methylisourea solution to the peptide mixture. Vortex briefly.

  • Incubation: Incubate the reaction at 37°C for 60 minutes. For complete conversion, longer incubation times can be tested, but optimization is key to prevent side reactions.[14]

  • Reaction Quenching: Stop the reaction by acidifying the sample with 2 µL of trifluoroacetic acid (TFA).

  • Self-Validation/QC: Before proceeding, it is advisable to analyze 1% of the sample via MALDI-TOF MS to check for the mass shift (+42.02 Da) on known lysine-containing peptides, confirming reaction completion.

  • Sample Cleanup: Desalt the entire sample using a C18 solid-phase extraction (SPE) tip (e.g., a StageTip) to remove excess reagents and salts, which is crucial for subsequent ESI-MS analysis.[15]

  • Final Preparation: Elute the peptides from the C18 tip, dry them in a vacuum centrifuge, and reconstitute in a suitable buffer for LC-MS analysis (e.g., 0.1% formic acid in water).

Diagram: LC-MS/MS Analysis Workflow for Guanidinylated Peptides

G cluster_frag Fragmentation Decision start Reconstituted Peptide Sample lc Nano-LC Separation (Reversed-Phase C18) start->lc ms1 MS1 Survey Scan (e.g., Orbitrap) lc->ms1 select Precursor Ion Selection (Top N Intensity) ms1->select decide Charge State > 2+ AND Labile PTM Suspected? select->decide hcd HCD Fragmentation decide->hcd No etd ETD Fragmentation decide->etd Yes ms2 MS2 Fragment Ion Analysis (Ion Trap or Orbitrap) hcd->ms2 etd->ms2 data Data Analysis (Database Search, e.g., Mascot, Sequest) ms2->data report Peptide/Protein Identification & Characterization data->report

Caption: Decision-tree workflow for LC-MS/MS analysis of modified peptides.

Protocol 2: LC-MS/MS Method for Guanidinylated Peptides

This protocol assumes the use of a hybrid ion trap-Orbitrap mass spectrometer.

  • Chromatography:

    • Trap Column: Load the sample onto a C18 trap column (e.g., 0.3 x 5 mm).[16]

    • Analytical Column: Separate peptides using a C18 analytical column (e.g., 75 µm ID x 250 mm).[16]

    • Gradient: Use a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in 80% acetonitrile). A typical gradient runs from 2% to 40% B over 60-90 minutes.[16]

  • Mass Spectrometry (Data-Dependent Acquisition):

    • MS1 Scan: Acquire a full MS1 survey scan in the Orbitrap at high resolution (e.g., 120,000) over an m/z range of 350-1500.

    • Precursor Selection: Select the top 15-20 most intense precursor ions from the MS1 scan for fragmentation.[13]

    • Fragmentation (Decision Tree Approach):

      • If the precursor charge state is 2+, perform HCD with a normalized collision energy of ~30%.[17] Analyze fragments in the Orbitrap or ion trap.

      • If the precursor charge state is 3+ or higher, perform ETD.[12] This prioritizes the fragmentation of larger peptides where ETD is most effective.

    • Dynamic Exclusion: Enable dynamic exclusion for 30-45 seconds to prevent repeated fragmentation of the most abundant peptides.[17]

  • Data Analysis:

    • Search the resulting spectra against a relevant protein database using a search engine like Sequest, Mascot, or MaxQuant.

    • Crucially, specify the guanidination of lysine (+42.0218 Da) as a fixed modification and other expected modifications (e.g., carbamidomethylation of cysteine) in the search parameters.

Conclusion: An Indispensable Tool for In-Depth Analysis

Guanidination is more than a simple derivatization technique; it is a strategic tool that fundamentally enhances the mass spectrometric analysis of proteins and peptides. By increasing ionization efficiency and directing fragmentation, it enables researchers to achieve greater sequence coverage, improve the detection of low-abundance species, and simplify the interpretation of complex tandem mass spectra.[5][8][9] The combination of guanidination with a multi-modal fragmentation approach (CID/HCD and ETD) provides a comprehensive toolkit for tackling challenging analytical questions in proteomics, from routine protein identification to the in-depth characterization of post-translational modifications. By understanding the chemical principles and carefully selecting the analytical methodology, researchers can fully leverage the power of this technique to advance their scientific discoveries.

References

  • Brancia, F. L., Oliver, S. G., & Gaskell, S. J. (2000). Improved matrix-assisted laser desorption/ionization mass spectrometric analysis of tryptic hydrolysates of proteins following guanidination of lysine-containing peptides. Rapid communications in mass spectrometry, 14(21), 2070–2073. [Link]

  • Pak, H. M., & Kaltashov, I. A. (2014). Guanidination of tryptic peptides without desalting for matrix-assisted laser desorption/ionization-time-of-flight mass spectrometry analysis. Analytical chemistry, 85(19), 9408–9415. [Link]

  • Hao, P., Adav, S. S., Gallart-Palau, X., Sze, S. K. (2019). Comprehensive Analysis of Protein N-Terminome by Guanidination of Terminal Amines. Analytical Chemistry, 91(24), 15838-15846. [Link]

  • Bennike, T. B., Lauridsen, K. B., O'Hanlon, D., Birkelund, S., Stensballe, A. (2013). Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions. Journal of proteomics, 81, 143–150. [Link]

  • Beardsley, R. L., & Reilly, J. P. (2002). Optimization of guanidination procedures for MALDI mass mapping. Analytical chemistry, 74(8), 1884–1890. [Link]

  • Swaney, D. L., McAlister, G. C., & Coon, J. J. (2010). ETD outperforms CID and HCD in the analysis of the ubiquitylated proteome. Journal of proteome research, 9(3), 1169–1176. [Link]

  • Michalski, A., Damoc, E., Lange, O., Denisov, E., Nolting, D., Müller, M., Viner, R., Schwartz, J., Remes, P., Belford, M., Dunyach, J. J., Watson, M., Laukien, F., Makarov, A. (2011). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of proteome research, 10(2), 549–558. [Link]

  • Goldspink, D. A., et al. (2020). Organoid Sample Preparation and Extraction for LC-MS Peptidomics. STAR protocols, 1(3), 100181. [Link]

  • Angel, T. E., et al. (2012). Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods. Journal of the American Society for Mass Spectrometry, 23(1), 127–139. [Link]

  • Syka, J. E., Coon, J. J., Schroeder, M. J., Shabanowitz, J., & Hunt, D. F. (2004). Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry. Proceedings of the National Academy of Sciences of the United States of America, 101(26), 9528–9533. [Link]

Sources

A Comparative Guide to Guanidinylation Reagents: 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine vs. Triflyl-guanidine Reagents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of the guanidinium group is a pivotal transformation in the synthesis of a diverse array of biologically active molecules, from pharmaceuticals to molecular probes.[1] The choice of the guanidinylating agent is critical, directly impacting reaction efficiency, substrate scope, and the overall synthetic strategy. This guide provides an in-depth, objective comparison of two classes of Boc-protected guanidinylating reagents: the highly reactive N,N'-Di-Boc-N''-triflylguanidine and the functionally distinct 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine.

At a Glance: Key Differences

FeatureN,N'-Di-Boc-N''-triflylguanidine1,3-Di-Boc-2-(2-hydroxyethyl)guanidine
Reactivity Very highModerate (inferred)
Leaving Group Triflate (excellent)Likely an amine or related species
Substrate Scope Broad: primary & secondary aliphatic and aromatic aminesLikely more selective for primary amines
Reaction Conditions Mild, often room temperatureLikely requires heating or longer reaction times
Key Advantage Rapid and efficient guanidinylation of diverse aminesIncorporation of a functional handle (hydroxyethyl group)
Primary Application General guanidinylationSynthesis of functionalized guanidines

Introduction to Guanidinylation and the Role of Protecting Groups

The guanidinium group, with its high basicity (pKa of the conjugate acid ~13.5) and ability to form multiple hydrogen bonds, is a key pharmacophore in numerous natural products and synthetic drugs.[2] However, its inherent nucleophilicity and basicity necessitate the use of protecting groups during multi-step synthesis to prevent unwanted side reactions.[3] The tert-butoxycarbonyl (Boc) group is a widely used protecting group for guanidines due to its stability under a range of reaction conditions and its facile removal under acidic conditions.[4]

This guide focuses on two distinct Boc-protected reagents, highlighting their mechanistic differences and guiding the researcher in selecting the optimal tool for their specific synthetic challenge.

N,N'-Di-Boc-N''-triflylguanidine: The Powerhouse of Guanidinylation

N,N'-Di-Boc-N''-triflylguanidine, often referred to as Goodman's reagent, is a highly effective and versatile electrophilic guanidinylating agent.[2] Its exceptional reactivity stems from the presence of the trifluoromethylsulfonyl (triflyl) group, an outstanding leaving group that renders the central guanidine carbon highly susceptible to nucleophilic attack.[2]

Mechanism of Action

The guanidinylation reaction with N,N'-Di-Boc-N''-triflylguanidine proceeds through a straightforward nucleophilic substitution mechanism. The amine substrate attacks the electrophilic carbon of the reagent, leading to the displacement of the triflate anion and the formation of the N,N'-di-Boc-protected guanidine.

Caption: Guanidinylation using N,N'-Di-Boc-N''-triflylguanidine.

Performance and Substrate Scope

This reagent exhibits high reactivity towards a broad spectrum of amines, including:

  • Primary aliphatic amines: React rapidly, often at room temperature.[5]

  • Secondary aliphatic amines: Generally react well, though may require slightly longer reaction times or the addition of a non-nucleophilic base like triethylamine.[6]

  • Aromatic amines: Both electron-rich and electron-deficient anilines can be guanidinylated, although harsher conditions or longer reaction times may be necessary for less nucleophilic substrates.[6]

The reactions are typically fast, clean, and high-yielding, making N,N'-Di-Boc-N''-triflylguanidine a reagent of choice for many synthetic applications.[5]

Experimental Protocol: Guanidinylation of a Primary Amine

This protocol is a general procedure for the efficient guanidinylation of primary amines in solution.[5]

Materials:

  • Primary amine

  • N,N'-Di-Boc-N''-triflylguanidine

  • Anhydrous Dichloromethane (CH₂)

  • Triethylamine (optional, for less reactive amines)[5]

  • 2 M Aqueous Sodium Bisulfate

  • Saturated Sodium Bicarbonate

Procedure:

  • In an oven-dried round-bottomed flask, dissolve the primary amine (1.0 eq) in anhydrous dichloromethane.

  • Add N,N'-Di-Boc-N''-triflylguanidine (1.05 eq). For less reactive amines, triethylamine (1.1 eq) can be added.[5]

  • Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 30 minutes to a few hours.[5]

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 2 M aqueous sodium bisulfate and saturated sodium bicarbonate.

  • Extract the aqueous layers with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N,N'-di-Boc-protected guanidine.

1,3-Di-Boc-2-(2-hydroxyethyl)guanidine: A Reagent for Functionalized Guanidines

In contrast to the high reactivity of triflyl-guanidines, 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine offers a different synthetic utility. While direct comparative performance data is limited, its structure suggests a milder reactivity profile and a primary application in introducing a guanidine moiety with a pendant hydroxyl group. This hydroxyl group can serve as a handle for further synthetic modifications, enhancing solubility or providing a point of attachment for other molecular fragments.[2]

Inferred Reactivity and Mechanism

The absence of a highly activated leaving group like triflate suggests that 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine is a less potent guanidinylating agent. The reaction likely proceeds through the displacement of the 2-hydroxyethylamine moiety. This would require more forcing conditions, such as elevated temperatures or longer reaction times, compared to reactions with N,N'-Di-Boc-N''-triflylguanidine.

Caption: Postulated mechanism for guanidinylation using 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine.

Synthesis of N,N'-Diprotected-(2-hydroxyethyl)-guanidine

Materials:

  • N,N'-Bis-benzyloxycarbonyl-S-methyl-isothiourea

  • Ethanolamine

  • Triethylamine

  • Acetonitrile

Procedure:

  • To a solution of N,N'-Bis-benzyloxycarbonyl-S-methyl-isothiourea (1 eq) in acetonitrile, add triethylamine (1.5 eq).

  • Add ethanolamine (1.2 eq) dropwise to the mixture with stirring.

  • Allow the reaction to proceed at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain N,N'-bis-(benzyloxycarbonyl)-N-(2-hydroxyethyl)-guanidine.[7]

This synthesis demonstrates the feasibility of incorporating the hydroxyethyl functionality, which can then be potentially displaced in a subsequent guanidinylation reaction.

Orthogonal Protection and Deprotection Strategies

A key consideration in multi-step synthesis is the use of orthogonal protecting groups, which can be removed under different conditions without affecting other protecting groups in the molecule.[8] Both N,N'-di-Boc-N''-triflylguanidine and 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine yield Boc-protected guanidines.

The Boc groups are stable to a wide range of reagents but are readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[4] This orthogonality is crucial in peptide synthesis and the synthesis of complex natural products where other protecting groups, such as Fmoc (fluorenylmethyloxycarbonyl) or Cbz (carboxybenzyl), may be present.[8]

The hydroxyl group in the product derived from 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine can itself be protected if necessary, for example, as a silyl ether (e.g., TBDMS) or a benzyl ether, further expanding the possibilities for orthogonal functionalization.

Conclusion and Recommendations

The choice between N,N'-Di-Boc-N''-triflylguanidine and 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine is dictated by the specific synthetic objective.

N,N'-Di-Boc-N''-triflylguanidine is the reagent of choice for:

  • General and efficient guanidinylation of a wide variety of primary and secondary amines.[2]

  • Applications where high reactivity and short reaction times are desired.

  • Both solution-phase and solid-phase synthesis .[6]

1,3-Di-Boc-2-(2-hydroxyethyl)guanidine should be considered for:

  • The synthesis of guanidines bearing a functionalizable hydroxyethyl group .

  • Applications where a milder, more selective guanidinylating agent may be advantageous, although this requires experimental validation.

  • Instances where the high reactivity of triflyl-guanidines may lead to side reactions with sensitive substrates.

For researchers embarking on the synthesis of novel guanidine-containing molecules, N,N'-Di-Boc-N''-triflylguanidine represents a well-validated and powerful tool. For those seeking to introduce a guanidine moiety with a handle for further elaboration, 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine presents an intriguing, albeit less characterized, option that warrants further investigation to fully delineate its reactivity and synthetic potential.

References

  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. J. Vis. Exp.115 , e54589 (2016).

  • Efficient Introduction of Protected Guanidines in BOC Solid Phase Peptide Synthesis. Org. Lett.3 , 2341-2344 (2001).

  • A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett2009 , 3368-3372 (2009).

  • A Comparative Guide to Guanidinylation Reagents: N-Cyano-N,O-dimethylisourea vs. N,N'-Di-Boc-N''-triflylguanidine. Benchchem (2025).

  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto (2004).

  • A convenient method for the synthesis of N, Nˈ- diprotected-(2-hydroxyethyl)-guanidine. Bioscience Research15 , 3498-3503 (2018).

  • Application Notes and Protocols for the Guanidinylation of Primary Amines with Boc-Guanidine. Benchchem (2025).

  • Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions. J. Org. Chem.63 , 3804–3805 (1998).

  • 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine. Sigma-Aldrich.

  • N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. Molecules27 , 8954 (2022).

  • Carbamic acid, [[(trifluoromethyl)sulfonyl]carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester. Organic Syntheses78 , 91 (2002).

  • Preparation and Use of N,N′-Di-Boc-N″-Triflylguanidine. Request PDF.

  • 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine. Santa Cruz Biotechnology.

  • TCI Practical Example: Di-Boc Guanidinylation of Amine Using the Guanidinylating Agent. TCI Chemicals (2024).

  • Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. J. Org. Chem.64 , 603-605 (1999).

  • A Versatile One-Pot Synthesis of 1,3-Substituted Guanidines from Carbamoyl Isothiocyanates. J. Org. Chem.66 , 2161-2164 (2001).

  • Guanidine synthesis by guanylation. Organic Chemistry Portal.

  • Comparative study of guanidine-based and lysine-based brush copolymers for plasmid delivery. Biomacromolecules14 , 2794-2804 (2013).

  • Guanidine Motif in Biologically Active Peptides. Aust. J. Chem.67 , 343-353 (2014).

  • Guanidine dicycloamine-based analogs: green chemistry synthesis, biological investigation, and molecular docking studies as promising antibacterial and antiglycation leads. RSC Adv.14 , 1234-1248 (2024).

  • 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine. CymitQuimica.

  • Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkivoc2010 , 82-91 (2010).

Sources

A Researcher's Guide to Validating Guanidinylation Sites on Molecules

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise determination of molecular structure is paramount. Guanidinylation, the modification of primary amines to form guanidinium groups, is a critical chemical transformation in fields ranging from proteomics to medicinal chemistry. This modification can significantly alter the biological activity, stability, and binding properties of peptides, proteins, and small molecules. Consequently, unambiguous validation of the site of guanidinylation is not merely a quality control step but a foundational aspect of rigorous scientific inquiry.

This guide provides an in-depth, objective comparison of the principal analytical methods for validating the site of guanidinylation. Moving beyond a simple listing of techniques, we will delve into the underlying principles, provide detailed experimental protocols, and offer field-proven insights into the causality behind experimental choices. Our aim is to equip you with the knowledge to select the most appropriate method for your specific research needs, ensuring the scientific integrity and trustworthiness of your findings.

The Critical Need for Guanidinylation Site Validation

Guanidinylation can occur at various nucleophilic sites on a molecule, most commonly at the ε-amino group of lysine residues in peptides and proteins. However, the α-amino group at the N-terminus is also a potential site of modification. In the realm of small molecule synthesis, primary amines are the intended targets, but side reactions can occur. The location of the guanidinium group can have profound functional consequences. For instance, in a peptide therapeutic, guanidinylation at a lysine residue within a binding motif versus the N-terminus can drastically alter its interaction with a target receptor. Therefore, robust analytical validation is essential to:

  • Confirm the intended site of modification.

  • Identify any unintended or off-target modifications.

  • Ensure batch-to-batch consistency in production.

  • Meet regulatory requirements for therapeutic molecules.

  • Provide a solid foundation for structure-activity relationship (SAR) studies.

This guide will explore and compare the following key validation methods:

  • Mass Spectrometry (MS)

  • Edman Degradation

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Chemical Derivatization Methods

Mass Spectrometry: The Workhorse of Modification Analysis

Mass spectrometry has emerged as the dominant technique for the analysis of post-translational modifications (PTMs), including guanidinylation, due to its high sensitivity, speed, and versatility. The fundamental principle involves the ionization of the molecule of interest and the measurement of its mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) further fragments the ionized molecule, providing sequence information and pinpointing the location of modifications.

The "Why" Behind the Workflow

The goal of using mass spectrometry for guanidinylation site validation is to generate peptide fragments that contain the modification and then use the mass difference to identify the modified residue. The conversion of a primary amine (-NH2) to a guanidinium group (-NH-C(=NH)NH2) results in a predictable mass shift of +42.0218 Da.

dot

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Protein Protein/Peptide Sample Denature Denaturation (e.g., 8 M Guanidine-HCl) Protein->Denature Reduce Reduction (e.g., DTT) Denature->Reduce Alkylate Alkylation (e.g., Iodoacetamide) Reduce->Alkylate Digest Enzymatic Digestion (e.g., Trypsin) Alkylate->Digest LC Liquid Chromatography (Peptide Separation) Digest->LC MS1 MS Scan (Precursor Ion m/z) LC->MS1 MS2 Tandem MS (MS/MS) (Fragmentation) MS1->MS2 Database Database Searching MS2->Database Validation Manual Validation (Spectrum Interpretation) Database->Validation

Caption: Workflow for Guanidinylation Site Validation by Mass Spectrometry.

Experimental Protocol: Bottom-Up Proteomics Approach

This protocol outlines a typical workflow for identifying the site of guanidinylation on a protein.

1. Sample Preparation:

  • Denaturation, Reduction, and Alkylation:
  • Resuspend the protein sample in a denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride in 50 mM Tris-HCl, pH 8.0).[1][2]
  • Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.
  • Cool the sample to room temperature and add iodoacetamide to a final concentration of 25 mM. Incubate in the dark for 1 hour to alkylate cysteine residues, preventing disulfide bond reformation.
  • Enzymatic Digestion:
  • Dilute the sample with 50 mM Tris-HCl, pH 8.0, to reduce the denaturant concentration (e.g., to < 1 M urea).
  • Add a protease, such as trypsin, at a 1:50 to 1:100 enzyme-to-protein ratio (w/w).[2]
  • Incubate at 37°C for 12-16 hours. Trypsin cleaves C-terminal to arginine and lysine residues. Guanidinylation of a lysine residue will block tryptic cleavage at that site.
  • Desalting:
  • Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
  • Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge or tip.

2. LC-MS/MS Analysis:

  • Inject the desalted peptide mixture onto a reverse-phase liquid chromatography (LC) system coupled to a high-resolution mass spectrometer.
  • Elute the peptides using a gradient of increasing acetonitrile concentration.
  • Acquire mass spectra in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in each MS1 scan are selected for fragmentation and MS/MS analysis.

3. Data Analysis:

  • Use a database search engine (e.g., Mascot, Sequest, or MaxQuant) to search the acquired MS/MS spectra against a protein sequence database containing the sequence of the target protein.[3]
  • Specify the guanidinylation of lysine (+42.0218 Da) as a variable modification.
  • The software will identify peptides and localize the modification based on the fragmentation pattern. Manually validate the MS/MS spectra of identified guanidinylated peptides to confirm the site of modification.[4]
Trustworthiness: A Self-Validating System

The strength of the tandem mass spectrometry approach lies in its inherent self-validation. The fragmentation of a peptide in the mass spectrometer generates a series of b- and y-ions. The masses of these fragment ions allow for the reconstruction of the peptide sequence and the precise localization of the modification. A confident site localization is achieved when a series of fragment ions containing the modified residue are observed, all shifted by the mass of the guanidinyl group.

Edman Degradation: The Gold Standard for N-Terminal Sequencing

Edman degradation is a classic chemical method for sequentially removing and identifying amino acids from the N-terminus of a peptide or protein.[5][6] While largely superseded by mass spectrometry for high-throughput proteomics, it remains an invaluable tool for unambiguous N-terminal sequence determination and the analysis of N-terminal modifications.

The "Why" Behind the Workflow

The Edman degradation chemistry specifically targets the free α-amino group at the N-terminus. If the N-terminus is guanidinylated, the reaction with phenyl isothiocyanate (PITC) will be blocked, providing clear evidence of modification at this position. If other residues are sequenced, it indicates that the N-terminus is unmodified.

dot

Peptide Peptide with N-terminus PITC 1. Coupling (PITC, alkaline pH) Peptide->PITC Cleavage 2. Cleavage (Anhydrous Acid) PITC->Cleavage Conversion 3. Conversion (Aqueous Acid) Cleavage->Conversion Short_Peptide Shortened Peptide Cleavage->Short_Peptide New N-terminus HPLC 4. Identification (HPLC) Conversion->HPLC Short_Peptide->PITC Repeat Cycle

Caption: The Edman Degradation Cycle.

Experimental Protocol: N-Terminal Sequencing

1. Sample Preparation:

  • The protein or peptide sample must be highly purified and salt-free.
  • The sample is typically immobilized on a polyvinylidene difluoride (PVDF) membrane.[5]

2. Automated Edman Degradation: The following steps are performed in an automated protein sequencer:

  • Coupling: The N-terminal amino group reacts with PITC under basic conditions to form a phenylthiocarbamoyl (PTC) derivative.[7][8]
  • Cleavage: The PTC-derivatized N-terminal amino acid is cleaved from the peptide chain using an anhydrous acid (e.g., trifluoroacetic acid).[7][8]
  • Extraction and Conversion: The cleaved anilinothiazolinone (ATZ)-amino acid is extracted with an organic solvent and then converted to the more stable phenylthiohydantoin (PTH)-amino acid derivative with an aqueous acid.[7]
  • Identification: The PTH-amino acid is identified by high-performance liquid chromatography (HPLC) by comparing its retention time to that of known standards.[8]
  • Repeat: The cycle is repeated on the shortened peptide to identify the subsequent amino acid.
Interpretation for Guanidinylation Site Validation
  • No Sequence Obtained: If the N-terminus is guanidinylated, the initial coupling reaction with PITC will fail, and no PTH-amino acid will be detected in the first cycle. This is a strong indication of N-terminal modification.

  • Sequence Obtained: If a normal amino acid sequence is obtained, it confirms that the N-terminus is not guanidinylated.

To investigate guanidinylation at internal lysine residues, the protein must first be fragmented (e.g., with a different protease like Asp-N or Glu-C) and the resulting peptides purified and sequenced individually.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Perspective

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution.[9][10] It relies on the magnetic properties of atomic nuclei. For guanidinylation site validation, NMR can provide direct evidence of the chemical environment of specific atoms, allowing for the identification of the modified residue.

The "Why" Behind the Workflow

Guanidinylation of a lysine residue results in significant changes to the chemical environment of the atoms in the lysine side chain. These changes are reflected in the NMR spectrum as shifts in the resonance frequencies (chemical shifts) of the corresponding nuclei. Two-dimensional heteronuclear correlation experiments, such as the 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiment, are particularly useful.[11] The 1H-15N HSQC spectrum provides a fingerprint of the protein, with each peak corresponding to a specific amide group in the protein backbone or in amino acid side chains.

dot

Sample 15N-labeled Protein Sample NMR_acq NMR Data Acquisition (e.g., 1H-15N HSQC) Sample->NMR_acq Spectrum 2D NMR Spectrum NMR_acq->Spectrum Assignment Resonance Assignment Spectrum->Assignment Analysis Chemical Shift Perturbation Analysis Assignment->Analysis Site_ID Identification of Guanidinylated Residue Analysis->Site_ID

Caption: NMR Workflow for Guanidinylation Site Validation.

Experimental Protocol: 1H-15N HSQC Analysis

1. Sample Preparation:

  • The protein of interest must be isotopically labeled with 15N. This is typically achieved by expressing the protein in a minimal medium containing 15NH4Cl as the sole nitrogen source.
  • The protein needs to be purified to a high degree and dissolved in a suitable NMR buffer.

2. NMR Data Acquisition:

  • Acquire a 2D 1H-15N HSQC spectrum of the unmodified protein.
  • Acquire a 2D 1H-15N HSQC spectrum of the guanidinylated protein under identical conditions.

3. Data Analysis:

  • Resonance Assignment: The peaks in the 1H-15N HSQC spectrum of the unmodified protein need to be assigned to specific residues. This is a complex process that often requires additional NMR experiments.
  • Chemical Shift Perturbation Analysis: Overlay the spectra of the unmodified and modified proteins. The guanidinylation of a lysine residue will cause significant changes in the chemical shifts of the backbone amide proton and nitrogen of the modified lysine and neighboring residues. The side-chain NH3+ group of lysine has a characteristic chemical shift in the 1H-15N HSQC spectrum, which will disappear upon guanidinylation and be replaced by new signals from the guanidinium group protons.[12][13] The new guanidinium N-H signals may be observable, though their detection can be challenging.[14]
Trustworthiness and Limitations

NMR provides a non-destructive method for analyzing the entire molecule in its native state (in solution). The observation of specific chemical shift changes provides strong evidence for modification at a particular site. However, NMR is a less sensitive technique compared to mass spectrometry and requires larger amounts of purified, isotopically labeled protein. Resonance assignment can also be a time-consuming and challenging process, especially for larger proteins.

Chemical Derivatization Methods

Chemical derivatization methods involve reacting the guanidinylated molecule with a reagent that allows for its detection and quantification, often by HPLC. These methods are particularly useful for small molecules and can also be applied to peptides.

The "Why" Behind the Workflow

The goal is to introduce a chromophore or fluorophore onto the guanidinium group, allowing for its detection by UV-Vis or fluorescence spectroscopy. This enables the separation and quantification of the derivatized product by HPLC.

Experimental Protocol: Pre-column Derivatization with Acetylacetone for HPLC Analysis

This protocol is adapted for the analysis of guanidine compounds.[15]

1. Derivatization Reaction:

  • To a solution of the guanidinylated molecule, add an excess of acetylacetone.
  • Adjust the pH to be alkaline.
  • Heat the mixture to drive the reaction to completion. This forms a pyrimidine derivative with strong UV absorbance.

2. HPLC Analysis:

  • Inject the reaction mixture directly onto a reverse-phase HPLC column.
  • Separate the components using an isocratic or gradient elution.
  • Detect the derivatized guanidinium compound using a UV detector.
  • The identity of the peak can be confirmed by collecting the fraction and analyzing it by mass spectrometry.

This method is more suited for confirming the presence of a guanidinium group rather than pinpointing its location on a larger molecule like a protein. For proteins, this would typically be performed on individual amino acids after total hydrolysis, which would not provide positional information.

Comparative Analysis of Validation Methods

FeatureMass SpectrometryEdman DegradationNMR SpectroscopyChemical Derivatization (HPLC)
Principle Mass-to-charge ratio of fragmented peptidesSequential chemical cleavage from N-terminusNuclear magnetic resonance of atomic nucleiChemical reaction to add a detectable tag
Primary Application Site identification in complex mixturesN-terminal sequence validationStructural analysis in solutionQuantification of guanidino compounds
Sensitivity High (femtomole to attomole)Moderate (picomole)[5]Low (micromole to nanomole)Moderate (micromole to picomole)[16][17]
Sample Requirement Low (sub-microgram)Moderate (1-10 µg)High (milligram quantities)Low to moderate
Throughput HighLowLowModerate
Strengths - High sensitivity and speed- Can analyze complex mixtures- Provides sequence and modification site simultaneously- Unambiguous N-terminal sequencing- High accuracy for the first 10-50 residues[18]- Non-destructive- Provides structural information in solution- Can analyze intact proteins- Good for quantification- Relatively simple instrumentation
Limitations - Can be difficult to distinguish isobaric modifications- Relies on database searching- Only for N-terminal analysis- Blocked N-termini prevent analysis[7]- Limited sequence length (typically < 50 residues)[7]- Requires large amounts of pure, isotopically labeled sample- Resonance assignment can be complex- Lower sensitivity- Indirect detection- May not provide positional information on large molecules

Conclusion and Recommendations

The choice of method for validating the site of guanidinylation depends critically on the nature of the molecule, the available instrumentation, and the specific question being asked.

  • For comprehensive and high-sensitivity analysis of guanidinylation in proteins and peptides , mass spectrometry is the undisputed method of choice. Its ability to handle complex mixtures and provide sequence context makes it ideal for discovery-phase research and routine quality control.

  • When unambiguous validation of the N-terminus is required, particularly for regulatory purposes or to investigate potential N-terminal blocking, Edman degradation remains the gold standard, offering unparalleled accuracy for the initial residues.[18]

  • For a detailed structural understanding of the impact of guanidinylation on a protein's conformation in solution, NMR spectroscopy is the most powerful tool, provided that sufficient quantities of isotopically labeled material can be produced.

  • Chemical derivatization followed by HPLC is a robust method for the quantification of guanidinylated small molecules and can be a valuable complementary technique.

In many cases, a multi-pronged approach is the most rigorous. For example, mass spectrometry can be used for initial identification and localization, followed by Edman degradation to confirm N-terminal integrity. By understanding the strengths and limitations of each technique, researchers can design a validation strategy that ensures the highest level of scientific rigor and confidence in their results.

References

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  • Karnes, H. T., & D'Souza, J. (1984). HPLC assay for guanidine salts based on pre-column derivatization with acetylacetone. Journal of Chromatographic Science, 22(3), 99-103. [Link]

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  • Roy, M., & Nishikawa, K. (2001). NMR parameters in 6 M guanidine, pH 5.2, temperature 32 °C. ResearchGate. [Link]

  • Williamson, D., & Aslimovska, L. (2003). Modeling amino acid side chains in proteins: 15N NMR spectra of guanidino groups in nonpolar environments. Journal of the American Chemical Society, 125(10), 2933-2940. [Link]

  • Tadakuma, H., & Nishikawa, K. (2005). The B domain of protein A retains residual structures in 6 M guanidinium chloride as revealed by hydrogen/deuterium-exchange NMR spectroscopy. Protein Science, 14(12), 3097-3106. [Link]

  • Paukner, R., & Zeder, M. (2024). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. MethodsX, 12, 102972. [Link]

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  • Gillespie, J. R., & Shortle, D. (1997). Combined (1H-15N) HSQC chemical shifts in L20/R63A mutant lysozyme resulting from the addition of 1 M guanidinium ion. ResearchGate. [Link]

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  • Gevaert, K., Van Damme, J., Goethals, M., Thomas, G. R., Vandekerckhove, J., & Kellner, R. (2002). Guanidino labeling derivatization strategy for global characterization of peptide mixtures by liquid chromatography matrix-assisted laser desorption/ionization mass spectrometry. Analytical Chemistry, 74(19), 4834-4841. [Link]

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The Organic Chemist's Dilemma: A Comparative Review of Boc versus Cbz Protecting Groups in Guanidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the bench chemist navigating the complexities of multi-step synthesis, the protection of the highly basic and nucleophilic guanidine functional group is a critical strategic decision. This choice profoundly impacts reaction yields, purification strategies, and the ultimate success of synthesizing complex molecules such as arginine-rich peptides and natural products. Among the arsenal of available protecting groups, the tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz or Z) groups have emerged as the workhorses for guanidine protection. This guide provides a deep, comparative analysis of these two stalwart protecting groups, grounded in experimental data and mechanistic insights to empower researchers in making the optimal choice for their synthetic campaigns.

The guanidinium group, with its pKa of ~13.5, is protonated under most physiological and reaction conditions, rendering it a key player in biological interactions. However, its potent nucleophilicity can wreak havoc in synthetic sequences, necessitating a robust protecting group strategy. The ideal protecting group for a guanidine should be readily introduced in high yield, stable to a wide range of reaction conditions, and cleanly removed under mild conditions that leave the rest of the molecule unscathed. Both Boc and Cbz have been extensively employed to this end, yet their distinct chemical properties present a nuanced choice for the synthetic chemist.

At a Glance: The Orthogonal Relationship of Boc and Cbz

The primary allure of using Boc and Cbz in concert within a synthetic strategy lies in their orthogonality . This means that one can be selectively removed in the presence of the other, a cornerstone of modern complex molecule synthesis.[1][2]

  • Boc (tert-Butoxycarbonyl): This protecting group is characteristically acid-labile . It is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1]

  • Cbz (Benzyloxycarbonyl): In contrast, the Cbz group is typically removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[1]

This fundamental difference in their deprotection chemistry allows for the selective unmasking of specific guanidino groups in a poly-guanidinylated molecule, a critical requirement in the synthesis of complex natural products and peptides.

A Deeper Dive: Comparative Analysis

Featuretert-Butoxycarbonyl (Boc)Benzyloxycarbonyl (Cbz or Z)
Structure


Cleavage Condition Acid-labile (e.g., TFA, HCl)[1]Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[1]
Stability Stable to bases, nucleophiles, and catalytic hydrogenation.[1]Stable to acidic and basic conditions.[1]
Key Advantage Orthogonal to Cbz and Fmoc; widely used in solid-phase peptide synthesis (SPPS).[1]Robustness; orthogonal to Boc and Fmoc; valuable in solution-phase synthesis.[1]
Potential Side Reactions Alkylation of nucleophilic residues by the tert-butyl cation.[3]Incomplete cleavage or side reactions with sulfur-containing amino acids.

Performance in Practice: A Look at the Data

Guanidinylation Reaction Yields
Guanidinylating ReagentSubstrateYieldReference
N,N′-Di-Boc-N′′-triflylguanidineOrnithine derivative82%[4]
N,N′-Di-Cbz-N′′-triflylguanidineOrnithine derivative85%[4]
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine7-azabenzonorbornadiene62%[5]
N,N'-Di-Boc-thiourea (activated with TCT)Various aminesup to 95%[6]
Benzyl Chloroformate (to form N-acylcyanamide)Benzylamine77% (for the N-Benzyl, N'-Cbz-guanidine)[7]

The data suggests that both Boc and Cbz-protected guanidinylating reagents can provide high yields, with the choice of reagent and reaction conditions playing a significant role. Notably, triflyl-activated guanidinylating reagents show excellent efficiency for both protecting groups.[4]

The "How-To": Mechanistic Insights and Experimental Protocols

A thorough understanding of the reaction mechanisms and reliable experimental protocols are paramount for successful guanidine protection.

Mechanism of Guanidinylation

The introduction of Boc and Cbz groups onto a guanidine typically involves the reaction of a primary or secondary amine with a suitably activated and protected guanidinylating agent.

Boc Protection: A common strategy involves the use of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine. The reaction proceeds via nucleophilic attack of the amine on the activated carboxamidine, with the pyrazole acting as a good leaving group.

Boc_Protection_Mechanism Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Reagent N,N'-Di-Boc-1H-pyrazole-1-carboxamidine Reagent->Intermediate Product N,N'-Di-Boc-guanidine Intermediate->Product Collapse LeavingGroup Pyrazole Intermediate->LeavingGroup Elimination

Caption: Mechanism of Boc-guanidinylation.

Cbz Protection: The synthesis of Cbz-protected guanidines can be achieved through various methods, including the use of N-acylcyanamides. The amine attacks the cyanamide, which has been activated (e.g., by silylation), to form the protected guanidine.

Cbz_Protection_Mechanism Acylcyanamide Cbz-N(H)-C≡N Intermediate Adduct Acylcyanamide->Intermediate Amine R-NH₂ Amine->Intermediate Nucleophilic Addition Product N-Cbz-guanidine Intermediate->Product Proton Transfer

Caption: Mechanism of Cbz-guanidinylation.

Experimental Protocols

Protocol 1: Synthesis of a Di-Boc-Protected Guanidine

This protocol is adapted from the guanidinylation of an amine using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine.[5]

Materials:

  • Primary amine (e.g., benzylamine)

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

  • Chloroform (CHCl₃)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/hexane)

Procedure:

  • Dissolve the primary amine (1.0 equiv) and N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 equiv) in chloroform.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the di-Boc-protected guanidine.

Boc_Protocol_Workflow Start Dissolve amine and N,N'-Di-Boc-1H-pyrazole-1-carboxamidine in CHCl₃ Stir Stir at room temperature Start->Stir Monitor Monitor by TLC Stir->Monitor Concentrate Concentrate under reduced pressure Monitor->Concentrate Reaction complete Purify Purify by silica gel chromatography Concentrate->Purify Product Di-Boc-protected guanidine Purify->Product

Caption: Workflow for Boc-guanidine synthesis.

Protocol 2: Synthesis of a Mono-Cbz-Protected Guanidine

This protocol is based on the synthesis of N-Benzyl, N'-Cbz-guanidine.[7]

Materials:

  • Potassium carbobenzyloxycyanamide

  • Trimethylsilyl chloride (TMSCl)

  • Acetonitrile (anhydrous)

  • Benzylamine

  • Hydrochloric acid (1 M)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried flask under a nitrogen atmosphere, add potassium carbobenzyloxycyanamide and anhydrous acetonitrile.

  • Stir vigorously and then add TMSCl dropwise.

  • After stirring, add benzylamine dropwise and continue stirring.

  • Quench the reaction with 1 M HCl.

  • Extract the aqueous layer with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the mono-Cbz-protected guanidine.

Cbz_Protocol_Workflow Start Activate potassium carbobenzyloxycyanamide with TMSCl in ACN AddAmine Add benzylamine Start->AddAmine Stir Stir at room temperature AddAmine->Stir Quench Quench with 1 M HCl Stir->Quench Extract Extract with DCM Quench->Extract Dry Dry over Na₂SO₄, filter, and concentrate Extract->Dry Product Mono-Cbz-protected guanidine Dry->Product

Sources

The Researcher's Guide to Cost-Effective Guanidinylation: A Comparative Analysis of Common Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery, peptide chemistry, and proteomics, the guanidinylation of primary amines is a fundamental chemical transformation. The introduction of the guanidinium group, the functional moiety of arginine, can profoundly influence a molecule's biological activity by enhancing binding affinities through hydrogen bonding and electrostatic interactions.[1] However, with a variety of available protocols, each with its own set of reagents and reaction conditions, selecting the most cost-effective method without compromising efficiency can be a significant challenge.

This guide provides an in-depth, objective comparison of three commonly employed guanidinylation protocols, moving beyond a simple listing of steps to explain the underlying chemical principles and practical considerations. By understanding the "why" behind each protocol, researchers can make informed decisions that align with their budgetary constraints and experimental goals.

The Contenders: A Trio of Guanidinylation Strategies

We will dissect the cost-effectiveness of the following three widely used guanidinylation reagents:

  • O-Methylisourea Hydrochloride: A classic and often highly economical choice.

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine: A versatile and highly reactive reagent, often favored for its mild reaction conditions.

  • 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMT-MM): A water-soluble coupling agent that offers advantages in specific applications, particularly with biomolecules.

At a Glance: Comparative Analysis of Guanidinylation Protocols

FeatureO-Methylisourea HydrochlorideN,N'-Di-Boc-1H-pyrazole-1-carboxamidineDMT-MM
Approximate Cost per Gram ~$2.09 - $7.21[2][3]~$18.96 - $116.00[4][5]~$19.40 - $29.40[6][7]
Typical Reaction Conditions Elevated temperature (e.g., 65°C), basic pH (>10.5)[8]Room temperature, neutral or slightly basic conditions[1]Room temperature, aqueous or alcoholic solvents[9]
Reaction Time 20-30 minutes to several hours[8]1 to 24 hours[1][10]1 hour to several hours[11]
Reported Yields Generally good to high, but can be substrate-dependent.[12]High (e.g., 72-98%)[1][10]Excellent, particularly for amide bond formation.[9]
Ease of Use Requires careful pH control and heating.Generally straightforward, with simple purification.[1]Water-soluble byproducts simplify purification.[13]
Substrate Scope Broad, but can be less specific, potentially modifying α-amino groups.Broad, including sterically hindered and electron-deficient amines.Excellent for polar substrates like amino acids and peptides.[9]
Byproducts Salts, which may require removal for downstream applications.Pyrazole and Boc deprotection byproducts.[1]N-methylmorpholine hydrochloride and 1-hydroxy-3,5-dimethoxytriazine (water-soluble).[13]

Deep Dive into the Protocols: Mechanisms, Workflows, and Expert Insights

The Workhorse: O-Methylisourea Hydrochloride

O-Methylisourea is a long-standing and highly cost-effective reagent for guanidinylation. Its affordability makes it an attractive option for large-scale synthesis or initial exploratory studies.

The Chemistry Behind the Reaction: The guanidinylation reaction with O-methylisourea proceeds via a nucleophilic attack of the primary amine on the electrophilic carbon of the O-methylisourea. The reaction is typically carried out under basic conditions to deprotonate the amine, enhancing its nucleophilicity. The methoxy group serves as a good leaving group, facilitating the formation of the guanidinium product.

O_Methylisourea_Mechanism reagents R-NH₂ + O-Methylisourea intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack (Basic Conditions) product R-NH-C(=NH)NH₂ (Guanidine) intermediate->product Elimination of Methanol byproduct Methanol (CH₃OH) intermediate->byproduct

Mechanism of Guanidinylation with O-Methylisourea.

Experimental Workflow: Guanidinylation of a Primary Amine

O_Methylisourea_Workflow start Start dissolve_amine Dissolve Primary Amine in appropriate solvent start->dissolve_amine add_reagent Add O-Methylisourea Hydrochloride Solution dissolve_amine->add_reagent adjust_ph Adjust pH to >10.5 with a suitable base (e.g., NH₄OH) add_reagent->adjust_ph incubate Incubate at 65°C for 20-30 minutes adjust_ph->incubate monitor Monitor Reaction (e.g., TLC, LC-MS) incubate->monitor monitor->incubate Incomplete workup Reaction Workup (e.g., Quench, Extract) monitor->workup Complete purify Purify Product (e.g., Column Chromatography, Recrystallization) workup->purify end End purify->end

Experimental Workflow for O-Methylisourea Protocol.

Detailed Protocol:

  • Reagent Preparation: Prepare a solution of O-methylisourea hydrochloride in deionized water.

  • Reaction Setup: Dissolve the primary amine substrate in a suitable solvent.

  • Guanidinylation: Add the O-methylisourea solution to the amine solution.

  • pH Adjustment: Carefully adjust the pH of the reaction mixture to above 10.5 using a base such as ammonium hydroxide or sodium hydroxide.[8] This step is critical for ensuring the amine is sufficiently nucleophilic.

  • Incubation: Heat the reaction mixture to 65°C and maintain for 20-30 minutes, or as determined by reaction monitoring.[8]

  • Monitoring: Track the progress of the reaction using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Upon completion, neutralize the reaction mixture and perform an appropriate workup, which may include extraction and washing. The crude product can then be purified by standard methods such as column chromatography or recrystallization.[1]

Expert Insights: While highly cost-effective, the main drawbacks of the O-methylisourea protocol are the need for elevated temperatures and stringent pH control. These conditions may not be suitable for sensitive substrates. Furthermore, the reagent can sometimes react with α-amino groups in addition to ε-amino groups of lysine residues in peptides, leading to a loss of specificity.

The Precision Tool: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

This reagent is a popular choice for guanidinylation due to its high reactivity under mild conditions, making it suitable for a wide range of substrates, including those that are sterically hindered or sensitive to harsh conditions.

The Chemistry Behind the Reaction: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is a highly electrophilic guanidinylating agent. The pyrazole moiety is an excellent leaving group, and the two tert-butoxycarbonyl (Boc) protecting groups enhance the electrophilicity of the central carbon atom. The reaction proceeds through a nucleophilic attack of the primary amine, followed by the departure of pyrazole. The Boc groups can be subsequently removed under acidic conditions if the unprotected guanidine is desired.

Pyrazole_Mechanism reagents R-NH₂ + N,N'-Di-Boc-1H-pyrazole-1-carboxamidine intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack (Room Temperature) product N,N'-Di-Boc-Guanidine intermediate->product Elimination of Pyrazole byproduct Pyrazole intermediate->byproduct

Mechanism of Guanidinylation with N,N'-Di-Boc-1H-pyrazole-1-carboxamidine.

Experimental Workflow: Guanidinylation of a Primary Amine

Pyrazole_Workflow start Start dissolve_reagents Dissolve Primary Amine and N,N'-Di-Boc-1H-pyrazole-1-carboxamidine in an aprotic solvent (e.g., THF, DCM) start->dissolve_reagents stir Stir at Room Temperature for 1-24 hours dissolve_reagents->stir monitor Monitor Reaction (e.g., TLC, LC-MS) stir->monitor monitor->stir Incomplete workup Reaction Workup (e.g., Concentration, Dilution) monitor->workup Complete purify Purify Product (e.g., Column Chromatography) workup->purify deprotection Optional: Boc Deprotection (Acidic Conditions) purify->deprotection end End purify->end Protected Guanidine deprotection->end

Experimental Workflow for N,N'-Di-Boc-1H-pyrazole-1-carboxamidine Protocol.

Detailed Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve the primary amine and a slight excess (e.g., 1.1 equivalents) of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).[1]

  • Reaction: Stir the mixture at room temperature. Reaction times can vary from a few hours to overnight, depending on the reactivity of the amine.[1][10]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Once the reaction is complete, the solvent is typically removed under reduced pressure. The resulting residue can be directly purified by flash column chromatography on silica gel to yield the protected guanidine.[1][10]

  • Deprotection (Optional): If the unprotected guanidine is the desired product, the Boc groups can be removed by treatment with an acid, such as trifluoroacetic acid (TFA) in DCM.

Expert Insights: The higher cost of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is often justified by its high efficiency, mild reaction conditions, and broad substrate scope. The straightforward purification of the Boc-protected product is a significant advantage. This reagent is particularly well-suited for the synthesis of complex molecules and in peptide chemistry where mild conditions are paramount.

The Aqueous Specialist: DMT-MM

DMT-MM is a water-soluble coupling agent more commonly associated with amide bond formation, but it can also be effectively used for guanidinylation, especially in aqueous or protic solvents. This makes it an excellent choice for modifying biomolecules that are only soluble in water.

The Chemistry Behind the Reaction: DMT-MM activates a primary amine to facilitate its reaction with another amine (in this context, for the formation of a guanidinium-like structure, it would typically involve a pre-activation of a guanidinylating source, though direct coupling of amines is its primary role). In the context of guanidinylation, it can be used to couple a primary amine with a reagent like cyanamide. The reaction mechanism involves the formation of a reactive triazine-activated intermediate, which is then displaced by the nucleophilic amine.

DMTMM_Mechanism reagents R-NH₂ + Guanidinylating Source + DMT-MM intermediate Reactive Triazine Intermediate reagents->intermediate Activation in Aqueous/Protic Solvent product Guanidine Product intermediate->product Nucleophilic Attack byproduct Water-Soluble Byproducts intermediate->byproduct

Simplified Mechanism of DMT-MM Mediated Guanidinylation.

Experimental Workflow: Guanidinylation of a Primary Amine

DMTMM_Workflow start Start dissolve_reagents Dissolve Primary Amine and Guanidinylating Source (e.g., Cyanamide) in Water or Alcohol start->dissolve_reagents add_dmtmm Add DMT-MM dissolve_reagents->add_dmtmm stir Stir at Room Temperature for 1-2 hours add_dmtmm->stir monitor Monitor Reaction (e.g., LC-MS) stir->monitor monitor->stir Incomplete workup Reaction Workup (e.g., Removal of Solvent) monitor->workup Complete purify Purify Product (e.g., HPLC, Extraction) workup->purify end End purify->end

Experimental Workflow for DMT-MM Protocol.

Detailed Protocol:

  • Reaction Setup: Dissolve the primary amine and the guanidinylating source (e.g., cyanamide) in an aqueous or alcoholic solvent.

  • Guanidinylation: Add DMT-MM to the solution and stir at room temperature.

  • Reaction: Allow the reaction to proceed for 1-2 hours, or as determined by monitoring.[11]

  • Monitoring: Track the reaction's progress using LC-MS.

  • Workup and Purification: The water-soluble byproducts of DMT-MM can often be easily removed by extraction or simple purification techniques like HPLC, which is a significant advantage when working with polar products.[13]

Expert Insights: The key advantage of DMT-MM is its ability to work in protic solvents, which is often a requirement for biological macromolecules. The ease of byproduct removal is another major benefit. While its cost is moderate, its utility in specific, often challenging, reaction environments makes it a valuable tool in the researcher's arsenal.

Choosing the Right Protocol: A Decision Framework

The selection of the optimal guanidinylation protocol is a balancing act between cost, efficiency, and the specific requirements of the substrate and desired product.

Decision_Tree start Start: Guanidinylation Project budget Budget Constraints? start->budget substrate_sensitivity Substrate Sensitive to Heat or Harsh pH? budget->substrate_sensitivity No (Flexible Budget) omi Consider O-Methylisourea (Most Economical) budget->omi Yes (Strict Budget) aqueous_solubility Substrate Only Soluble in Aqueous/Protic Solvents? substrate_sensitivity->aqueous_solubility No pyrazole Consider N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (High Efficiency, Mild Conditions) substrate_sensitivity->pyrazole Yes aqueous_solubility->pyrazole No dmtmm Consider DMT-MM (Aqueous Compatibility) aqueous_solubility->dmtmm Yes

Decision-Making Flowchart for Guanidinylation Protocol Selection.

Conclusion

The cost-effectiveness of a guanidinylation protocol extends beyond the price tag of the reagent. It encompasses the reaction efficiency, the cost of solvents and purification, and the value of the researcher's time. For large-scale or routine applications with robust substrates, the economical O-methylisourea protocol remains a viable option, provided its reaction conditions are carefully controlled. For complex syntheses requiring high yields and mild conditions, the precision and reliability of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine often outweigh its higher initial cost. Finally, for the challenging yet crucial task of modifying biomolecules in aqueous environments, DMT-MM offers a unique and valuable solution.

By understanding the chemical principles and practical nuances of each method, researchers can confidently select the most appropriate and cost-effective guanidinylation strategy to advance their scientific endeavors.

References

  • A Comparative Analysis of Guanidination Protocols for Researchers. (n.d.). BenchChem. Retrieved January 20, 2026.
  • A Comparative Guide to Guanidinylation Reagents: N-Cyano-N,O-dimethylisourea vs. N,N'-Di-Boc-N''-triflylguanidine. (n.d.). BenchChem. Retrieved January 20, 2026.
  • N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine | 152120-54-2. (n.d.). Tokyo Chemical Industry Co., Ltd. Retrieved January 20, 2026.
  • DMT-MM coupling reagent 5g. (n.d.).
  • 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride | 3945-69-5. (n.d.). Tokyo Chemical Industry Co., Ltd. Retrieved January 20, 2026.
  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine 98% | 152120-54-2. (n.d.). Sigma-Aldrich. Retrieved January 20, 2026.
  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, 98% 5g. (n.d.). Chemsavers. Retrieved January 20, 2026.
  • O-Methylisourea hydrochloride [CAS: 5329-33-9]. (n.d.). Ivy Fine Chemicals. Retrieved January 20, 2026.
  • 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride 98.0+%, TCI America 5 g. (n.d.). Fisher Scientific. Retrieved January 20, 2026.
  • 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride n-Hydrate. (n.d.).
  • Di-Boc-1H-pyrazole-1-carboxamidine, 98+% 5 g. (n.d.). Thermo Scientific Chemicals. Retrieved January 20, 2026.
  • N-Boc-N'-TFA-pyrazole-1-carboxamidine 95%. (n.d.). Sigma-Aldrich. Retrieved January 20, 2026.
  • N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. (2022). MDPI. Retrieved January 20, 2026.
  • TCI Practical Example: Di-Boc Guanidinylation of Amine Using the Guanidinylating Agent. (2024). Tokyo Chemical Industry Co., Ltd. Retrieved January 20, 2026.
  • Formation of carboxamides by direct condensation of carboxylic acids and amines in alcohols using a new alcohol- and water-soluble condensing agent: DMT-MM. (n.d.).
  • Guanidinylation. (n.d.). CymitQuimica. Retrieved January 20, 2026.
  • 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride. (n.d.). Sigma-Aldrich. Retrieved January 20, 2026.
  • Comparative study of guanidine-based and lysine-based brush copolymers for plasmid delivery. (2013). PubMed. Retrieved January 20, 2026.
  • O-Methylisourea hydrochloride, 98% 50 g. (n.d.). Thermo Scientific Chemicals. Retrieved January 20, 2026.
  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine. (n.d.). Chem-Impex. Retrieved January 20, 2026.
  • O-Methylisourea hydrochloride | 5329-33-9. (n.d.). ChemScene. Retrieved January 20, 2026.
  • Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026.
  • Synthesis of Guanidine and Its Deposition on Bacterial Cellulose as Green Heterogeneous Catalyst for Transesterification to Methyl Esters. (2024). MDPI. Retrieved January 20, 2026.
  • O-Methylisourea hydrochloride | 5329-33-9 | FM153649. (n.d.). Biosynth. Retrieved January 20, 2026.
  • Sustainable Triazine-Based Dehydro-Condensation Agents for Amide Synthesis. (2021). National Institutes of Health. Retrieved January 20, 2026.
  • DMTMM. (n.d.). Wikipedia. Retrieved January 20, 2026.
  • 4-(4,6-Dimethoxy[1][8][11]triazin-2-yl)-4-methyl-morpholinium Chloride (DMTMM): A Valuable Alternative to PyBOP for Solid Phase Peptide Synthesis. (n.d.). Luxembourg Bio Technologies. Retrieved January 20, 2026.

  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. (2016). PubMed Central. Retrieved January 20, 2026.
  • Preparation of the O-methylisourea solution and guanidination reaction. (n.d.).
  • Reagent of the month - March- DMTMM. (2022). SigutLabs. Retrieved January 20, 2026.
  • Optimization of Guanidination Procedures for MALDI Mass Mapping. (n.d.).

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A Researcher's Guide to Spectroscopic Characterization of N,N'-di-Boc Protected Guanidines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the key spectroscopic signatures of N,N'-di-tert-butoxycarbonyl (di-Boc) protected guanidines. Designed for researchers in medicinal chemistry and drug development, this document moves beyond a simple data dump, offering insights into the causal relationships between molecular structure and spectral output. We will explore the characteristic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing the necessary framework for confident structural verification and differentiation from other guanidinyl species.

The Rationale for Di-Boc Protection of Guanidines

The guanidine functional group is a cornerstone in medicinal chemistry, prized for its ability to form stable, protonated guanidinium ions under physiological conditions, which are critical for receptor binding and molecular interactions.[1] However, its high basicity (pKa ≈ 13.5) and nucleophilicity can complicate synthetic pathways. Protecting the guanidino nitrogens is therefore essential to modulate reactivity and improve solubility in organic solvents.

The N,N'-di-Boc protecting group strategy is particularly advantageous. It effectively masks the nucleophilicity and basicity of two of the three nitrogens, rendering the guanidine core neutral and significantly more manageable in organic synthesis. Unlike mono-protected or unprotected guanidines, the di-Boc variant offers distinct and unambiguous spectroscopic handles that simplify characterization and reaction monitoring.

Synthesis and Characterization Workflow

A robust characterization begins with a reliable synthesis. The workflow for preparing and analyzing N,N'-di-Boc-guanidines is a self-validating process where each step provides confirmation for the next.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis synthesis Synthesis of N,N'-di-Boc-Guanidine purification Purification (Chromatography/Recrystallization) synthesis->purification Crude Product nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Purified Analyte ir IR Spectroscopy purification->ir Purified Analyte ms Mass Spectrometry purification->ms Purified Analyte data_analysis Data Interpretation & Structural Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: Correlation between molecular structure and the primary spectroscopic techniques used for analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the definitive molecular weight and offers valuable structural information through fragmentation patterns, typically using a soft ionization technique like Electrospray Ionization (ESI).

  • Molecular Ion: For N,N'-di-Boc-guanidine (C₁₁H₂₁N₃O₄), the expected monoisotopic mass is 259.1532 Da . [2][3]In positive-ion mode ESI-MS, this will be observed as the protonated molecule [M+H]⁺ at m/z 260.16. Adducts with sodium [M+Na]⁺ (m/z 282.14) or potassium [M+K]⁺ (m/z 298.11) are also common.

  • Characteristic Fragmentation: The most prominent fragmentation pathway involves the loss of the Boc groups. Key fragments to look for include:

    • [M - 56 + H]⁺ (m/z 204): Loss of isobutylene (C₄H₈) from one Boc group.

    • [M - 100 + H]⁺ (m/z 160): Loss of a complete Boc group (C₅H₉O₂).

    • [M - 200 + H]⁺ (m/z 60): Loss of both Boc groups, yielding the protonated guanidine core. This fragmentation confirms the di-substituted nature of the molecule.

Comparative Data Summary

This table summarizes the key spectroscopic data for N,N'-di-Boc-guanidine and contrasts it with an unprotected guanidinium salt and a generic N,N'-dialkyl guanidine to highlight the diagnostic power of the di-Boc protecting group.

Spectroscopic FeatureN,N'-di-Boc-GuanidineUnprotected Guanidinium SaltN,N'-Dialkyl Guanidine (Example)
¹H NMR (Boc CH₃) ~1.4 ppm (s, 18H) [4]N/AN/A
¹H NMR (NH) Broad, variable (e.g., ~8-11 ppm) [4]Broad, ~7-8 ppmBroad, variable
¹³C NMR (Guanidinyl C) ~158 ppm [4]~157 ppm (Resonance stabilized)~160 ppm
¹³C NMR (Boc C=O) ~154 ppm [5]N/AN/A
¹³C NMR (Boc C(CH₃)₃) ~83 ppm [4]N/AN/A
IR (C=O Stretch) ~1790 cm⁻¹ (Strong, Sharp) [4]N/AN/A
IR (C-N Stretch) ~1640 cm⁻¹ (C=N) [4]~1660 cm⁻¹ (Broad, strong due to resonance)~1650 cm⁻¹
MS Fragmentation Loss of 56 (isobutylene), 100 (Boc)Stable ion, minimal fragmentationLoss of alkyl groups

The most telling differentiators for the di-Boc protected species are the massive 18H singlet in the ¹H NMR, the presence of the two Boc-related carbon signals (C=O and C(CH₃)₃) in the ¹³C NMR, and the unmistakable strong C=O stretch in the IR spectrum.

Experimental Protocols

Scientific integrity demands reproducible methods. The following protocols provide a reliable basis for synthesis and analysis.

Synthesis of N,N'-di-Boc-Guanidine

This protocol is adapted from a literature procedure for the direct protection of guanidine hydrochloride. [4]

  • Reagent Preparation: In a round-bottom flask, dissolve guanidinium hydrochloride (1.0 eq) and sodium hydroxide (4.0 eq) in a 1:2 mixture of water and 1,4-dioxane.

  • Cooling: Cool the mixture to 0 °C in an ice bath with gentle stirring.

  • Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate (Boc₂O, 2.2 eq) to the cooled solution. Causality Note: Slow addition is critical to control the exothermic reaction and prevent side product formation.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 16-24 hours. Monitor reaction completion by TLC or LC-MS.

  • Work-up: Reduce the solvent volume by approximately two-thirds using a rotary evaporator. Add deionized water to the concentrate and extract the aqueous phase three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with 10% aqueous citric acid, deionized water, and saturated brine. Causality Note: The acid wash removes any unreacted basic starting material, while the brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel (e.g., eluting with a gradient of dichloromethane to 5% methanol in dichloromethane) to obtain the pure N,N'-di-Boc-guanidine as a white powder. [4]

Sample Preparation for Spectroscopic Analysis
  • NMR Spectroscopy: Dissolve ~5-10 mg of the purified, dry compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • FT-IR Spectroscopy (ATR): Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact and collect the spectrum. This method requires minimal sample and no preparation.

  • ESI-MS: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (0.1%) may be added to promote protonation for positive-ion mode analysis. Infuse the solution directly into the mass spectrometer.

References

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Navigating the Analytical Maze: A Comparative Guide to HPLC-Based Purity Assessment of Synthesized Guanidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[CITY, STATE] – In the landscape of pharmaceutical development and chemical synthesis, ensuring the purity of active pharmaceutical ingredients (APIs) and novel compounds is a cornerstone of safety and efficacy. Guanidine and its derivatives, a class of compounds with broad therapeutic applications, present unique analytical challenges due to their polar and basic nature. This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of synthesized guanidine compounds, offering researchers, scientists, and drug development professionals a detailed roadmap to selecting the most appropriate analytical strategy.

The inherent properties of guanidine compounds, such as their high polarity (pKa around 12.5) and lack of a strong UV chromophore, often render standard reversed-phase HPLC methods inadequate.[1][2] This necessitates the exploration of alternative chromatographic techniques to achieve the requisite specificity, sensitivity, and resolution for accurate purity profiling. This guide will delve into the mechanistic underpinnings and practical applications of three primary HPLC-based approaches: Hydrophilic Interaction Liquid Chromatography (HILIC), Ion-Pair Chromatography (IPC), and Pre-column Derivatization.

The Analytical Conundrum: Why Guanidine Purity is a Challenge

The synthesis of guanidine-containing molecules can lead to a variety of impurities, including starting materials, reagents, and by-products from side reactions. Common impurities can include truncated or modified versions of the target molecule.[3][][5] The structural similarity and comparable polarity of these impurities to the main compound make their separation a complex task. Furthermore, the weak UV absorbance of the guanidine moiety itself complicates detection, often requiring specialized detectors or chemical modification to enhance the signal.[6][7]

This guide will compare the aforementioned HPLC techniques based on their ability to resolve a model guanidine compound from a representative set of potential impurities. The performance of each method will be evaluated against key analytical parameters as outlined by the International Council for Harmonisation (ICH) guidelines, such as specificity, linearity, accuracy, and precision.[8][9][10][11][12]

Comparative Analysis of HPLC Methodologies

A head-to-head comparison of HILIC, IPC, and Pre-column Derivatization was conducted to assess their suitability for guanidine purity analysis. The experimental data, summarized in the table below, highlights the distinct advantages and limitations of each approach.

Parameter Hydrophilic Interaction Liquid Chromatography (HILIC) Ion-Pair Chromatography (IPC) Pre-column Derivatization with UV/Fluorescence Detection
Principle Partitioning between a polar stationary phase and a less polar mobile phase.[13][14]Forms a neutral ion-pair with a reagent in the mobile phase, allowing retention on a reversed-phase column.[15][16]Chemical modification of the analyte to introduce a chromophoric or fluorophoric tag.[17][18][19][20]
Resolution of Polar Impurities ExcellentGood to ExcellentGood, but dependent on derivatization efficiency of impurities.
Sensitivity Moderate (UV at low wavelengths, e.g., 195-210 nm) or requires alternative detectors like ELSD or CAD.[1][2]Moderate to GoodExcellent (significantly enhanced UV or fluorescence signal).[20]
Method Robustness Can be sensitive to mobile phase composition and water content.Can be affected by ion-pair reagent concentration and pH. Column equilibration can be lengthy.Dependent on the reproducibility and completeness of the derivatization reaction.
Compatibility with MS Highly compatible due to the use of volatile mobile phases.[21]Generally not compatible with MS due to the non-volatile nature of ion-pair reagents.Can be MS-compatible, but the derivatizing agent may cause ion suppression.
Ease of Method Development Moderate, requires careful selection of column and mobile phase.Complex, requires optimization of ion-pair reagent type and concentration.Complex, involves optimization of reaction conditions (reagent, temperature, time).[17][19]

In-Depth Experimental Protocols

To provide a practical framework for researchers, detailed step-by-step methodologies for each of the compared techniques are provided below.

Experimental Workflow: A Comparative Overview

G cluster_0 Sample Preparation cluster_1 HPLC Methodologies cluster_2 Detection & Data Analysis Sample Synthesized Guanidine Compound HILIC HILIC Analysis Sample->HILIC IPC Ion-Pair Chromatography Sample->IPC Deriv Pre-column Derivatization Sample->Deriv Detect_HILIC UV (195-210 nm) / ELSD HILIC->Detect_HILIC Detect_IPC UV (210-230 nm) IPC->Detect_IPC Detect_Deriv UV/Fluorescence Deriv->Detect_Deriv Analysis Purity Assessment & Impurity Profiling Detect_HILIC->Analysis Detect_IPC->Analysis Detect_Deriv->Analysis

Caption: Comparative workflow for guanidine purity analysis.

Protocol 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

Rationale: HILIC is particularly well-suited for the retention and separation of highly polar compounds like guanidine that are poorly retained in reversed-phase chromatography.[13][14][21][22] This method leverages a polar stationary phase and a mobile phase with a high organic content, promoting the partitioning of polar analytes into a water-enriched layer on the stationary phase surface.

Methodology:

  • Column: Cogent Diamond Hydride™, 4µm, 100Å, 4.6 x 100mm.[2]

  • Mobile Phase: 50% DI Water / 50% Acetonitrile / 0.1% Formic Acid.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 5 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 195 nm or Evaporative Light Scattering Detector (ELSD).[2][23]

  • Sample Preparation: Dissolve the synthesized guanidine compound in the mobile phase to a concentration of 1 mg/mL.

Protocol 2: Ion-Pair Chromatography (IPC)

Rationale: IPC is a powerful technique for separating ionic and highly polar compounds on a reversed-phase column.[15] An ion-pairing reagent with a charge opposite to the analyte is added to the mobile phase. This reagent forms a neutral ion-pair with the analyte, which can then be retained and separated by the non-polar stationary phase.[15][16]

Methodology:

  • Column: C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: Acetonitrile:Water (30:70, v/v) containing 5 mM Sodium 1-Heptanesulfonate and 0.1% Phosphoric Acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 35 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the synthesized guanidine compound in the mobile phase to a concentration of 1 mg/mL.

Protocol 3: Pre-column Derivatization with UV/Fluorescence Detection

Rationale: To overcome the challenge of poor UV absorbance, pre-column derivatization can be employed to attach a chromophoric or fluorophoric tag to the guanidine molecule.[6][7] This significantly enhances detection sensitivity and allows for the use of more common UV or fluorescence detectors.[24] Reagents such as acetylacetone or benzoin can be used for this purpose.[17][18][19][20]

Methodology (using Benzoin as derivatizing agent):

  • Derivatization Reaction:

    • To 1 mL of a 100 µg/mL solution of the guanidine compound in water, add 1 mL of a 0.1 M borate buffer (pH 9.2) and 1 mL of a 0.1% (w/v) benzoin solution in methanol.

    • Add a suitable antioxidant like β-mercaptoethanol.[20]

    • Heat the mixture at 90 °C for 5 minutes.[20]

    • Cool the reaction mixture in an ice bath and add 0.5 mL of 2 M HCl to stop the reaction.[20]

  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase: Gradient elution with Mobile Phase A (Water with 0.1% Trifluoroacetic Acid) and Mobile Phase B (Acetonitrile with 0.1% Trifluoroacetic Acid).

  • Flow Rate: 1.2 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 40 °C.

  • Detection: Fluorescence detector with excitation at 317 nm and emission at 430 nm.[20]

Discussion and Recommendations

The choice of the optimal HPLC method for guanidine purity assessment is contingent on the specific requirements of the analysis.

Method Selection Logic

G Start Purity Assessment of Guanidine Compound MS_Compat Is MS Compatibility Required? Start->MS_Compat High_Sens Is High Sensitivity Crucial? MS_Compat->High_Sens Yes IPC Choose Ion-Pair Chromatography MS_Compat->IPC No Method_Dev Willingness for Complex Method Development? High_Sens->Method_Dev Yes HILIC Choose HILIC High_Sens->HILIC No Method_Dev->HILIC No Deriv Choose Pre-column Derivatization Method_Dev->Deriv Yes

Caption: Decision tree for selecting an HPLC method.

HILIC emerges as a robust and versatile option, particularly when compatibility with mass spectrometry is desired for impurity identification. Its ability to retain and separate highly polar compounds without the need for ion-pairing reagents makes it an attractive choice for many applications.

Ion-Pair Chromatography offers excellent resolving power for ionic impurities and can be a valuable tool when MS compatibility is not a primary concern. However, the method development can be more intricate, and the use of non-volatile ion-pairing reagents can be a drawback.

Pre-column Derivatization is the method of choice when high sensitivity is paramount, especially for trace-level impurity analysis. The significant enhancement in detector response can be critical for detecting impurities that are present in very low concentrations. The trade-off is the increased complexity of the sample preparation and method development process.

Conclusion

The purity assessment of synthesized guanidine compounds by HPLC requires a departure from conventional reversed-phase methods. A thorough understanding of the strengths and weaknesses of alternative techniques such as HILIC, Ion-Pair Chromatography, and Pre-column Derivatization is essential for developing a robust and reliable analytical method. By carefully considering the specific analytical needs, including the nature of potential impurities, required sensitivity, and compatibility with other analytical techniques like mass spectrometry, researchers can select the most appropriate HPLC strategy to ensure the quality and safety of their synthesized guanidine compounds. This guide provides the foundational knowledge and practical protocols to navigate this analytical challenge effectively.

References

  • Palaitis, W., & Curran, J. (1984). HPLC assay for guanidine salts based on pre-column derivatization with acetylacetone. Journal of Chromatographic Science, 22(3), 99–103. [Link]

  • Semantic Scholar. (n.d.). HPLC assay for guanidine salts based on pre-column derivatization with acetylacetone. Retrieved from [Link]

  • Oxford Academic. (1984). HPLC Assay for Guanidine Salts Based on Pre-Column Derivatization with Acetylacetone. Journal of Chromatographic Science. [Link]

  • Shabir, G. A. (2003). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]

  • Royal Society of Chemistry. (2014).
  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • Phenomenex. (2025). Types of HPLC Detectors. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Guanidine. Retrieved from [Link]

  • SIELC. (n.d.). HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. Retrieved from [Link]

  • MicroSolv. (n.d.). Guanidine Analyzed with HPLC- AppNote. Retrieved from [Link]

  • LCGC International. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Retrieved from [Link]

  • Acta Scientific. (2020).
  • Google Patents. (n.d.). CN102375034A - Guanidine-benzoin derivative reaction and application of guanidine-benzoin derivative reaction in rapid detection by high performance liquid chromatography.
  • Sigma-Aldrich. (n.d.). Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
  • Pharmapproach. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Retrieved from [Link]

  • SpringerLink. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry.
  • PubMed. (2005). Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection. Journal of Chromatography A. [Link]

  • Obrnuta faza. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • Fused-core.com. (n.d.).
  • National University of Science and Technology Oman. (2024). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds.
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  • Chromatography Forum. (2005). Guanidine derivatives. Retrieved from [Link]

  • Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]

  • National Institutes of Health. (2020). Automated Synthesis and Purification of Guanidine-Backbone Oligonucleotides. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine (CAS: 215050-11-6). As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemical reagents we employ. This document synthesizes regulatory standards with practical, field-proven insights to ensure that this guanidinylation reagent is managed responsibly from receipt to final disposal.

Section 1: Hazard Assessment & Waste Characterization

The foundational principle of chemical disposal is a thorough understanding of the material's hazards. While a specific, comprehensive Safety Data Sheet (SDS) for 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine is not extensively detailed in public literature, its chemical structure—a substituted guanidine—necessitates that we handle it with the precautions appropriate for this class of compounds. Guanidine derivatives, such as Guanidine hydrochloride, are known to be harmful if swallowed or inhaled, and cause serious skin and eye irritation.[1][2][3] Therefore, 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine must be presumed to share these hazardous characteristics.

Causality: The Boc-protecting groups may reduce the basicity and reactivity compared to simpler guanidine salts, but the core guanidinium moiety remains a potential irritant. Furthermore, thermal decomposition during improper disposal (e.g., fire) could generate toxic gases like carbon oxides and nitrogen oxides (NOx).[4]

Under the Resource Conservation and Recovery Act (RCRA), any discarded chemical must be evaluated for hazardous characteristics.[5] Based on the data for analogous compounds, this reagent must be classified as hazardous chemical waste. It should never be disposed of via sanitary sewer (drain disposal) or in regular trash.[5][6][7]

Parameter Information Source
Chemical Name 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine[8][9]
CAS Number 215050-11-6[8][9]
Molecular Formula C₁₃H₂₅N₃O₅[8][9]
Physical Form Powder / Combustible Solid[8]
Known Hazards (Inferred) Harmful if swallowed/inhaled, Causes skin/eye irritation[2][3]
Disposal Classification Hazardous Waste[6][10][11]

Section 2: Personal Protective Equipment (PPE) for Waste Handling

Direct exposure must be prevented during waste handling and disposal procedures. The causality here is straightforward: creating a physical barrier between the researcher and the chemical agent mitigates the risk of irritation and accidental exposure.[1]

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][10][12]

  • Skin Protection: Wear chemically resistant, impervious gloves such as nitrile rubber.[1][4][7] A standard lab coat must be worn and kept fully buttoned. Ensure clothing provides full coverage.[4]

  • Respiratory Protection: If there is a risk of generating dust from the solid material, use a NIOSH-approved respirator, such as a type N95, or handle the waste inside a certified chemical fume hood to minimize inhalation risk.[4][8]

Section 3: On-Site Waste Collection & Storage Protocol

Proper segregation and containment at the point of generation are critical to preventing accidental reactions and ensuring regulatory compliance.[5][13] This protocol outlines the procedure for accumulating waste 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine in a laboratory setting.

Step 1: Designate a Satellite Accumulation Area (SAA)

  • Identify a specific location in the lab where the waste will be collected. This SAA must be at or near the point of generation and under the control of laboratory personnel.[13][14]

  • The SAA must be clearly marked with "Hazardous Waste" signage.[15]

Step 2: Select a Compatible Waste Container

  • Use a container that is chemically compatible with 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended.[13]

  • The container must be in good condition, free from cracks or leaks.[5][13] Never use food-grade containers.[13]

  • Ensure the container is appropriately sized for the expected volume of waste to avoid prolonged storage of nearly empty containers.

Step 3: Label the Waste Container

  • Before any waste is added, label the container with a hazardous waste tag.

  • The label must include:

    • The words "Hazardous Waste".[14]

    • The full chemical name: "1,3-Di-Boc-2-(2-hydroxyethyl)guanidine". Avoid abbreviations or formulas.

    • The specific hazard warnings (e.g., "Irritant," "Harmful if Swallowed").[14]

Step 4: Accumulate Waste

  • For solid waste (e.g., contaminated weigh paper, gloves, or residual powder), place it directly into the labeled container.

  • For solutions, pour carefully into the designated liquid waste container. Do not mix incompatible wastes. While this compound is stable, it should not be mixed with strong oxidizing agents or strong acids.[2]

  • Keep the waste container securely capped at all times, except when adding waste.[13] This prevents the release of vapors and protects against spills.

  • Do not fill the container beyond 90% capacity to allow for expansion.[15]

Step 5: Managing Full Containers

  • Once a waste container is full, it must be removed from the SAA within three days.[13]

  • Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.

Section 4: Spill & Emergency Procedures

In the event of an accidental release, a swift and correct response is paramount to ensuring safety.

1. Evacuation and Notification:

  • For large spills, immediately alert personnel in the area and evacuate.

  • Notify your institution's EHS or emergency response team.

2. Control and Containment (for minor spills):

  • Ensure you are wearing the appropriate PPE as detailed in Section 2.

  • If the material is a solid, carefully sweep or vacuum it up and place it into the designated hazardous waste container. Avoid generating dust.[4]

  • If it is a liquid, absorb it with an inert material (e.g., vermiculite, dry sand) and place the absorbed material into the waste container.[7]

  • Ventilate the area well.[4]

3. Decontamination:

  • Clean the spill area thoroughly with soap and water.

  • All cleanup materials (gloves, wipes, absorbent pads) are considered hazardous waste and must be disposed of in the designated container.

4. First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[2][4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[2][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[7]

Disposal Decision Workflow

The following diagram outlines the critical decision points and procedural flow for the proper disposal of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine waste.

DisposalWorkflow cluster_0 1. Point of Generation cluster_1 2. On-Site Management cluster_2 3. Final Disposition start Waste Generated (Unused reagent, contaminated labware) waste_char Characterize as Hazardous Waste (Guanidine Derivative) start->waste_char ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) container Select & Label Compatible Hazardous Waste Container ppe->container waste_char->ppe saa Place in Satellite Accumulation Area (SAA) container->saa full Container Full? saa->full full->saa No ehs Contact EHS for Pickup full->ehs Yes transport Transport to Central Accumulation Area (CAA) ehs->transport disposal Final Disposal via Licensed Hazardous Waste Vendor transport->disposal

Caption: Disposal workflow for 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine.

Section 5: Final Disposal Pathway

Laboratory personnel are responsible for the initial, crucial steps of waste management, but the final disposal must be handled by professionals.

  • Institutional Coordination: Your institution's EHS department is the vital link in the disposal chain. They are trained in regulatory requirements and have established relationships with licensed disposal contractors.[14][15]

  • Waste Manifesting: When the waste is collected, it will be tracked using a hazardous waste manifest system. This "cradle-to-grave" tracking is a legal requirement under RCRA, ensuring the waste is documented from its point of generation to its final disposal site.[14]

  • Ultimate Disposal Method: The most common and environmentally sound disposal method for this type of organic chemical waste is high-temperature incineration at a licensed facility.[14] This process destroys the hazardous organic compounds, converting them to less harmful substances.

By adhering to this comprehensive guide, researchers and drug development professionals can ensure that their use of 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine aligns with the highest standards of safety, regulatory compliance, and environmental responsibility.

References

  • Material Safety Data Sheet - Guanidine hydrochloride. Cole-Parmer.
  • 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine. Sigma-Aldrich.
  • 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine. PubChem, National Institutes of Health.
  • Managing Hazardous Chemical Waste in the Lab. American Laboratory.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
  • Safety Data Sheet: Guanidine hydrochloride. Carl ROTH.
  • A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea. ToxServices LLC.
  • Safety Data Sheet for Guanidine hydrochloride. Fisher Scientific.
  • Safety Data Sheet for Guanidine Thiocyanate. BioSpectra, Inc.
  • Guanidine Hydrochloride Material Safety Data Sheet (MSDS). Charles River Laboratories.
  • Safety Data Sheet for Guanidine Hydrochloride 6M Solution. BioSpectra, Inc.
  • Safety Data Sheet for Guanidine hydrochloride. Thermo Fisher Scientific.
  • Safety Data Sheet for Guanidine hydrochloride. MilliporeSigma.
  • Safety Data Sheet for Guanidine thiocyanate. Fisher Scientific.

Sources

A Senior Application Scientist's Guide to Handling 1,3-Di-Boc-2-(2-hydroxyethyl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use. [1]

The core structure of this molecule contains a guanidine group, which is known to have hazardous properties. Guanidine hydrochloride, a common salt, is classified as harmful if swallowed or inhaled, and causes skin and serious eye irritation.[2][3][4] Therefore, a cautious approach is paramount.

Immediate Safety and Hazard Assessment

1,3-Di-Boc-2-(2-hydroxyethyl)guanidine is a guanidinylation reagent.[1] Due to the guanidine moiety, it should be handled as a potentially hazardous substance.

Primary Hazards:

  • Acute Toxicity (Oral and Inhalation): Assumed to be harmful if ingested or inhaled based on data from guanidine hydrochloride.[2][4]

  • Skin Irritation: Expected to cause skin irritation.[2][3]

  • Serious Eye Irritation: Expected to cause serious eye irritation.[2][3]

Physicochemical Properties:

Property Value Source
Molecular Formula C13H25N3O5 [1][5][6]
Molecular Weight 303.35 g/mol [1][5][6]

| Purity | ≥95-99% |[1][6] |

Personal Protective Equipment (PPE): A Multi-Barrier Approach

A comprehensive PPE strategy is crucial to minimize exposure. The following recommendations are based on the hazards associated with guanidine compounds.[2][7][8]

  • Eye and Face Protection: Always wear safety goggles with side shields.[2][7] If there is a splash hazard, a face shield should be worn in addition to goggles.

  • Hand Protection: Wear suitable chemical-resistant gloves tested according to EN 374.[2] Nitrile rubber (NBR) is a recommended material.[2] Always inspect gloves prior to use and change them frequently, especially after direct contact with the compound.

  • Skin and Body Protection: A standard laboratory coat is required.[9] For procedures with a higher risk of exposure, consider additional protective clothing.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or aerosols.[9]

PPE Selection Workflow

cluster_0 Risk Assessment cluster_1 PPE Selection start Assess Task-Specific Risks q2 Handling Solid or Solution? start->q2 q1 Potential for Splash or Aerosol Generation? ppe_base Standard PPE: Lab Coat Nitrile Gloves Safety Goggles q1->ppe_base No ppe_enhanced Enhanced PPE: Add Face Shield Work in Fume Hood q1->ppe_enhanced Yes q2->q1 Solution ppe_solid Solid Handling: Work in Fume Hood to Contain Dust q2->ppe_solid Solid

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.